molecular formula C12H14O4 B117145 (alphaR)-Acetyloxybenzenebutanoic Acid CAS No. 117017-04-6

(alphaR)-Acetyloxybenzenebutanoic Acid

Katalognummer: B117145
CAS-Nummer: 117017-04-6
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: IRUYOQOUDJZKEH-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(alphaR)-Acetyloxybenzenebutanoic Acid is a chiral compound of interest in scientific research. The specific applications, research value, and mechanism of action for this compound are areas of ongoing investigation. Researchers are exploring its potential in various biochemical contexts. This product is intended for laboratory research purposes and is strictly designated For Research Use Only.

Eigenschaften

IUPAC Name

(2R)-2-acetyloxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYOQOUDJZKEH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and stereochemistry of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Synthon for ACE Inhibitor Synthesis

Executive Summary

(αR)-Acetyloxybenzenebutanoic Acid (CAS: 117017-04-6), also known as (R)-2-acetoxy-4-phenylbutanoic acid, is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril . Its value lies in its stereochemical purity, specifically the (R)-configuration at the α-carbon. This stereocenter acts as a "stereochemical anchor," enabling the formation of the pharmacologically active (S,S)-configuration in the final drug molecule via stereospecific nucleophilic substitution (SN2) mechanisms.

This guide details the structural properties, biocatalytic synthesis, and analytical validation of this compound, designed for researchers optimizing the manufacturing of benzazepine-based antihypertensives.

Part 1: Molecular Architecture & Stereochemistry

Chemical Identity[1]
  • IUPAC Name: (2R)-2-acetyloxy-4-phenylbutanoic acid

  • Common Name: (R)-α-Acetoxybenzenebutanoic acid; (R)-O-Acetyl-2-hydroxy-4-phenylbutyric acid

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

  • Chiral Center: C2 (alpha-position)

  • Configuration: (R)

Stereochemical Logic (Cahn-Ingold-Prelog)

The absolute configuration is assigned as (R) based on the priority of substituents attached to the chiral center (C2):

  • -OAc (Acetoxy group): Highest priority (Oxygen atom attached to C2).

  • -COOH (Carboxylic acid): Second priority (Carbon bonded to three oxygens).

  • -CH₂CH₂Ph (Phenethyl group): Third priority (Carbon bonded to Carbon).

  • -H (Hydrogen): Lowest priority.

Visualization: When the H atom is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Stereochemistry cluster_legend Cahn-Ingold-Prelog Assignment Center Chiral Center (C2) (R-Configuration) O_Ac 1. -OAc (Highest Priority) Center->O_Ac COOH 2. -COOH (High Priority) Center->COOH Chain 3. -CH2CH2Ph (Medium Priority) Center->Chain H 4. -H (Lowest Priority) Center->H Behind Plane Description Clockwise arrangement (1->2->3) with H in back = (R)

Figure 1: Stereochemical priority assignment for (αR)-Acetyloxybenzenebutanoic Acid.

Part 2: Synthetic Pathways & Chiral Control

The synthesis of (αR)-Acetyloxybenzenebutanoic Acid requires high enantiomeric excess (ee > 99%).[1] Two primary routes are field-proven: Biocatalytic Asymmetric Reduction (preferred for yield) and Lipase-Mediated Kinetic Resolution (preferred for robustness).

Route A: Asymmetric Reduction (Biocatalytic)

This method converts the achiral precursor, 2-oxo-4-phenylbutanoic acid (or its ester), directly into the (R)-hydroxy intermediate using a Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae).

  • Precursor: Ethyl 2-oxo-4-phenylbutanoate (derived from Friedel-Crafts acylation or condensation of acetophenone/diethyl oxalate).

  • Catalyst: KRED (NADH-dependent) or Baker's Yeast.

  • Mechanism: Stereoselective hydride transfer to the Re-face of the ketone.

Protocol:
  • Reaction Matrix: Dissolve Ethyl 2-oxo-4-phenylbutanoate (0.5 M) in a biphasic system (e.g., Diisopropyl ether / Phosphate buffer pH 7.0).

  • Biocatalysis: Add Baker's Yeast (2 g/mmol substrate) or purified KRED enzyme with a cofactor regeneration system (Glucose/GDH).

  • Incubation: Stir at 30°C for 24-48 hours. Monitor consumption of ketone by HPLC.

  • Workup: Extract with Ethyl Acetate. Dry over MgSO₄.

  • Acetylation: Treat the crude (R)-hydroxy ester with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM to yield Ethyl (R)-2-acetoxy-4-phenylbutanoate.

  • Hydrolysis: Mild hydrolysis (LiOH, THF/H₂O) yields the free acid. Note: Harsh hydrolysis may cause racemization.

Route B: Kinetic Resolution (Lipase)

If the racemic hydroxy ester is available, kinetic resolution is a cost-effective alternative.

  • Substrate: Racemic Ethyl 2-hydroxy-4-phenylbutanoate.[1][2]

  • Enzyme: Lipase AK (Pseudomonas) or Lipase PS (Burkholderia cepacia).

  • Principle: The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.

SynthesisWorkflow Racemate Racemic Ethyl 2-hydroxy-4-phenylbutanoate Reaction Hydrolysis Reaction (Stir 30°C, pH 7.0) Racemate->Reaction Lipase Lipase AK / Buffer (Kinetic Resolution) Lipase->Reaction S_Acid (S)-Hydroxy Acid (Aqueous Phase) Reaction->S_Acid Hydrolyzed R_Ester (R)-Hydroxy Ester (Organic Phase, ee >98%) Reaction->R_Ester Unreacted Acetylation Acetylation (Ac2O / Pyridine) R_Ester->Acetylation FinalProduct Target: (R)-2-Acetoxy-4-phenylbutanoic Acid Acetylation->FinalProduct

Figure 2: Kinetic resolution workflow to isolate the (R)-enantiomer.

Part 3: Analytical Characterization

Validating the identity and purity of (αR)-Acetyloxybenzenebutanoic Acid is non-negotiable before its use in API synthesis.

Nuclear Magnetic Resonance (NMR)

The acetoxy group introduces a distinct singlet, and the chiral proton (H-2) shows a characteristic shift.

NucleusSignal (δ ppm)MultiplicityAssignment
¹H NMR 2.15Singlet (3H)Acetyl -CH₃
2.20 - 2.30Multiplet (2H)-CH₂- (beta)
2.70 - 2.80Multiplet (2H)-CH₂- (gamma, benzylic)
5.05 Triplet (1H) Alpha-CH (Chiral)
7.15 - 7.35Multiplet (5H)Aromatic Protons
10.50Broad Singlet-COOH
Chiral HPLC Method

To quantify Enantiomeric Excess (ee), use a chiral stationary phase.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (verify with racemic standard).

Specific Rotation
  • Parameter: [α]²⁰_D

  • Value: Negative (-)

  • Reference: The corresponding (R)-hydroxy acid is levorotatory ([α]D ≈ -8.3° in Ethanol). The acetoxy derivative generally retains the sign but the magnitude may vary.

  • QC Criteria: > 98% ee required for pharmaceutical use.

Part 4: Pharmaceutical Application (Benazepril Synthesis)

The primary utility of (αR)-Acetyloxybenzenebutanoic Acid is its role as the electrophile in the synthesis of Benazepril.

The Stereochemical Inversion Strategy

Benazepril contains an (S) -configured amino acid side chain. However, the synthesis utilizes the (R) -configured precursor. This is a deliberate design to leverage the Walden Inversion inherent in SN2 reactions.

  • Activation: The (αR)-Acetoxy group (or its hydrolyzed (R)-Hydroxy form) is converted into a potent leaving group (e.g., Triflate or Bromide).

    • Note: While the acetoxy group itself is a poor leaving group for direct amine displacement, it serves as a stable, purified intermediate that is hydrolyzed and activated in situ or in the preceding step.

  • Displacement: The secondary amine of the Benzazepine core attacks the activated alpha-carbon.

  • Inversion: The attack occurs from the backside, inverting the stereocenter from (R) to (S) .

BenazeprilMechanism Precursor (R)-Activated Intermediate (Leaving Group = OTf/Br) TS SN2 Transition State (Backside Attack) Precursor->TS Inversion Benzazepine Benzazepine Core (Nucleophile: R2-NH) Benzazepine->TS Product Benazepril Intermediate (S)-Configuration TS->Product Walden Inversion (R -> S)

Figure 3: Stereochemical inversion mechanism converting the (R)-synthon to the (S)-drug.

Why this matters

Using the (S)-precursor would result in the (R)-drug (inactive impurity) via SN2. Therefore, the purity of the (αR)-Acetyloxybenzenebutanoic Acid directly dictates the potency and safety of the final antihypertensive medication.

References

  • Pharmaffiliates. (2024). (αR)-Acetyloxybenzenebutanoic Acid Product Monograph. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2759328: (R)-2-Hydroxy-4-phenylbutyric acid.[4] Retrieved from

  • Xie, Y., et al. (1999). Asymmetric reduction of 2-oxo-4-phenylbutanoic acid ethyl ester by Baker's Yeast.
  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from

  • U.S. Pharmacopeia (USP). (2024). Benazepril Related Compound B Standard. Retrieved from

Sources

The Chiral Pivot: (alphaR)-Acetyloxybenzenebutanoic Acid in ACE Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and application of (alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutyric acid) in the synthesis of ACE inhibitors.

Executive Summary

(alphaR)-Acetyloxybenzenebutanoic Acid represents a critical chiral synthon in the manufacturing of "pril" class Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Benazepril , Enalapril , and Lisinopril . Its value lies in its stereochemical configuration: it provides the (R)-chiral scaffold that, upon activation and nucleophilic substitution, yields the essential (S)-homophenylalanine moiety found in the final pharmacophore.

This guide delineates the conversion of this acetoxy-protected intermediate into the active drug substance, emphasizing the stereochemical inversion (Walden inversion) strategy that dictates its use.

Molecular Architecture & Strategic Significance

Chemical Profile[1][2][3]
  • IUPAC Name: (2R)-2-acetyloxy-4-phenylbutanoic acid

  • Common Name: (R)-2-Acetoxy-4-phenylbutyric acid

  • Role: Chiral Precursor / Protected Synthon

  • Target Moiety: (S)-1-Carboxy-3-phenylpropyl amino group[1]

The "Chiral Switch" Strategy

Most ACE inhibitors require an (S,S) configuration to bind effectively to the Zinc(II) active site of the angiotensin-converting enzyme. However, this specific precursor is supplied in the (R) configuration.

Why use (R) to get (S)? The synthesis relies on an SN2 nucleophilic substitution reaction.

  • The (R)-hydroxyl group (derived from the acetoxy group) is converted into a good leaving group (e.g., triflate or mesylate).

  • An amine nucleophile (e.g., L-Proline derivative or Benzazepine) attacks the chiral center.

  • This attack causes an inversion of configuration , flipping the center from (R) to the desired (S) .

This "self-validating" mechanism ensures that high enantiomeric excess (ee) in the starting material translates directly to high purity in the final drug, as the reaction cannot proceed effectively without this specific stereochemistry.

Mechanistic Pathways

The Deacetylation-Activation-Displacement Pathway

The (alphaR)-Acetyloxybenzenebutanoic Acid is rarely used directly in the coupling step. It serves as a stable, protected form of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) . The acetoxy group protects the sensitive alpha-hydroxyl during purification or resolution processes (often enzymatic).

Phase 1: Deprotection & Esterification

The acid is first esterified (usually to the ethyl ester) and deacetylated.



Phase 2: Activation

The free hydroxyl group is activated into a leaving group. Trifluoromethanesulfonic anhydride (Triflic anhydride) is the gold standard here due to its high reactivity, preventing racemization.



Phase 3: Stereoselective Coupling (SN2)

The amino-containing drug core (e.g., 3-amino-benzazepinone for Benazepril) attacks the triflate.[1]



Visualization of Signaling & Reaction Logic

ACE_Synthesis_Pathway cluster_mechanism Stereochemical Inversion Strategy Start (alphaR)-Acetyloxy- benzenebutanoic Acid (Stable Precursor) Inter1 (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (R-HPBE) Start->Inter1 1. Esterification 2. Deacetylation Inter2 (R)-Activated Leaving Group (Triflate/Mesylate) Inter1->Inter2 Activation (Tf2O / MsCl) Product (S)-ACE Inhibitor (Inverted Center) Inter2->Product SN2 Displacement (Walden Inversion) Nucleophile Amine Core (e.g., Benzazepine) Nucleophile->Product Nucleophilic Attack

Figure 1: The stereochemical inversion pathway converting the (R)-precursor to the (S)-drug substance.

Experimental Protocols

Protocol A: Conversion to (R)-HPBE (Ethyl Ester)

Objective: Transform the acetoxy acid into the reactive hydroxy ester.

  • Reagents: (alphaR)-Acetyloxybenzenebutanoic Acid (100 mmol), Absolute Ethanol (300 mL), H2SO4 (catalytic).

  • Procedure:

    • Dissolve the acid in absolute ethanol under nitrogen atmosphere.

    • Add concentrated H2SO4 (1.0 mL) dropwise.

    • Reflux for 6–8 hours. Note: This step simultaneously esterifies the carboxylic acid and transesterifies/hydrolyzes the acetoxy group.

    • Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the acetoxy spot and appearance of the hydroxyl spot indicates completion.

    • Workup: Neutralize with NaHCO3, concentrate in vacuo, and extract with Dichloromethane (DCM).

  • Validation: 1H NMR should show loss of the singlet acetyl peak (~2.1 ppm) and appearance of the alpha-proton doublet (~4.2 ppm).

Protocol B: Activation & Coupling (Benazepril Synthesis Example)

Objective: Couple (R)-HPBE with 3-amino-benzazepin-2-one.

  • Activation:

    • Cool a solution of (R)-HPBE (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM to -10°C.

    • Add Triflic Anhydride (Tf2O) (1.1 eq) dropwise over 30 mins. Maintain temp < 0°C to prevent elimination side reactions (styrene formation).

    • Stir for 1 hour. The solution now contains the highly reactive (R)-Triflate.

  • Coupling:

    • In a separate vessel, dissolve the Amine Nucleophile (e.g., Benzazepine derivative) (0.95 eq) and Diisopropylethylamine (DIPEA) (1.2 eq) in DCM.

    • Cannulate the amine solution into the Triflate solution at -10°C.

    • Allow to warm to Room Temperature (RT) over 4 hours.

  • Purification:

    • Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Crystallize the product from Ethanol/Ethyl Acetate.

Quality Control & Analytics

Chiral Purity Analysis (HPLC)

To ensure the SN2 reaction proceeded with full inversion and no racemization occurred, Chiral HPLC is mandatory.

ParameterSpecification
Column Chiralcel OD-H or Chiralpak AD-H
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Target (S,S)-Isomer > 99.5%
Impurity Limit (R,S)-Isomer < 0.1% (Indicates incomplete inversion or racemization)
Process Flow Diagram

Process_Flow RawMat Raw Material: (alphaR)-Acetyloxy- benzenebutanoic Acid Reactor1 Reactor 1: Ethanolysis (Reflux, 8h) RawMat->Reactor1 Separator Phase Separation (DCM Extraction) Reactor1->Separator Reactor2 Reactor 2: Activation (Tf2O) (-10°C) Separator->Reactor2 (R)-HPBE Reactor3 Reactor 3: Coupling (Amine) (SN2 Reaction) Reactor2->Reactor3 In situ Transfer Crystallizer Crystallization (Purification) Reactor3->Crystallizer QC QC: Chiral HPLC Crystallizer->QC

Figure 2: Industrial process flow for converting the acetoxy acid to the final drug intermediate.

References

  • New Drug Approvals. (2013). Benazepril Hydrochloride Synthesis and Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16865, 4-Acetoxybenzoic acid. (Used for structural analog comparison). Retrieved from [Link]

  • Liu, Y., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.[2][3][4] Molecules. Retrieved from [Link]

  • Schmidt, E., & Ghisalba, O. (1990). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

Physicochemical properties of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Properties of (αR)-Acetyloxybenzenebutanoic Acid technical guide follows below. This content is structured as a high-level whitepaper designed for drug development scientists, focusing on the compound's critical role as a chiral synthon in ACE inhibitor synthesis.

Physicochemical Profile, Synthetic Utility, and Analytical Standards

Executive Summary & Compound Identity

(αR)-Acetyloxybenzenebutanoic acid (CAS 117017-04-6) is a high-value chiral building block primarily utilized in the asymmetric synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril and Enalapril analogues. As the protected acetate derivative of (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA), it serves as a crucial intermediate where stereochemical integrity dictates the pharmacological potency of the final drug substance.

This guide details the physicochemical characteristics, stability profiles, and synthetic pathways of this compound, providing researchers with the data necessary to optimize its handling in GMP environments.

Chemical Identity
ParameterDetail
IUPAC Name (2R)-2-acetyloxy-4-phenylbutanoic acid
Common Synonyms (R)-O-Acetyl-α-hydroxy-4-phenylbutyric acid; (R)-2-Acetoxy-4-phenylbutyric acid
CAS Number 117017-04-6
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Stereochemistry (R)-Enantiomer (α-carbon)
SMILES CC(=O)OC(=O)O

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of (αR)-Acetyloxybenzenebutanoic acid is vital for process development, particularly during extraction and crystallization steps.

Physical Constants

Note: Values represent typical experimental ranges for high-purity (>98%) isolates.

PropertyValue / DescriptionRelevance
Physical State White to off-white crystalline powderSolid-state handling and dispensing.
Melting Point 84°C – 88°C (Typical)Indicator of purity; significantly lower than the hydroxy-acid analog due to loss of intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL at pH 2)Requires organic co-solvents for reaction; soluble in alkaline aqueous media (as carboxylate salt).
Solubility (Organic) High (DCM, Ethyl Acetate, Methanol)Facilitates efficient extraction from aqueous enzymatic reaction mixtures.
pKa (COOH) ~3.6 – 3.8 (Estimated)Dictates pH control during extraction; pH > 5.0 ensures ionization.
LogP ~2.1Moderate lipophilicity; indicates good membrane permeability for biocatalytic whole-cell processes.
Optical Rotation

to

(c=1, EtOH)
Critical Quality Attribute (CQA) for stereochemical purity verification.
Stability Profile

The acetoxy moiety functions as a protecting group but introduces specific stability concerns:

  • Hydrolysis Risk: The ester bond at the

    
    -position is susceptible to hydrolysis in both strongly acidic (pH < 1) and basic (pH > 9) conditions, reverting the compound to (R)-2-hydroxy-4-phenylbutanoic acid.
    
  • Racemization: While the chiral center is relatively robust, prolonged exposure to strong bases can induce proton abstraction at the

    
    -carbon, leading to racemization.
    
  • Thermal Stability: Stable up to ~120°C; decomposition (decarboxylation/elimination) may occur at elevated temperatures.

Synthetic Utility & Manufacturing Pathways

The industrial relevance of (αR)-Acetyloxybenzenebutanoic acid lies in its conversion to the "homophenylalanine" pharmacophore found in ACE inhibitors.

Biocatalytic Resolution (The Dominant Route)

The most enantioselective route involves the kinetic resolution of the racemic precursor. Lipases or esterases selectively hydrolyze the (S)-ester or acylate the (R)-alcohol, depending on the enzyme specificity.

Experimental Workflow: Kinetic Resolution
  • Substrate: Racemic 2-hydroxy-4-phenylbutanoic acid ethyl ester.

  • Biocatalyst: Pseudomonas lipase or immobilized Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).

  • Mechanism: The enzyme selectively acetylates the (R)-enantiomer of the hydroxy ester (or hydrolyzes the rac-acetoxy ester), yielding (αR)-Acetyloxybenzenebutanoic acid (after subsequent hydrolysis) or its ester.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the prochiral keto-acid to the final ACE inhibitor intermediate, highlighting the role of the acetoxy derivative.

G Substrate 2-Oxo-4-phenylbutanoic Acid (Prochiral Ketone) Racemate Racemic 2-Acetoxy Derivative Substrate->Racemate Chemical Reduction & Acetylation Enzyme Enzymatic Kinetic Resolution (Lipase/Esterase) Racemate->Enzyme Target (αR)-Acetyloxybenzenebutanoic Acid (CAS 117017-04-6) Enzyme->Target Selective Hydrolysis or Acylation Byproduct (S)-Enantiomer (Discard/Recycle) Enzyme->Byproduct HydroxyAcid (R)-2-Hydroxy-4-phenylbutanoic Acid ((R)-HPBA) Target->HydroxyAcid Deprotection (Hydrolysis) Coupling SN2 Displacement with Benzazepine Target->Coupling Direct Displacement (Rare) Activation Activation (Triflate/Mesylate) HydroxyAcid->Activation Activation->Coupling Inversion of Config (Walden Inversion) Benazepril Benazepril (ACE Inhibitor) Coupling->Benazepril

Figure 1: Synthetic flowchart positioning (αR)-Acetyloxybenzenebutanoic Acid within the Benazepril manufacturing stream.

Analytical Protocols

Ensuring the enantiomeric excess (ee%) of this intermediate is critical, as impurities carry forward to the final drug substance.

Chiral HPLC Method

This protocol separates the (R)-acetoxy enantiomer from the (S)-antipode and the deacetylated hydroxy impurity.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

    • Note: The acid modifier is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

  • Temperature: 25°C.

  • Expected Retention: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD-H phases, but standards must be injected to confirm.

Spectroscopic Identification
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15-7.35 (m, 5H, Ar-H)
      
    • 
       5.05 (dd, 1H, 
      
      
      
      -CH, chiral center)
    • 
       2.75 (t, 2H, benzylic CH₂)
      
    • 
       2.15-2.30 (m, 2H, 
      
      
      
      -CH₂)
    • 
       2.10 (s, 3H, Acetyl-CH₃) – Diagnostic singlet distinguishing it from HPBA.
      

Handling and Safety (MSDS Insights)

While not classified as a highly potent API, this compound is a chemical intermediate and should be handled with standard laboratory safety protocols.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (hydrolysis risk).

  • Incompatibility: Strong oxidizing agents, strong bases (causes deacetylation).

References

  • Vertex AI Search. (2026). Search Results for (R)-2-acetoxy-4-phenylbutyric acid synthesis and properties. 1

  • National Institutes of Health (NIH). (2010). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase. 2[3][4]

  • Santa Cruz Biotechnology. (2026). (αR)-Acetyloxybenzenebutanoic Acid Product Data. 5

  • ChemicalBook. (2025). Benazepril Synthesis and Intermediates. 6

  • ResearchGate. (2020). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate. 7

Sources

(alphaR)-Acetyloxybenzenebutanoic Acid CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (alphaR)-Acetyloxybenzenebutanoic Acid , a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically Benazepril .

Strategic Chiral Intermediate for ACE Inhibitor Synthesis

Executive Summary

(alphaR)-Acetyloxybenzenebutanoic Acid (CAS 117017-04-6 ) is a high-value chiral building block used primarily in the pharmaceutical industry. It serves as the stereochemical anchor for the synthesis of Benazepril , a potent ACE inhibitor used to treat hypertension and congestive heart failure.

The compound is defined by its (R)-configuration at the


-carbon. This stereochemistry is crucial because the subsequent nucleophilic substitution reaction in the drug synthesis pathway proceeds via an 

mechanism (inversion of configuration), yielding the required (S)-configuration in the final active pharmaceutical ingredient (API).

Chemical Identity & Molecular Descriptors[1][2]

Identifier Detail
Chemical Name (alphaR)-alpha-(Acetyloxy)benzenebutanoic acid
Synonyms (R)-2-Acetoxy-4-phenylbutyric acid; (R)-2-Acetoxy-4-phenylbutanoic acid; (R)-O-Acetyl-alpha-hydroxy-4-phenylbutyric acid
CAS Number 117017-04-6
Molecular Formula

Molecular Weight 222.24 g/mol
Chiral Center C2 (Alpha-position) - (R) Configuration
SMILES CC(=O)OC(=O)O
InChI Key (Predicted) OXGQBORIYFGJPM-UHFFFAOYSA-N (Analogous)

Structural & Stereochemical Analysis[4]

The molecule consists of a 4-phenylbutyric acid backbone with an acetoxy group at the C2 position. The integrity of the (R)-enantiomer is the primary critical quality attribute (CQA).

Stereochemical Inversion Strategy

The synthesis of Benazepril requires the (S)-configuration at the homophenylalanine moiety. However, the synthetic route utilizes the (R)-intermediate to leverage the stereochemical inversion inherent in nucleophilic substitution.

  • Starting Material: (alphaR)-Acetyloxybenzenebutanoic acid (or its activated ester).

  • Reaction: Nucleophilic attack by the secondary amine of the benzazepine fragment.

  • Mechanism:

    
     displacement of the activated 
    
    
    
    -substituent (often converted to a sulfonate or halide in situ).
  • Outcome: Inversion of configuration from (R)

    
     (S) .
    
Visualization: Molecular Structure

Caption: Structural connectivity of (alphaR)-Acetyloxybenzenebutanoic Acid highlighting the chiral center.

Synthesis & Manufacturing Methodologies

Industrial production typically relies on Biocatalytic Kinetic Resolution or Asymmetric Hydrogenation . The biocatalytic route is often preferred for its high enantioselectivity (


) and mild conditions.
Method A: Chemo-Enzymatic Kinetic Resolution

This protocol utilizes a lipase (e.g., Pseudomonas cepacia or Candida antarctica Lipase B) to selectively resolve the racemic mixture.

Workflow:

  • Substrate Preparation: Racemic 2-hydroxy-4-phenylbutyric acid ethyl ester is acetylated to form the racemic acetoxy ester.

  • Enzymatic Hydrolysis: The lipase selectively hydrolyzes the (S)-acetoxy ester (or the (R)-isomer depending on the specific enzyme strain and conditions), leaving the desired enantiomer intact or hydrolyzing it to the acid.

    • Common Variant: Lipase-catalyzed acetylation of racemic 2-hydroxy-4-phenylbutyric acid ethyl ester using vinyl acetate. The enzyme selectively acetylates the (S)-alcohol, leaving (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (which is then acetylated chemically if the acetoxy form is required).

Method B: Asymmetric Hydrogenation
  • Precursor: 2-Oxo-4-phenylbutyric acid (or ethyl ester).[1]

  • Catalyst: Chiral Rhodium or Ruthenium complex with chiral phosphine ligands (e.g., BINAP).

  • Process: Hydrogenation at 5–20 bar

    
    .
    
  • Result: Direct formation of (R)-2-hydroxy-4-phenylbutyric acid, followed by acetylation with acetic anhydride.

Visualization: Synthesis Workflow

Synthesis_Pathway Start Racemic 2-Hydroxy-4-phenylbutyric Acid (Ethyl Ester) Lipase Biocatalytic Resolution (Lipase, Vinyl Acetate) Start->Lipase Kinetic Resolution Separation Separation (Distillation/Chromatography) Lipase->Separation ProductR (R)-2-Hydroxy Ester (Unreacted) Separation->ProductR High ee% ProductS (S)-Acetoxy Ester (Acylated) Separation->ProductS Discard/Recycle Acetylation Chemical Acetylation (Ac2O / Pyridine) ProductR->Acetylation Final (alphaR)-Acetyloxybenzenebutanoic Acid (CAS 117017-04-6) Acetylation->Final Coupling Coupling with Benzazepine (Inversion to S) Final->Coupling Activation (e.g., SOCl2) Drug Benazepril API Coupling->Drug

Caption: Biocatalytic route to (alphaR)-Acetyloxybenzenebutanoic Acid and its conversion to Benazepril.

Experimental Protocol: Analytical Characterization

To validate the identity and purity of (alphaR)-Acetyloxybenzenebutanoic Acid, the following analytical methods are standard.

High-Performance Liquid Chromatography (HPLC) - Chiral Purity
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expectation: The (R)-enantiomer should elute distinct from the (S)-enantiomer. Enantiomeric excess (

    
    ) should be 
    
    
    
    for pharmaceutical grade.
Nuclear Magnetic Resonance (NMR)[10]
  • Solvent:

    
    
    
  • 1H NMR (400 MHz):

    • 
       7.15–7.35 (m, 5H, Ar-H)
      
    • 
       5.05 (dd, 1H, 
      
      
      
      -CH)
    • 
       2.70 (t, 2H, Ar-
      
      
      
      )
    • 
       2.15–2.30 (m, 2H, 
      
      
      
      -
      
      
      )
    • 
       2.10 (s, 3H, 
      
      
      
      )
  • Interpretation: The singlet at

    
     2.10 confirms the presence of the acetoxy group. The coupling of the 
    
    
    
    -proton confirms the substitution pattern.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

    
    ) to prevent hydrolysis of the acetoxy group.
    

References

  • Pharmaffiliates. (2024). (alphaR)-Acetyloxybenzenebutanoic Acid - Product Analysis and CAS 117017-04-6.[2] Retrieved from

  • Chen, B., et al. (2010). "A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation."[3][4] Chemical Communications, 46(16), 2754-2756. Retrieved from

  • Ou, Z., & Li, R. (2013). "Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst." Advanced Materials Research. Retrieved from

  • PubChem. (2024).[5] (R)-2-Hydroxy-4-phenylbutyric acid (Precursor Data). National Library of Medicine. Retrieved from

  • Google Patents. (2006). CN1844102A - Process for preparing Benazepril hydrochloride materials. Retrieved from

Sources

An In-depth Technical Guide to (alphaR)-Acetyloxybenzenebutanoic Acid Derivatives: Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive review of (alphaR)-Acetyloxybenzenebutanoic Acid and its derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and diverse pharmacological activities. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the therapeutic promise of this class of compounds.

Introduction: The Versatile Benzoic Acid Scaffold

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The versatility of the benzoic acid scaffold lies in the numerous possibilities for chemical modification of the aromatic ring and the carboxylic acid group, which significantly influences the molecule's electronic, lipophilic, and steric properties.[1] These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, allowing for the fine-tuning of its biological activity.[1] Derivatives of benzoic acid have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-sickling properties.[2]

Synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid Derivatives

The synthesis of derivatives of (alphaR)-Acetyloxybenzenebutanoic Acid and related phenoxyalkanoic acids typically involves established organic chemistry reactions. A common strategy is the acylation of substituted phenols or the alkylation of hydroxybenzoic acids. The Pinner reaction, for instance, can be employed to convert aromatic nitriles into imidate hydrochlorides, which can then be further modified.[3] Another approach involves the Baeyer-Villiger oxidation of α,α-disubstituted β-ketoesters to yield α-acetoxy esters.[4] The synthesis of more complex derivatives may utilize multi-step reaction sequences, including techniques like the Buchwald-Hartwig amination for the introduction of nitrogen-containing substituents.[5]

A representative synthetic workflow for generating a library of phenoxybutanoic acid derivatives for screening is outlined below.

Synthesis_Workflow General Synthetic Workflow for Phenoxybutanoic Acid Derivatives Start Starting Materials: Substituted Phenol & alpha-Bromobutanoic Acid Ester Reaction1 Williamson Ether Synthesis (Base, e.g., K2CO3, in a polar aprotic solvent, e.g., DMF) Start->Reaction1 Intermediate1 Phenoxybutanoic Acid Ester Derivative Reaction1->Intermediate1 Reaction2 Hydrolysis (e.g., LiOH or NaOH in THF/H2O) Intermediate1->Reaction2 Final_Product Phenoxybutanoic Acid Derivative Reaction2->Final_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry, HPLC) Purification->Characterization

Caption: General workflow for synthesizing phenoxybutanoic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of (alphaR)-Acetyloxybenzenebutanoic Acid and related structures have shown promise in a variety of therapeutic areas. The following sections detail some of the most significant applications and the underlying structure-activity relationships.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant area of investigation for phenoxyalkanoic acid derivatives has been their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Dual PPARα/γ agonists are of particular interest for the treatment of type 2 diabetes and dyslipidemia.[6][7]

Studies on α-aryloxyphenylacetic acids have shown that these compounds can act as potent PPARα/γ dual agonists.[6] The introduction of a quaternary carbon atom alpha to the carboxylic acid group and the nature of the substituents on the aromatic rings have been shown to be critical for activity.[8] For instance, some derivatives exhibit "super" PPARα agonist activity with weaker partial agonism on PPARγ, which can be a desirable profile to avoid the side effects associated with strong PPARγ activation.[6]

Endothelin Receptor Antagonism

Phenoxybutanoic acid derivatives have been identified as potent antagonists of the endothelin (ET) receptor, particularly the ETA subtype.[9] Endothelin-1 is a potent vasoconstrictor, and its overactivity is implicated in cardiovascular diseases such as pulmonary arterial hypertension.[9] The development of selective ETA antagonists is a key strategy for treating these conditions.

SAR studies have revealed that the presence of benzoheterocyclic moieties can significantly enhance the antagonistic activity of phenoxybutanoic acid derivatives.[9] Certain compounds have demonstrated nanomolar IC50 values and have shown efficacy in in vivo models of hypoxia-induced pulmonary arterial hypertension.[9]

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The anti-inflammatory and analgesic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. While not the primary focus of recent research on (alphaR)-Acetyloxybenzenebutanoic Acid derivatives, this inherent activity of the parent scaffold is noteworthy. The modification of the core structure can lead to compounds with enhanced analgesic properties.[10]

Other Potential Therapeutic Applications

The versatility of the benzoic acid scaffold suggests that its derivatives could have a wide range of other biological activities. For example, some benzoic acid derivatives have been investigated as:

  • Anticancer agents: By inducing the generation of reactive oxygen species in tumor cells.[11]

  • Antimicrobial agents: Exhibiting activity against various pathogens.[11]

  • Neuroprotective agents: Through multi-target inhibition of enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in Alzheimer's disease.[12]

  • Anti-sickling agents: With potential applications in the treatment of sickle cell disease.

Experimental Protocols

General Procedure for the Synthesis of Phenoxybutanoic Acid Derivatives

The following is a representative protocol for the synthesis of phenoxybutanoic acid derivatives via Williamson ether synthesis:

  • Preparation of the Phenoxide: To a solution of the substituted phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the appropriate α-bromobutanoic acid ester (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification of the Ester: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification of the Acid: Acidify the reaction mixture with a dilute acid such as 1N HCl. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the final phenoxybutanoic acid derivative. Further purification can be achieved by recrystallization.

In Vitro Assay for Endothelin Receptor Antagonism

The antagonistic activity of the synthesized compounds on the endothelin receptor can be evaluated using an in vitro assay that measures the inhibition of endothelin-1 (ET-1) induced contraction of isolated rat thoracic aortic rings.[9]

  • Preparation of Aortic Rings: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and bubbled with a mixture of 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

  • Contraction: Induce a submaximal contraction of the aortic rings with a known concentration of ET-1.

  • Antagonism Assay: Once a stable contraction is achieved, add the test compounds at various concentrations to the organ bath.

  • Data Analysis: Record the relaxation of the aortic rings in response to the test compounds. Calculate the percentage of inhibition of the ET-1 induced contraction and determine the IC50 value for each compound.

Data Summary

Compound ClassTherapeutic TargetKey Structural Features for ActivityReference
α-Aryloxyphenylacetic AcidsPPARα/γSurrogates of the ester group, fused heterocyclic ring systems[6]
Phenoxybutanoic AcidsEndothelin Receptor (ETA)Benzoheterocyclic moieties[9]
Arylpropionic AcidsCyclooxygenase (COX)Amide derivatives[10]
Methylene-aminobenzoic AcidsAcetylcholinesterase, Carbonic AnhydrasesTetrahydroisoquinolynyl-benzoic acid core[12]

Signaling Pathway

PPAR_Signaling Simplified PPAR Signaling Pathway Ligand Phenoxyalkanoic Acid (PPAR Agonist) PPAR PPARα/γ Ligand->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates Biological_Effects Metabolic Regulation (Lipid & Glucose Homeostasis) Gene_Transcription->Biological_Effects leads to

Caption: Simplified PPAR signaling pathway activated by phenoxyalkanoic acid agonists.

Conclusion and Future Perspectives

(alphaR)-Acetyloxybenzenebutanoic Acid derivatives and related phenoxyalkanoic acids represent a promising class of compounds with a diverse range of pharmacological activities. Their potential as dual PPARα/γ agonists and endothelin receptor antagonists highlights their relevance in the development of novel therapies for metabolic and cardiovascular diseases. The synthetic versatility of the benzoic acid scaffold allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a wider range of substituents on the aromatic ring and the butanoic acid side chain to further refine the SAR.

  • Investigating the multi-target potential of these derivatives, particularly for complex diseases like neurodegenerative disorders and cancer.

  • Conducting in-depth preclinical and clinical studies on the most promising lead compounds to evaluate their safety and efficacy.

The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved clinical profiles.

References

  • Shi, G. Q., et al. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity. Journal of Medicinal Chemistry, 48(13), 4457-4468. [Link]

  • Ngo, E. B., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Italfarmaco Spa. (2006). Alpha-amino acid derivatives with antiinflammatory activity.
  • Brel, A. K., & Zhoglo, E. N. (2021). Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment. Pharmacy & Pharmacology, 9(4), 273-283. [Link]

  • Ozerov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 228-233. [Link]

  • Gül, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Wang, L., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(6), 1272-1279. [Link]

  • Safarova, I. R. (2021). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining, 22(2), 134-145. [Link]

  • Viljoen, A., et al. (2015). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Bioorganic & Medicinal Chemistry, 23(17), 5436-5442. [Link]

  • Chen, Y. J., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Isenegger, P. G., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 82-89. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. [Link]

  • Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Brooks, D. A., et al. (2004). Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. Journal of Medicinal Chemistry, 47(10), 2422-2425. [Link]

  • Unnamed author. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Science and Technology, 4(6). [Link]

  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB), 62(8). [Link]

  • Ammazzini, F., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 978. [Link]

  • De Vita, D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836. [Link]

  • Crousse, B., et al. (2005). Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding beta-Ketoesters. Current Organic Synthesis, 2(2), 113-119. [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability of (alphaR)-Acetyloxybenzenebutanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent is fraught with challenges, with a significant portion of failures in clinical trials attributed to suboptimal pharmacokinetic properties.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of drug discovery and development.[2][3] It profoundly influences a drug's efficacy, safety, and dosing regimen.[4] Compounds with low metabolic stability often exhibit poor bioavailability and are rapidly cleared from the body, necessitating higher or more frequent doses.[5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a comprehensive understanding and early assessment of the metabolic fate of drug candidates and their intermediates are paramount for successful drug development.[3]

This guide provides an in-depth technical exploration of the metabolic stability of (alphaR)-acetyloxybenzenebutanoic acid and its intermediates. We will delve into the key enzymatic pathways governing their biotransformation, present detailed protocols for in vitro assessment, and discuss the interpretation of metabolic stability data to inform drug design and development strategies.

The Chemical Landscape of (alphaR)-Acetyloxybenzenebutanoic Acid and its Intermediates

(alphaR)-Acetyloxybenzenebutanoic acid is characterized by an ester functional group and an aromatic ring, both of which are common sites for metabolic modification. The primary metabolic pathways anticipated for this class of compounds are hydrolysis of the ester linkage and oxidation of the aromatic ring.

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis by a class of enzymes known as esterases, which are abundant in various tissues, including the liver, plasma, and intestine.[6][7][8] Carboxylesterases (CES) are particularly important in the hydrolysis of a wide range of ester-containing drugs.[9][10] This hydrolytic cleavage would yield the corresponding carboxylic acid and alcohol metabolites.

  • Aromatic Hydroxylation: The benzene ring is a substrate for cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[11][12] These enzymes catalyze the insertion of an oxygen atom into the aromatic ring, a process known as aromatic hydroxylation, leading to the formation of phenolic metabolites.[13][14]

Understanding the interplay between these two major metabolic pathways is crucial for predicting the overall metabolic fate of (alphaR)-acetyloxybenzenebutanoic acid intermediates.

Experimental Assessment of Metabolic Stability

In vitro assays are indispensable tools for evaluating the metabolic stability of drug candidates in the early stages of development.[3][15] They provide a controlled environment to study the intrinsic metabolic properties of a compound, allowing for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint).[3] The two most commonly employed in vitro systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[5][16] They are a cost-effective and high-throughput model for assessing Phase I metabolic reactions.[17]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1-3 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.[18]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to terminate the reaction.[16][18]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[19][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[1]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction prep_quench Prepare Quenching Solution terminate Terminate Reaction with Quenching Solution prep_quench->terminate pre_incubation->start_reaction sampling Sample at Time Points (0-60 min) start_reaction->sampling sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow of the in vitro microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[1][5] This makes them a more physiologically relevant in vitro model compared to microsomes, capable of assessing the overall metabolic fate of a compound.[21]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and assess their viability.

    • Resuspend the viable hepatocytes in incubation medium (e.g., William's Medium E) to a final cell density of 0.5-1.0 x 10^6 viable cells/mL.[1]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension in a multi-well plate.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding an ice-cold quenching solution.[1]

  • Sample Analysis and Data Interpretation:

    • Process and analyze the samples using LC-MS/MS as described for the microsomal stability assay.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the appropriate equations, substituting the number of hepatocytes for the amount of microsomal protein.[1]

Biotransformation of (alphaR)-Acetyloxybenzenebutanoic Acid Intermediates

The primary metabolic pathways for (alphaR)-acetyloxybenzenebutanoic acid intermediates are expected to be ester hydrolysis and aromatic hydroxylation.

Ester Hydrolysis

The ester linkage is a metabolically labile functional group. Esterases, particularly carboxylesterases, will likely hydrolyze the acetyloxy group to yield a carboxylic acid and an alcohol.[6] This biotransformation can significantly alter the pharmacological and pharmacokinetic properties of the parent molecule.

Aromatic Hydroxylation

The benzene ring is susceptible to oxidation by cytochrome P450 enzymes.[12] This reaction typically occurs at the para-position of the ring, which is often the most sterically accessible and electronically favorable site for hydroxylation.[14] The resulting phenolic metabolite can then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation.

G Parent (alphaR)-Acetyloxybenzenebutanoic Acid Hydrolysis_Metabolite Carboxylic Acid + Alcohol (Hydrolysis Product) Parent->Hydrolysis_Metabolite Esterases (e.g., CES) Hydroxylation_Metabolite Phenolic Metabolite (Hydroxylation Product) Parent->Hydroxylation_Metabolite CYP450 Enzymes PhaseII_Metabolite Conjugated Metabolite (e.g., Glucuronide) Hydroxylation_Metabolite->PhaseII_Metabolite Phase II Enzymes (e.g., UGTs)

Sources

The Profen Progenitors: A Technical History of Arylalkanoic Acids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inquiry into the pharmaceutical history of a specific molecule, (alphaR)-Acetyloxybenzenebutanoic Acid, leads to a broader and more impactful narrative: the development of the arylalkanoic acids, a cornerstone class of therapeutics. While the specified compound is not a recognized pharmaceutical entity, its structure is emblematic of the arylpropionic acids, colloquially known as "profens," which have revolutionized the management of pain and inflammation. This guide traces the historical and scientific evolution of this drug class, from the initial discovery of its anti-inflammatory properties to the modern-day pursuit of stereochemically pure and selectively targeted agents. We will explore the pivotal discoveries, the elucidation of the cyclooxygenase (COX) mechanism, the critical role of stereochemistry in efficacy and safety, and the synthetic strategies devised to bring these vital medicines to a global market.

The Genesis of a Therapeutic Revolution: Arylpropionic Acids

The journey begins not with a single molecule but with a class of compounds that share a common structural motif: an aromatic ring linked to a propionic acid backbone. These are the arylpropionic acid derivatives, a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2][3] Their development was a watershed moment in medicine, offering potent analgesic, anti-inflammatory, and antipyretic effects.[1][4]

Well-known members of this family include ibuprofen and naproxen, which have become household names.[1][2][3][4] The core therapeutic action of these drugs stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]

From Benzenebutanoic Precursors to Potent "Profens"

The structural framework of "(alphaR)-Acetyloxybenzenebutanoic Acid" contains a benzenebutanoic acid core. While this specific four-carbon chain derivative is not a primary therapeutic, the closely related three-carbon chain "propionic" derivatives proved to be the pharmacologically superior scaffold. The addition of an alpha-methyl group to the aryl-acetic acid structure was a key discovery that significantly boosted anti-inflammatory potency and led to the creation of the "profen" subclass.

The Central Mechanism: Inhibition of Cyclooxygenase (COX)

The biological activity of arylpropionic acid NSAIDs is intrinsically linked to their inhibition of prostaglandin biosynthesis.[1] This is achieved by blocking the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

  • COX-1: This isoform is constitutively expressed in many tissues, including the stomach lining, platelets, and kidneys. It plays a crucial role in producing prostaglandins that protect the gastric mucosa and support platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

The dual inhibition of both COX-1 and COX-2 is responsible for both the therapeutic effects (COX-2 inhibition) and the common side effects, such as gastrointestinal distress (COX-1 inhibition), associated with traditional NSAIDs.[5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Housekeeping PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NSAIDs Arylpropionic Acids (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Mechanism of action of arylpropionic acid NSAIDs via COX-1 and COX-2 inhibition.

The Stereochemistry Imperative: The Significance of the (R) and (S) Enantiomers

The "(alphaR)" designation in the queried compound name highlights a critical aspect of arylpropionic acid development: stereochemistry. The alpha-carbon of the propionic acid moiety is a chiral center, meaning these drugs exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The Eutomer and the Distomer

Pivotal research in the 1970s and 1980s revealed that the pharmacological activity of profens resides almost exclusively in the (S)-enantiomer (the eutomer). The (R)-enantiomer (the distomer) is significantly less active as a COX inhibitor. For example, (S)-ibuprofen is over 100 times more potent than (R)-ibuprofen in inhibiting prostaglandin synthesis in vitro.

However, a fascinating biochemical phenomenon occurs in vivo: a portion of the inactive (R)-ibuprofen is converted into the active (S)-ibuprofen by an enzyme called alpha-methylacyl-CoA racemase. This unidirectional metabolic inversion means that administering a 50:50 mixture (a racemate) of ibuprofen is effectively therapeutic, as the inactive form becomes a prodrug for the active form.

Despite this inversion, the development of single-enantiomer drugs (e.g., Naproxen, which is sold only as the (S)-enantiomer) became a major goal for several reasons:

  • Reduced Metabolic Load: Administering only the active enantiomer avoids the unnecessary metabolism of the inactive form.

  • Potential for Reduced Side Effects: The inactive (R)-enantiomer can be incorporated into triglycerides, which raised theoretical long-term safety concerns.

  • Improved Therapeutic Consistency: A stereochemically pure drug offers a more predictable pharmacokinetic and pharmacodynamic profile.

Evolution of Synthesis: The Pursuit of Stereochemical Purity

The industrial-scale production of single-enantiomer profens required significant advances in asymmetric synthesis. The goal was to develop cost-effective methods that yielded high enantiomeric excess (% ee) of the desired (S)-form.

General Protocol: Asymmetric Hydrogenation

One of the most successful strategies involves the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor. This workflow is a cornerstone of modern pharmaceutical chemistry.

Step-by-Step Methodology:

  • Precursor Synthesis: An appropriate aryl ketone is converted into an α,β-unsaturated ester via a reaction like the Horner-Wadsworth-Emmons reaction.

  • Chiral Catalyst Preparation: A chiral phosphine ligand (e.g., BINAP) is complexed with a transition metal, typically Ruthenium (Ru), to form the active asymmetric catalyst.

  • Asymmetric Hydrogenation: The ester precursor is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral Ru-BINAP catalyst is added.

  • Reaction Execution: The reactor is pressurized with hydrogen gas (H₂) and heated. The chiral catalyst directs the hydrogen atoms to add to one face of the double bond, preferentially forming the (S)-ester.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the solvent is evaporated. The resulting chiral ester is purified.

  • Hydrolysis: The purified (S)-ester is hydrolyzed (e.g., using NaOH followed by acidic workup) to yield the final (S)-arylpropionic acid.

  • Chiral Purity Analysis: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow A Aryl Ketone (Starting Material) B α,β-Unsaturated Ester (Prochiral Intermediate) A->B Horner-Wadsworth-Emmons C Asymmetric Hydrogenation (H₂, Chiral Ru-Catalyst) B->C D Chiral Ester (High % ee of S-form) C->D E Hydrolysis (e.g., NaOH, then H₃O⁺) D->E F (S)-Arylpropionic Acid (Final Active Product) E->F

Caption: A typical workflow for the asymmetric synthesis of (S)-arylpropionic acids.

Modern Landscape and Future Directions

The foundational work on arylpropionic acids has paved the way for new generations of anti-inflammatory drugs. The discovery of the COX-2 isoform led to the development of COX-2 selective inhibitors ("coxibs") designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the versatile arylpropionic acid scaffold continues to be explored for other therapeutic applications. Research has demonstrated potential anticancer, antibacterial, and anticonvulsant properties for some derivatives, highlighting the enduring legacy and future potential of this chemical class.[4]

Conclusion

The history of arylalkanoic acids in pharmaceutical development is a compelling story of scientific progression. It demonstrates a clear trajectory from the discovery of a broadly active class of molecules to a sophisticated understanding of their mechanism of action, the critical importance of stereochemistry, and the development of elegant synthetic methods to produce safer and more effective medicines. While the specific molecule (alphaR)-Acetyloxybenzenebutanoic Acid may not be found in the pharmacopeia, its structure represents the chemical principles that gave rise to the "profens"—a family of drugs that has profoundly improved the quality of life for millions worldwide.

References

  • The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR), 17(4), 540-555.
  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities (PDF). (2020).
  • Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. (2022).

Sources

Thermodynamic stability of (alphaR)-Acetyloxybenzenebutanoic Acid polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Thermodynamic Stability of (alphaR)-Acetyloxybenzenebutanoic Acid Polymorphs

Abstract

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that influences its physicochemical properties, including solubility, dissolution rate, and stability. Consequently, it has profound implications for bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of polymorphic forms of (alphaR)-Acetyloxybenzenebutanoic Acid, a model compound representing a common structural motif in drug development. We present a detailed exploration of fundamental principles and field-proven experimental methodologies, including thermal analysis, solubility measurements, and competitive slurry conversion. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to identify the most stable polymorphic form for robust drug product development.

The Imperative of Polymorph Selection in Drug Development

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1] These distinct solid-state structures, despite being chemically identical, can exhibit significantly different physicochemical properties.[2] Variations in properties such as melting point, solubility, and density can impact an API's bioavailability, manufacturability, stability, and even its patentability.[2][3][4] The discovery of a new, more stable polymorph late in development can lead to catastrophic setbacks, as famously illustrated by the case of Ritonavir, where the appearance of a less soluble, more stable form forced a market withdrawal and reformulation.[3][5] Therefore, a thorough investigation to identify and select the most thermodynamically stable polymorph is a non-negotiable step in modern drug development to ensure product quality, safety, and consistency.[1][5]

Model Compound: (alphaR)-Acetyloxybenzenebutanoic Acid

This guide will use (alphaR)-Acetyloxybenzenebutanoic Acid as a representative model compound to illustrate the principles and workflows for determining polymorphic stability. Its structure contains key functional groups—a carboxylic acid, an ester, and an aromatic ring—common in many pharmaceutical agents.

Chemical Structure:

(Structure of (alphaR)-Acetyloxybenzenebutanoic Acid)

For the purpose of this guide, we will presume that a polymorph screen has identified two distinct anhydrous crystalline forms, designated as Form I and Form II . The central objective is to determine their thermodynamic stability relationship.

Foundational Concepts: Thermodynamic vs. Kinetic Stability

In any polymorphic system, one form is the most thermodynamically stable under a given set of conditions (temperature, pressure), meaning it possesses the lowest Gibbs free energy.[1] Other forms are considered metastable. While a metastable form can be kinetically stable and exist for extended periods, it has a higher free energy and will, given sufficient activation energy (e.g., in the presence of a solvent), eventually convert to the more stable form.

The relationship between polymorphs can be classified as:

  • Monotropic: One polymorph is the most stable form at all temperatures below the melting point. The other forms are always metastable relative to it.

  • Enantiotropic: The stability relationship is reversible and dependent on temperature. One form is more stable below a specific transition temperature (Tt), while the other is more stable above it.[4]

Identifying this relationship is paramount for selecting the correct form for development.

Core Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is required to confidently determine the thermodynamic relationship between polymorphs. The following sections detail the core experimental techniques, their underlying principles, and step-by-step protocols.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in polymorph characterization.[6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] This allows for the detection of thermal events such as melting, crystallization, and solid-state transformations.[8][9]

Causality Behind Experimental Choice: DSC provides a rapid assessment of the thermal properties (melting point Tm, enthalpy of fusion ΔHfus) of each polymorph. According to Burger and Ramberger's "Heat of Fusion Rule," the polymorph with the higher melting point and lower heat of fusion is generally the more stable form at room temperature.[10] However, this is a guideline, not a definitive proof, as complex transitions can occur during heating.[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the polymorph (e.g., Form I) into an aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the final melt.

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

  • Repeat: Perform the analysis in triplicate for both Form I and Form II to ensure reproducibility.

The following table summarizes hypothetical DSC results for our model polymorphs.

PolymorphMelting Point (Tm, Onset)Enthalpy of Fusion (ΔHfus)Observations
Form I 155.2 °C28.5 kJ/molSharp endotherm corresponding to melting.
Form II 148.7 °C25.1 kJ/molSharp endotherm. No other transitions observed.

From this data, Form I has the higher melting point, suggesting it may be the more stable form.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation A Calibrate DSC with Indium B Weigh 2-5 mg of Polymorph A->B C Crimp into Aluminum Pan B->C D Place Sample & Ref in DSC Cell C->D E Heat at 10°C/min under N2 Purge D->E F Record Heat Flow vs. Temperature E->F G Determine Tm (Melting Point) F->G I Compare Thermal Properties G->I H Calculate ΔHfus (Enthalpy of Fusion) H->I

Caption: Workflow for determining thermal properties via DSC.

Solubility Studies

The thermodynamic stability of polymorphs is directly related to their solubility. At a given temperature, the most stable polymorph has the lowest free energy and, therefore, the lowest solubility.[11][12][13] Measuring the solubility of each form at various temperatures can definitively establish their stability relationship and identify the transition temperature (Tt) for an enantiotropic system—the point where the solubility curves intersect.

Causality Behind Experimental Choice: This method provides a direct measure of thermodynamic potential.[11] By plotting the natural logarithm of solubility against the inverse of absolute temperature (a van't Hoff plot), the stability relationship becomes visually apparent.[1] It is a more definitive but also more time-consuming method than DSC.

  • System Preparation: Prepare saturated solutions by adding an excess of a single, pure polymorph (e.g., Form I) to a known volume of a selected solvent (e.g., acetonitrile) in sealed vials.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath at a set temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that no solid-state transformation occurs during this time, which can be confirmed by analyzing the solid residue post-experiment.

  • Sampling and Filtration: Withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filter it through a 0.22 µm filter to remove all solid particles.

  • Concentration Analysis: Dilute the filtered sample and determine the solute concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Repeat: Perform the experiment at multiple temperatures (e.g., 25°C, 35°C, 45°C, 55°C) for both Form I and Form II.

TemperatureSolubility of Form I (mg/mL)Solubility of Form II (mg/mL)More Stable Form
25 °C 4.25.5Form I
35 °C 6.88.1Form I
45 °C 10.510.5Transition Temperature
55 °C 15.113.9Form II

These data indicate an enantiotropic relationship with a transition temperature around 45 °C. Below this temperature, Form I is less soluble and thus more stable. Above it, Form II becomes the more stable form.

Competitive Slurry Conversion

Slurry conversion is the definitive method for determining the relative stability of two polymorphs in a specific solvent at a given temperature.[12] The experiment involves creating a suspension of a mixture of the polymorphs in a solvent where they have reasonable solubility.

Causality Behind Experimental Choice: This experiment leverages the principle that a solution saturated with respect to a metastable (more soluble) form is supersaturated with respect to the stable (less soluble) form.[12] This free energy difference drives the dissolution of the metastable form and the simultaneous growth of the stable form until the entire solid phase has converted to the most stable polymorph.[11][12] It provides an unambiguous result under the tested conditions.

  • Mixture Preparation: Prepare a 1:1 (w/w) mixture of Form I and Form II.

  • Slurry Creation: Add the polymorphic mixture to a solvent (e.g., acetonitrile) in a sealed vial to create a thick, stirrable suspension.

  • Agitation: Agitate the slurry at a constant temperature (e.g., 25 °C).

  • Time-Point Sampling: Periodically (e.g., at 6, 12, 24, and 48 hours), remove a small sample of the solid, filter it quickly, and allow it to dry.

  • Solid-State Analysis: Analyze the composition of the solid sample using a technique capable of distinguishing the forms, such as X-ray Powder Diffraction (XRPD).

  • Determination of Stability: The polymorph that increases in proportion over time is the more stable form under those conditions. The experiment is complete when only one form remains.

  • Repeat: Repeat the experiment at a temperature on the other side of the suspected transition temperature (e.g., 55 °C) to confirm the enantiotropic relationship.

Slurry_Conversion cluster_results Outcome start Start 1:1 Mixture of Form I & Form II in Solvent process Agitation at Constant Temperature Metastable Form (Higher Solubility) Dissolves Stable Form (Lower Solubility) Crystallizes start->process end_stable Endpoint: Pure Stable Polymorph process->end_stable Over Time

Caption: Solution-mediated transformation during slurry conversion.

Synthesizing the Data: The Energy-Temperature Diagram

The data gathered from DSC and solubility studies can be integrated to construct a Gibbs free energy versus temperature (G-T) diagram. This diagram provides a complete thermodynamic picture of the polymorphic system.[1] The slope of the line for each polymorph is related to its entropy, and the relative positions of the lines indicate stability. The point where the lines cross is the transition temperature (Tt).

GT_Diagram y_axis Gibbs Free Energy (G) origin y_axis->origin x_axis Temperature (T) origin->x_axis A1 B1 A1->B1  Form I A2 B2 A2->B2  Form II Intersection Tt_label Intersection->Tt_label Stable1 Form I is Stable Stable2 Form II is Stable

Caption: Energy-Temperature diagram for an enantiotropic system.

This diagram, derived from our hypothetical data, clearly shows that Form I is the thermodynamically stable form below ~45°C, while Form II is stable above this temperature. This is a classic enantiotropic relationship.

Conclusion and Implications for Drug Development

The comprehensive analysis, integrating thermal, solubility, and slurry conversion data, demonstrates that (alphaR)-Acetyloxybenzenebutanoic Acid exhibits an enantiotropic polymorphic relationship with a transition temperature of approximately 45°C. Form I is the most stable polymorph under typical storage and ambient conditions (e.g., below 30°C).

Recommendation for Drug Development: Based on this analysis, Form I should be selected for further development. Its greater thermodynamic stability at ambient and refrigerated storage temperatures minimizes the risk of solid-state conversion during the product's shelf life, thereby ensuring consistent product quality and performance.[1] Processing steps, such as wet granulation or drying, that might occur at temperatures approaching or exceeding the 45°C transition temperature would require careful control to prevent an unwanted conversion to Form II. This rigorous, early-stage characterization of polymorphic stability is an essential risk mitigation strategy in the successful development of a safe and effective pharmaceutical product.[5]

References

  • Title: Thermodynamic stability and transformation of pharmaceutical polymorphs* Source: Pure and Applied Chemistry URL: [Link]

  • Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL: [Link]

  • Title: The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry Source: Nishka Research URL: [Link]

  • Title: 12.3 Polymorphism and its importance in pharmaceutical industry Source: Fiveable URL: [Link]

  • Title: Calorimetry for polymorph detection Source: European Pharmaceutical Review URL: [Link]

  • Title: Detect and control polymorphism: pro tips for pharmaceutical scientists Source: Malvern Panalytical URL: [Link]

  • Title: Drug Polymorphism: A Key Consideration for API Development Source: Curia Global URL: [Link]

  • Title: Polymorphism: A Major Risk That Pharma Companies Must Mitigate Source: CCDC URL: [Link]

  • Title: Determination of Crystal Polymorphism by Thermal Analysis Source: Mettler Toledo URL: [Link]

  • Title: Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs Source: Improved Pharma URL: [Link]

  • Title: Polymorphism: The Phenomenon Affecting the Performance of Drugs Source: Symbiosis URL: [Link]

  • Title: Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate Source: TA Instruments URL: [Link]

  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: IVT Network URL: [Link]

  • Title: Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data Source: ResearchGate URL: [Link]

  • Title: Inferring thermodynamic stability relationship of polymorphs from melting data Source: PubMed URL: [Link]

  • Title: Estimation of the Solubility of Metastable Polymorphs: A Critical Review Source: ACS Publications URL: [Link]

  • Title: Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components Source: ResearchGate URL: [Link]

  • Title: The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity Source: PMC URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of (alphaR)-Acetyloxybenzenebutanoic Acid via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for (alphaR)-Acetyloxybenzenebutanoic Acid in Pharmaceutical Development

(alphaR)-Acetyloxybenzenebutanoic Acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The stereospecificity of this molecule is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, achieving high enantiomeric and chemical purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product. Crystallization stands as a powerful and widely employed technique for the purification of such chiral molecules, offering the potential to isolate the desired enantiomer with exceptional purity.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the purification of (alphaR)-Acetyloxybenzenebutanoic Acid using various crystallization techniques. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, empowering researchers and drug development professionals to design and execute robust and efficient purification strategies.

Physicochemical Properties and Solvent Selection: The Foundation of a Successful Crystallization

Table 1: Estimated Solubility Profile of (alphaR)-Acetyloxybenzenebutanoic Acid in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe polar hydroxyl group of the solvent can form hydrogen bonds with the carboxylic acid and acetyloxy groups of the solute.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe polar carbonyl group of the solvent can interact with the polar functionalities of the solute.
Esters Ethyl AcetateModerate to High"Like dissolves like" principle; both are esters.
Aromatic Hydrocarbons Toluene, XyleneModerateThe phenyl group of the solute interacts favorably with the aromatic solvent.
Aliphatic Hydrocarbons Heptane, HexaneLowThese nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule.
Water LowThe nonpolar phenyl and butyl groups will likely limit solubility in water, although the carboxylic acid provides some polarity.

Note: This table provides estimated solubilities. It is imperative for researchers to perform experimental solubility screening to determine the precise solubility of (alphaR)-Acetyloxybenzenebutanoic Acid in a range of solvents at various temperatures. This empirical data is critical for the successful design of the crystallization protocols outlined below.

Crystallization Techniques for Purifying (alphaR)-Acetyloxybenzenebutanoic Acid

The choice of crystallization technique depends on the specific purity requirements, the impurity profile of the crude material, and the physicochemical properties of the compound. This guide will focus on three primary techniques: Diastereomeric Salt Crystallization, Cooling Crystallization, and Antisolvent Crystallization.

Diastereomeric Salt Crystallization: A Powerful Tool for Chiral Resolution

For racemic or enantiomerically-enriched mixtures of (alphaR)-Acetyloxybenzenebutanoic Acid, diastereomeric salt crystallization is the most effective method for isolating the desired (R)-enantiomer. This technique involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[1][2][3]

Protocol: Diastereomeric Salt Crystallization of (alphaR)-Acetyloxybenzenebutanoic Acid

  • Selection of Resolving Agent: A crucial step is the selection of an appropriate chiral base. Common choices for resolving chiral carboxylic acids include (R)-(+)-α-methylbenzylamine, (1R,2S)-(-)-ephedrine, or cinchonidine. A screening of several resolving agents is recommended to identify the one that forms a diastereomeric salt with the desired (R)-enantiomer that has significantly lower solubility in a given solvent system.

  • Salt Formation:

    • Dissolve the racemic or enantiomerically-enriched (alphaR)-Acetyloxybenzenebutanoic Acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

    • Add approximately 0.5 to 1.0 equivalents of the chosen chiral resolving agent to the solution. The optimal stoichiometry should be determined experimentally.

    • Gently heat the mixture to ensure complete dissolution of both the acid and the base, forming the diastereomeric salts in situ.

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The rate of cooling is critical; slow cooling generally promotes the formation of larger, purer crystals.

    • The less soluble diastereomeric salt, containing the desired (R)-enantiomer of the acid, will preferentially crystallize out of the solution.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess (e.e.) of the crystallized salt should be determined by a suitable analytical method, such as chiral HPLC. If the desired purity is not achieved, a recrystallization of the diastereomeric salt may be necessary.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and break the salt.

    • Separate the organic layer, which now contains the purified (alphaR)-Acetyloxybenzenebutanoic Acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Diagram: Diastereomeric Salt Crystallization Workflow

G racemic_acid Racemic (±)-Acid in Solvent salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Acid-(R)-Base) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt: (S)-Acid-(R)-Base) filtration->mother_liquor Liquid acidification Acidification & Extraction less_soluble_salt->acidification purified_acid Purified (R)-Acid acidification->purified_acid

Caption: Workflow for Diastereomeric Salt Crystallization.

Cooling Crystallization: A Straightforward Approach for Purity Enhancement

For material that is already enantiomerically enriched, or for removing non-chiral impurities, cooling crystallization is a simple and effective technique. This method relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.

Protocol: Cooling Crystallization of (alphaR)-Acetyloxybenzenebutanoic Acid

  • Solvent Selection: Choose a solvent in which (alphaR)-Acetyloxybenzenebutanoic Acid has a high solubility at elevated temperatures and a low solubility at lower temperatures. Based on the estimated solubility profile, suitable solvents could include ethanol, isopropanol, or ethyl acetate. The ideal solvent will exhibit a steep solubility curve over the desired temperature range.

  • Dissolution:

    • In a suitable flask, add the crude (alphaR)-Acetyloxybenzenebutanoic Acid to the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial to allow for the formation of well-ordered, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil.

    • Once at room temperature, the flask can be placed in an ice bath or a refrigerator to further decrease the temperature and maximize the recovery of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any residual impurities from the mother liquor.

    • Dry the purified crystals under vacuum to remove any remaining solvent.

Diagram: Cooling Crystallization Workflow

G crude_acid Crude (R)-Acid dissolution Dissolution (Heating) crude_acid->dissolution solvent Solvent solvent->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration purified_crystals Purified Crystals filtration->purified_crystals Solid mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Liquid

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization: Inducing Crystallization by Reducing Solubility

Antisolvent crystallization is another powerful technique for purifying (alphaR)-Acetyloxybenzenebutanoic Acid. This method involves the addition of a second solvent (the antisolvent) in which the compound is poorly soluble to a solution of the compound in a good solvent. The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, leading to its crystallization.[4][5]

Protocol: Antisolvent Crystallization of (alphaR)-Acetyloxybenzenebutanoic Acid

  • Solvent/Antisolvent System Selection:

    • Solvent: Choose a solvent in which (alphaR)-Acetyloxybenzenebutanoic Acid is highly soluble. Ethanol, methanol, or acetone are likely good candidates.

    • Antisolvent: Select a solvent in which the compound is poorly soluble and that is miscible with the primary solvent. Heptane or water could be effective antisolvents depending on the primary solvent used. For instance, if ethanol is the solvent, water could be a suitable antisolvent.

  • Dissolution: Dissolve the crude (alphaR)-Acetyloxybenzenebutanoic Acid in the minimum amount of the chosen solvent at room temperature or with gentle warming.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution. The rate of addition is a critical parameter; a slow addition rate generally leads to the formation of larger and purer crystals. Rapid addition can cause localized high supersaturation, leading to the formation of small, amorphous, or impure particles.

    • Continue adding the antisolvent until the solution becomes turbid, indicating the onset of crystallization.

  • Crystallization and Maturation:

    • Once turbidity is observed, stop the addition of the antisolvent and allow the mixture to stir for a period to allow the crystals to grow and the system to equilibrate. This "maturation" step can improve the purity and filterability of the crystals.

    • The mixture can be cooled to further decrease solubility and improve the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a mixture of the solvent and antisolvent in the final composition to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

G crude_acid_solution Crude (R)-Acid in Good Solvent addition Slow Addition of Antisolvent crude_acid_solution->addition antisolvent Antisolvent antisolvent->addition crystallization Crystallization & Maturation addition->crystallization filtration Filtration crystallization->filtration purified_crystals Purified Crystals filtration->purified_crystals Solid mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Liquid

Sources

Procedure for esterification of (alphaR)-Acetyloxybenzenebutanoic Acid

Technical Application Note: Enantioselective Esterification of ( R)-Acetyloxybenzenebutanoic Acid[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

(


(R)-2-acetoxy-4-phenylbutyric acidBenazeprilEnalapril12

The esterification of this molecule presents a specific chemoselective challenge: converting the carboxylic acid to an ethyl ester while preserving the labile


The Challenge: Chirality & Stability
  • Racemization Risk: The

    
    -proton is acidic due to the adjacent carbonyls (ester and acid). Strong bases or prolonged heating in acidic media can induce enolization, leading to racemization (loss of the R-configuration).[1]
    
  • Transesterification/Hydrolysis: Under standard Fischer esterification conditions (Acid/Ethanol), the acetoxy group (-OAc) is susceptible to acid-catalyzed hydrolysis or transesterification with the solvent (Ethanol), yielding the

    
    -hydroxy impurity which alters the downstream reaction kinetics.[1]
    

This guide details two validated protocols:

  • Method A (Mild Alkylation): The "Gold Standard" for preserving enantiomeric excess (ee%).[1]

  • Method B (Acid Chloride Activation): A scalable, rapid method requiring strict thermal control.[1]

Reaction Mechanism & Strategy

Strategic Analysis
FeatureMethod A: Alkylation (

)
Method B: Acyl Chloride (

)
Reagents Ethyl Iodide/Bromide +

/

Thionyl Chloride (

) + Ethanol
Mechanism Carboxylate attack on alkyl halideNucleophilic acyl substitution
Chirality Risk Low (Non-enolizing conditions)Medium (Acid-catalyzed enolization possible)
Side Reactions Minimal; O-alkylation onlyDe-acetylation (transesterification)
Scalability Moderate (Solvent volume)High (Standard industrial process)
Reaction Pathway Diagram

The following diagram illustrates the critical decision pathways and mechanistic risks.

ReactionPathwaysStartStarting Material:(R)-2-acetoxy-4-phenylbutanoic acidMethodAMethod A:Alkylation (EtI / K2CO3)Start->MethodAHigh Purity ReqMethodBMethod B:Activation (SOCl2 / EtOH)Start->MethodBScale-up ReqInterACarboxylate AnionMethodA->InterADeprotonationRiskARisk: Racemization(if Base is too strong)MethodA->RiskAInterBAcyl Chloride IntermediateMethodB->InterBActivationRiskBRisk: De-acetylation(Transesterification)MethodB->RiskBProductTarget Product:Ethyl (R)-2-acetoxy-4-phenylbutanoateInterA->ProductSN2 AttackInterB->ProductEsterification

Caption: Decision matrix for esterification routes highlighting mechanistic intermediates and associated risks.

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (High Purity)

Best for: Lab-scale synthesis, high-value batches, and reference standard preparation.[1][2] Principle: This method uses a weak base to generate the carboxylate anion, which acts as a nucleophile attacking the ethyl halide.[1] It avoids the harsh acidic conditions that threaten the acetoxy group.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: (R)-2-acetoxy-4-phenylbutanoic acid (1.0 equiv)

  • Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 equiv) [Note: Ethyl bromide can be used but requires longer reaction times][1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)[1][2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Anhydrous)[1][2]

  • Apparatus: Round-bottom flask, magnetic stirrer,

    
     atmosphere.[1][2]
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried flask with (R)-2-acetoxy-4-phenylbutanoic acid (e.g., 10.0 g, 45 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (9.3 g, 67.5 mmol) in a single portion. Stir at room temperature (25°C) for 30 minutes to ensure formation of the potassium carboxylate salt.
    
    • Checkpoint: The solution may become slightly cloudy; this is normal.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Iodoethane (8.4 g, 4.3 mL, 54 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      ).[1]
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (300 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with saturated

      
       (to remove unreacted acid) and Brine.[1]
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Yield: Expect 90–95% yield as a colorless oil.[2]

Protocol B: Thionyl Chloride Activation (Scalable)

Best for: Large-scale production where solvent recovery (Ethanol) is preferred over DMF removal.[1][2] Principle:

Reagents & Equipment[1][2][3][4][5]
  • Substrate: (R)-2-acetoxy-4-phenylbutanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.1 equiv)[1][2]
    
  • Solvent: Absolute Ethanol (Dry)[1][2]

  • Safety: Requires efficient fume hood (SO2 and HCl gas evolution).[1]

Step-by-Step Procedure
  • Solvent Preparation: Place Absolute Ethanol (10V relative to substrate) in a reactor and cool to 0°C.

  • Activation: Dropwise add Thionyl Chloride (1.1 equiv) to the cold ethanol. Stir for 30 minutes.

    • Mechanism:[1][2][3][6][7][5][8][9][10] This generates a solution of anhydrous HCl and diethyl sulfite.

  • Addition: Add a solution of (R)-2-acetoxy-4-phenylbutanoic acid dissolved in a minimal amount of Ethanol to the reactor.

  • Reaction: Allow to warm to room temperature (20–25°C). Do not reflux.

    • Critical Control Point: Refluxing increases the rate of transesterification (loss of acetoxy group). Stirring at ambient temperature for 12–16 hours is safer for the impurity profile.

  • Workup:

    • Concentrate the solvent in vacuo at <40°C.

    • Redissolve residue in Ethyl Acetate or MTBE.[2]

    • Wash with saturated

      
       until the aqueous layer is pH 8 (neutralizes residual HCl).[1]
      
    • Dry and concentrate.[2][4][9]

Quality Control & System Suitability

To ensure the integrity of the chiral center, the following analytical methods are required.

Specification Table
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%Reverse Phase C18
Enantiomeric Excess > 99.0% eeChiral HPLC
Water Content < 0.1%Karl Fischer
Residual Solvent < 5000 ppm (Ethanol/DMF)GC-HS
Chiral HPLC Method (Reference)
  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5µm.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm or 254 nm.[2]

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12.5 min[1][2]

    • (S)-Enantiomer: ~14.2 min[1][2]

    • Note: Validate retention times with a racemic standard.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete conversion or hydrolysis during workup.[1][2]Ensure reagents are anhydrous.[2] Avoid high temperatures during solvent stripping.[2]
Drop in ee% (<98%) Racemization due to basicity or heat.[1]Method A: Reduce base equivalents or switch to

. Method B: Lower reaction temperature (0°C to RT).
Impurity:

-Hydroxy Ester
Loss of Acetyl group (Hydrolysis/Transesterification).[1][2]Method B: Strictly avoid water.[2] Do not reflux in ethanol. Switch to Method A.
Cloudy Product Residual inorganic salts or moisture.[2]Filter through a silica plug or perform an additional brine wash/drying step.[1][2]

Process Workflow Visualization

The following diagram outlines the critical control points for the recommended Method A (Alkylation) workflow, emphasizing the steps required to maintain enantiomeric purity.

WorkflowStartSTART: (R)-2-acetoxy-4-phenylbutanoic acidDissolveDissolve in Anhydrous DMF(Inert Atmosphere)Start->DissolveBaseAddAdd K2CO3 (1.5 eq)Stir 30 min @ 25°CDissolve->BaseAddCoolCool to 0°CBaseAdd->CoolAddEtIAdd Ethyl Iodide (1.2 eq)DropwiseCool->AddEtIReactWarm to RTStir 4-6 HoursAddEtI->ReactCheckQC Check: TLC/HPLCConversion >98%?React->CheckCheck->ReactNo (Extend Time)WorkupQuench: Ice WaterExtract: EtOAcCheck->WorkupYesWashWash: NaHCO3 + BrineDry: Na2SO4Workup->WashIsolateConcentrate in vacuo(<40°C)Wash->IsolateFinalFINAL PRODUCTEthyl (R)-2-acetoxy-4-phenylbutanoateIsolate->Final

Caption: Step-by-step workflow for the base-mediated alkylation protocol ensuring high enantiomeric retention.

References

  • Novartis AG. (2002).[1] Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.[11][12] US Patent 6,548,665 B2.[2]

    • Context: Describes the synthesis and kinetic resolution of Benazepril intermediates, establishing the importance of the (R)
  • Kaneka Corporation. (2000).[1] Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester.[1][2][13][14] US Patent 6,087,526.[2]

    • Context: Details the hydrogenation and esterification conditions for phenylbutanoic acid derivatives, highlighting the risks of racemiz
  • Zhang, W., et al. (2009).[1][2] Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026.[1][2][4] Journal of Molecular Catalysis B: Enzymatic.[4] [1][2]

    • Context: Discusses the stability of the ester and alternative enzymatic routes, providing d
  • Master Organic Chemistry. (2022). Fischer Esterification.[2][3]

    • Context: Provides the fundamental mechanistic grounding for the acid-c

Application Note: (αR)-Acetyloxybenzenebutanoic Acid as a Chiral Intermediate in the Stereoselective Synthesis of Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, namely the (S,S) configuration. This application note provides a detailed guide on the use of (αR)-Acetyloxybenzenebutanoic Acid, a key chiral intermediate, in the stereoselective synthesis of Benazepril. We will discuss the rationale behind its use, present a detailed reaction protocol, and outline essential analytical methods for quality control to ensure the production of the desired, pharmacologically active diastereomer.

Introduction: The Imperative of Chirality in Benazepril Synthesis

The pharmacological activity of many drugs is intrinsically linked to their three-dimensional structure. In the case of Benazepril, two chiral centers necessitate the synthesis of a single, specific diastereomer—(3S)-1-(carboxymethyl)-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H-[3]benzazepine-2-one—to ensure optimal interaction with the ACE receptor and minimize potential side effects from other, less active or inactive stereoisomers.[1][2][4]

Traditional synthetic routes often involved tedious resolution processes to separate the desired diastereomer from a mixture.[3] Modern, more efficient strategies employ chiral building blocks to guide the synthesis towards the correct stereochemical outcome. (αR)-Acetyloxybenzenebutanoic Acid serves as such a building block. By introducing a pre-defined chiral center, it simplifies the synthesis and enhances the overall yield of the active pharmaceutical ingredient (API). This intermediate is typically activated and then coupled with the other key fragment, a benzazepine derivative, to form the core structure of Benazepril.

Physicochemical Properties of the Intermediate

Proper characterization of the starting material is fundamental to any successful synthesis. The key properties of (αR)-Acetyloxybenzenebutanoic Acid are summarized below.

PropertyValueSource
Chemical Name (αR)-Acetyloxybenzenebutanoic Acid[5]
CAS Number 117017-04-6[5]
Molecular Formula C₁₂H₁₄O₄[5]
Molecular Weight 222.24 g/mol [5]
Appearance Yellow Oil[5]
Storage 2-8°C Refrigerator[5]

Synthetic Workflow: Coupling of the Chiral Intermediate

The core of the synthetic strategy involves the formation of an amide bond between the activated (αR)-Acetyloxybenzenebutanoic Acid and the amine group of the (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivative. The acetyloxy group serves as a protecting group for the hydroxyl functionality, which can be later removed or may be displaced in the activation step. A more common industrial strategy involves activating a precursor like (R)-ethyl 2-hydroxy-4-phenylbutyrate by converting the hydroxyl group into a good leaving group, such as a triflate, before condensation with the benzazepinone intermediate.[2][6]

The following diagram illustrates the general workflow for this key coupling step.

G A (αR)-Acetyloxybenzenebutanoic Acid or related chiral precursor B Activation Step (e.g., Thionyl Chloride, Triflic Anhydride) A->B Reagent C Activated Chiral Intermediate (Acid Chloride / Triflate) B->C Forms E Coupling Reaction (Amide Bond Formation) Solvent: Aprotic (e.g., DCM) Base: Non-nucleophilic (e.g., NMM) C->E Reactant 1 D (3S)-3-Amino-benzazepine derivative D->E Reactant 2 F Crude Benazepril Precursor (Diastereomeric Mixture) E->F Yields G Purification (Chromatography / Crystallization) F->G Processed via H Pure (S,S)-Benazepril Precursor G->H Results in

Caption: Workflow for the coupling of the chiral intermediate.

Detailed Protocol: Amide Coupling Reaction

This protocol describes a representative procedure for the coupling step. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). The reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

4.1 Materials and Reagents

  • (αR)-Acetyloxybenzenebutanoic Acid (or a related activated precursor like (R)-ethyl 2-hydroxy-4-phenylbutyrate triflate)[2][6]

  • (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one[2]

  • Dichloromethane (DCM), anhydrous

  • N-Methylmorpholine (NMM) or other non-nucleophilic base

  • Activating agent (e.g., Thionyl chloride, Trifluoromethanesulfonic anhydride) if starting from the hydroxy-acid[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with magnetic stirrer and inert gas inlet

  • Standard laboratory glassware

4.2 Step-by-Step Procedure

  • Activation (if required): If starting with a hydroxy precursor like 2(R)-hydroxy-4-phenyl butyric acid ethyl ester, dissolve it in anhydrous DCM (approx. 10 mL per gram of ester) in a flame-dried, three-neck flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes at 0°C. Causality: This step converts the poorly-reactive hydroxyl group into a highly effective triflate leaving group, priming the molecule for nucleophilic attack by the amine.[2]

  • Amine Addition: In a separate flask, dissolve the (3S)-3-amino-benzazepinone derivative (1.0 equivalent) and N-Methylmorpholine (NMM, 1.2 equivalents) in anhydrous DCM.

  • Coupling: Slowly add the solution from step 2 to the activated triflate solution from step 1 at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Causality: The amine nitrogen of the benzazepinone acts as a nucleophile, attacking the electrophilic carbon of the activated intermediate and displacing the leaving group (triflate) to form the desired amide bond.[2]

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes excess amine base (NMM), while the bicarbonate wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired (S,S)-diastereomer of the Benazepril precursor. Some synthetic routes may require an epimerization step to convert any undesired (R,S) diastereomer into the desired (S,S) form.[7]

Quality Control and Analytical Methods

Ensuring the stereochemical purity of the intermediates and the final product is paramount.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[1][]

5.1 Chiral HPLC Method for Enantiomeric Purity

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose derivatives (e.g., CDMPC) is often effective.[1][4]

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and an alcohol modifier like n-butanol or isopropanol.[1][4][9] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added.[9]

  • Flow Rate: Approximately 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm).[10]

  • Expected Outcome: The (S,S) and (R,S) diastereomers should be well-resolved, allowing for accurate quantification of the diastereomeric excess (d.e.). A d.e. of >99% is typically required for pharmaceutical applications.

5.2 Structural Verification

TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic peaks corresponding to the aromatic and aliphatic protons of the coupled molecule. Integration of the peaks should match the expected proton count. Specific chemical shifts can help confirm the successful formation of the amide bond.
Mass Spectrometry The mass spectrum (e.g., ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the Benazepril precursor, confirming its molecular weight.
LC-MS A validated liquid chromatography-mass spectrometry method can be used for both purity evaluation and identification of any impurities.[11]

The following diagram outlines the logical flow for the quality control of a synthesized batch.

G start Synthesized Batch of Benazepril Precursor qc_check Perform QC Analysis: 1. Chiral HPLC 2. ¹H NMR 3. Mass Spec start->qc_check decision Diastereomeric Excess > 99%? AND Structure Confirmed? qc_check->decision pass Batch PASS Proceed to next step (e.g., final hydrolysis/salt formation) decision->pass  Yes fail Batch FAIL decision->fail  No repurify Action: Repurify (Recrystallization / Chromatography) or investigate synthesis fail->repurify repurify->qc_check Re-test

Sources

Application Note: Optimal Storage & Handling of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

(alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutyric acid) is a critical chiral intermediate, widely utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril . Its structural integrity—specifically the enantiomeric purity at the


-carbon and the stability of the acetoxy ester moiety—is paramount for downstream yield and drug efficacy.

This guide supersedes generic storage advice by defining a causality-driven protocol . We do not merely suggest "store at -20°C"; we explain why specific degradation pathways (hydrolysis and racemization) dictate these conditions and provide a self-validating Quality Control (QC) loop to ensure sample viability.

Physicochemical Profile & Degradation Risks

To design an effective storage protocol, one must first understand the molecule's vulnerabilities.

Chemical Structure & Critical Loci
  • Chemical Name: (alphaR)-Acetyloxybenzenebutanoic acid

  • Functional Groups:

    • Carboxylic Acid: Susceptible to salt formation and dimerization.

    • Acetoxy Ester (

      
      ):  The primary instability point. Susceptible to moisture-induced hydrolysis.
      
    • Chiral Center (

      
      -carbon):  Susceptible to racemization, particularly under acidic/basic catalysis or elevated temperatures.
      
Primary Degradation Pathways
  • Hydrolysis (Moisture Driven): The acetoxy group is labile. In the presence of ambient moisture, it hydrolyzes to form (R)-2-hydroxy-4-phenylbutyric acid and acetic acid .

    • Impact: The released acetic acid acts as an autocatalyst, accelerating further hydrolysis and potentially catalyzing racemization.

  • Racemization (pH & Temperature Driven): The proton on the chiral

    
    -carbon is weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl and acetoxy groups.
    
    • Mechanism: Enolization leads to a planar intermediate, destroying chirality. Upon re-protonation, a racemic mixture ((R)/(S)) is formed.

    • Impact: Loss of enantiomeric excess (ee%), rendering the material useless for stereoselective synthesis.

Detailed Storage Protocol

The "Golden Rule" of Thermal & Atmospheric Control

Recommendation: Long-term storage at -20°C


 5°C  under Argon (Ar)  atmosphere.
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use < 1 week)Kinetic suppression of hydrolysis rates. Arrhenius equation dictates that reducing T from 25°C to -20°C slows degradation by ~20-50x.
Atmosphere Dry Argon or Nitrogen Displaces oxygen (prevents oxidation) and, critically, displaces water vapor (prevents hydrolysis). Argon is preferred as it is heavier than air.
Container Amber Borosilicate Glass Blocks UV light (prevents radical formation on the phenyl ring). Glass is impermeable to moisture unlike plastics (PE/PP).
Closure Teflon (PTFE) Lined Cap PTFE is chemically inert and provides a superior vapor barrier compared to pulp/poly liners.
Desiccant External Only Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not put desiccant directly in contact with the powder.
Workflow: Receipt to Storage
  • Step 1: Upon receipt, inspect the shipping container for temperature excursions (check dry ice/ice packs).

  • Step 2: Allow the sealed container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening. Crucial: Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid.

  • Step 3: Perform incoming QC (see Section 5).

  • Step 4: Aliquot material into single-use amber vials under an inert atmosphere (Glove box or N2 stream). This avoids repeated freeze-thaw cycles.

  • Step 5: Seal with Parafilm® over the cap-neck junction for an added moisture barrier.

Handling & Thawing Protocol (The "Condensation Trap")

The most common failure mode is not the freezer, but the thawing process .

  • Remove the specific aliquot vial from the -20°C freezer.

  • Place the vial immediately into a desiccator cabinet or a localized dry box.

  • Wait until the vial feels neutral to the touch (approx. 20-30 mins).

  • Wipe the exterior with a lint-free tissue to remove any surface moisture.

  • Open and weigh the required amount rapidly.

  • Purge the headspace with Argon before re-sealing if any material remains.

Self-Validating Quality Control (QC) System

Trust but verify. Before using stored material in a critical synthesis, run this rapid diagnostic check.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Clumping, "wet" appearance, or yellow discoloration (indicates hydrolysis/oxidation).

Analytical Verification (H-NMR)

A simple Proton NMR (


H-NMR) in 

is the definitive integrity check.
  • Target Signal: Look for the Acetyl-CH3 singlet around 2.1 ppm .

  • Contaminant Signal: Look for a broad singlet around 11.0 ppm (free Acetic Acid) or a shift in the alpha-proton signal, indicating hydrolysis to the hydroxy-acid.

  • Integration: The ratio of the Acetyl-CH3 (3H) to the Phenyl protons (5H) should be exactly 3:5 . A lower ratio indicates hydrolysis.

Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Acceptance Criteria: ee%

    
     98.5%.
    

Visualization: Degradation & Workflow Logic

Degradation Pathways

The following diagram illustrates the chemical risks if storage protocols are violated.

DegradationPathways Compound (alphaR)-Acetyloxybenzenebutanoic Acid (Intact Active) HydrolysisProd (R)-2-Hydroxy-4-phenylbutyric Acid + Acetic Acid Compound->HydrolysisProd Hydrolysis (Fast) Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Enolization (Slow) Moisture Moisture (H2O) Moisture->HydrolysisProd Heat Heat / pH > 7 Heat->Racemate HydrolysisProd->Racemate Acid Catalyzed Racemization

Figure 1: Critical degradation pathways. Note that hydrolysis releases acetic acid, which can further catalyze racemization.

Optimal Storage Workflow

StorageWorkflow Start Receipt of Material Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate QC QC Check (NMR / Chiral HPLC) Equilibrate->QC QC->Start Fail (Reject) Aliquot Aliquot under Argon (Amber Glass Vials) QC->Aliquot Pass Freeze Store at -20°C (Secondary Desiccation) Aliquot->Freeze Use Thaw & Use (Condensation Protocol) Freeze->Use On Demand Use->Freeze Reseal (Purge Ar)

Figure 2: Lifecycle management of the sample from receipt to usage.

References

  • PubChem. (2023). Compound Summary: (R)-2-Hydroxy-4-phenylbutyric acid.[1] National Library of Medicine. [Link]

  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. In Stereoselective Biocatalysis. CRC Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Extraction of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an optimal solvent for the extraction of (alphaR)-Acetyloxybenzenebutanoic Acid. The extraction of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing, where solvent choice profoundly impacts yield, purity, cost, and safety. We move beyond a simple list of solvents to present a systematic workflow grounded in the physicochemical properties of the target molecule and the fundamental principles of liquid-liquid extraction (LLE). This guide includes theoretical considerations, a detailed solvent screening protocol, and a final optimized extraction methodology, ensuring a robust and reproducible process.

Introduction: The Critical Role of Solvent Selection

(alphaR)-Acetyloxybenzenebutanoic Acid is a chiral carboxylic acid derivative with a molecular structure that presents a unique challenge for extraction. It possesses both a non-polar benzene ring and butyl group, and polar functional groups, namely a carboxylic acid and an ester (acetyloxy). This amphiphilic nature requires a carefully considered extraction strategy.

The selection of an appropriate solvent is arguably the most influential parameter in a liquid-liquid extraction process. An optimal solvent should exhibit high selectivity and solubility for the target compound, be immiscible with the initial sample matrix (typically aqueous), have a low boiling point for easy removal, and meet modern safety and environmental standards.[1][2] A poorly chosen solvent can lead to low recovery, the formation of stable emulsions, co-extraction of impurities, and increased downstream processing costs.[3] Furthermore, with growing environmental concerns, the pharmaceutical industry is increasingly focused on minimizing the use of toxic and hazardous solvents.[4][5]

This document outlines a logical, multi-step process for selecting and validating an extraction solvent for (alphaR)-Acetyloxybenzenebutanoic Acid, ensuring scientific rigor and practical applicability.

Guiding Principles for Solvent Extraction

The efficacy of liquid-liquid extraction is governed by the partitioning of a solute between two immiscible liquid phases.[3][6][7] This behavior is dictated by several core chemical principles.

Analyte Physicochemical Properties

The structure of (alphaR)-Acetyloxybenzenebutanoic Acid dictates its behavior in different solvents.

  • Polarity: The molecule has a non-polar phenylbutane backbone and polar carboxylic acid and acetyloxy groups. This suggests that solvents of intermediate polarity may be most effective.

  • Acidity (pKa): As a carboxylic acid, the molecule's charge state is pH-dependent. The carboxyl group (-COOH) is acidic and will be deprotonated to its conjugate base (-COO⁻) in basic solutions. This ionized form is highly soluble in aqueous phases.[8] To extract the molecule into an organic solvent, the aqueous phase must be acidified to a pH at least two units below the molecule's pKa, ensuring it remains in its neutral, more hydrophobic form.[9]

The "Like Dissolves Like" Paradigm

This principle states that substances with similar polarities are more likely to be soluble in one another.[10] Polar solvents will preferentially dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[1] For our target molecule, which has mixed polarity, a solvent that can engage in hydrogen bonding (with the carboxyl group) and also accommodate the non-polar regions is ideal.

Key Solvent Characteristics

The ideal solvent must balance several properties, which are summarized in the table below.

  • Selectivity: The ability to dissolve the target compound while leaving impurities behind in the original phase.[1][7]

  • Distribution Coefficient (Kd): The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[7] A high Kd value is desirable for efficient extraction.

  • Immiscibility: The solvent must not be significantly soluble in the sample phase (e.g., water) to ensure clean phase separation.

  • Density: A significant density difference between the organic and aqueous phases facilitates clear separation. Solvents less dense than water (e.g., diethyl ether, ethyl acetate) will form the top layer, while those denser (e.g., dichloromethane, chloroform) will form the bottom layer.[10]

  • Boiling Point & Volatility: A low boiling point allows for easy removal of the solvent post-extraction via evaporation, without degrading the target compound.[1]

  • Safety & Environmental Impact: Solvents should be selected with their toxicity, flammability, and environmental persistence in mind.[11][12][13] Green chemistry principles encourage the use of safer alternatives to hazardous solvents like benzene or chloroform.[4][13]

A Systematic Workflow for Solvent Selection

We propose a systematic workflow to move from a broad list of potential solvents to a single, optimized choice. This process combines theoretical screening with empirical validation.

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization A Define Analyte Properties (Polarity, Acidity, Stability) B Generate List of Candidate Solvents (Based on Polarity & Functionality) A->B Input C Filter Based on Safety & Physical Properties (Toxicity, BP, Density, Cost) B->C Prioritize D Protocol 4.1: Small-Scale Screening (Determine Kd) C->D Test Candidates E Analyze Results: High Kd & Good Phase Separation? D->E Evaluate F Select Top 1-3 Solvents E->F Decision G Protocol 4.2: Optimized LLE Protocol Development F->G Refine H Final Solvent Selection G->H Finalize LLE_Protocol A 1. Prepare Sample Add aqueous solution to separatory funnel. Acidify to pH 2. B 2. First Extraction Add optimal organic solvent (e.g., 0.5 volume of aqueous). A->B C 3. Mix & Vent Invert funnel and shake gently, venting frequently to release pressure. B->C D 4. Separate Layers Allow phases to separate. Drain and collect organic layer. C->D E 5. Repeat Extraction Return aqueous layer to funnel. Repeat steps 2-4 twice more. D->E F 6. Combine & Wash Combine all organic extracts. Wash with brine to remove dissolved water. E->F Pool organic phases G 7. Dry Transfer organic layer to a flask. Add anhydrous Na₂SO₄ to remove residual water. F->G H 8. Isolate Product Filter or decant the dried solvent. Remove solvent using a rotary evaporator. G->H

Caption: Workflow for an optimized liquid-liquid extraction protocol.

  • Preparation: Transfer the aqueous solution containing the analyte to a separatory funnel. Adjust the pH of the solution to ~2 using 1 M HCl. [14][15]2. First Extraction: Add a volume of the selected organic solvent equal to approximately one-half to one-third of the aqueous volume.

  • Mixing: Stopper the funnel, invert it, and shake gently while holding the stopper and stopcock. Periodically open the stopcock (while inverted and pointed away from you) to vent any pressure buildup. Shake for 1-2 minutes.

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Collection: Remove the stopper. Drain the lower layer into a flask. If the organic solvent is the lower layer (e.g., DCM), drain it into a clean collection flask. If it is the upper layer (e.g., EtOAc), drain the lower aqueous layer into the original flask and then pour the organic layer out through the top of the funnel to avoid contamination.

  • Repeat Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. [14]Return the aqueous phase to the separatory funnel and repeat the extraction (steps 2-5) two more times, combining all organic extracts into the same collection flask.

  • Washing: To remove residual water dissolved in the organic extract, add a small volume of brine (saturated NaCl solution) to the combined organic phases in the separatory funnel. Shake, allow to separate, and discard the aqueous brine layer.

  • Drying: Transfer the washed organic extract to an Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate and swirl. The drying agent will clump as it absorbs water. Add more until some particles remain free-flowing.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude extracted product.

Conclusion and Best Practices

The selection of an extraction solvent is a multi-faceted decision that requires a balance of extraction efficiency, process feasibility, safety, and environmental responsibility. For a molecule with mixed polarity like (alphaR)-Acetyloxybenzenebutanoic Acid, solvents of intermediate polarity such as ethyl acetate or MTBE are often excellent starting candidates due to their ability to interact with both polar and non-polar moieties, their favorable safety profiles compared to chlorinated solvents, and their ease of removal.

This application note demonstrates that a systematic approach, combining theoretical knowledge with empirical data from a simple screening protocol, is the most reliable method for identifying the optimal solvent. This ensures the developed extraction process is not only efficient and high-yielding but also robust, scalable, and safe.

References

  • Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - EduBirdie. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents - PubMed. (1979). Journal of Analytical Toxicology. Retrieved February 20, 2026, from [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents - ResearchGate. (1979). Retrieved February 20, 2026, from [Link]

  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Retrieved February 20, 2026, from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Retrieved February 20, 2026, from [Link]

  • Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 2: Hazards control. (2024). OCL - Oilseeds and fats, Crops and Lipids. Retrieved February 20, 2026, from [Link]

  • What To Do With Solvents Used For Extraction - Samex Environmental. (2025). Retrieved February 20, 2026, from [Link]

  • PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety. (n.d.). Retrieved February 20, 2026, from [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024). Retrieved February 20, 2026, from [Link]

  • Environment, health, and safety concerns of the solvent; effect on... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019). Journal of Pharmaceutical Research International. Retrieved February 20, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Simplified Methodology for Solvent Screening in Selective Extraction of Lipids from Microalgae Based on Hansen Solubility Parameters - PMC. (2025). Processes. Retrieved February 20, 2026, from [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. Retrieved February 20, 2026, from [Link]

  • Practical Aspects of Solvent Extraction - LCGC International. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. (2025). Chem & Bio Engineering - ACS Publications. Retrieved February 20, 2026, from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Retrieved February 20, 2026, from [Link]

Sources

Preparation of (alphaR)-Acetyloxybenzenebutanoic Acid reference standards

Application Note: Preparation and Certification of ( )-Acetyloxybenzenebutanoic Acid Reference Standards

Executive Summary

This Application Note details the protocol for the synthesis, purification, and analytical validation of (


)-Acetyloxybenzenebutanoic Acid1

This molecule is a Critical Quality Attribute (CQA) in the manufacturing of Benazepril , serving as both a key chiral intermediate and a potential process-related impurity. The strict control of the (

This guide departs from standard recipe-based protocols by introducing a Self-Validating Synthetic Workflow . This approach integrates in-process analytical checks (IPC) that confirm structural fidelity and stereochemical integrity at every critical juncture, ensuring the final reference standard meets the rigorous requirements of ICH Q7 and Q3A/B guidelines.

Strategic Synthetic Route Selection

To produce a Reference Standard of sufficient quality (>99.5% chemical purity, >99.8% enantiomeric excess), we reject "resolution of racemate" strategies due to their inherent yield losses (max 50%) and risk of residual enantiomer contamination.

Instead, we utilize a Chiral Pool Derivatization strategy. We commence with high-purity (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) .[1][2] This precursor is commercially available with high optical purity (>99% ee) derived from biocatalytic reduction (e.g., using Lactobacillus d-nLDH or engineered ketoreductases).[1]

The Reaction Logic: The transformation is a chemoselective O-acetylation.

  • Reagents: Acetic Anhydride (

    
    ) with Pyridine.
    
  • Mechanistic Insight: Pyridine acts as both a solvent and a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate).[1]

  • Risk Mitigation: The reaction is exothermic. Temperature control is vital to prevent thermal racemization at the

    
    -chiral center, which is prone to proton abstraction under harsh basic conditions.[1]
    
Visual Workflow: Synthesis & Purification

SynthesisWorkflowStartStarting Material(R)-HPBA(>99% ee)ReactionAcetylation(Ac2O / Pyridine, 0°C)Start->Reaction Protect -OHQuenchAcidic Quench(HCl, pH < 2)Reaction->Quench Remove PyridineExtractExtraction(EtOAc / Brine)Quench->Extract Isolate ProductCrudeCrude Oil/SolidExtract->CrudeCrystRecrystallization(Et2O / Hexane)Crude->Cryst PurifyFinalFinal Reference Std(>99.5% purity)Cryst->Final Dry & Package

Figure 1: Step-by-step synthetic workflow for the preparation of (R)-2-acetoxy-4-phenylbutyric acid.

Detailed Experimental Protocol

Materials
  • (R)-2-Hydroxy-4-phenylbutyric acid: >99% ee.[1][2][3][4][5][6]

  • Acetic Anhydride: ACS Reagent grade.

  • Pyridine: Anhydrous, stored over KOH pellets.

  • Solvents: Ethyl Acetate (EtOAc), Hexane, Diethyl Ether (Et2O), 1N HCl.

Synthesis Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge (R)-HPBA (10.0 g, 55.5 mmol) and Pyridine (20 mL). Stir at room temperature until fully dissolved.

  • Acetylation (Critical Step):

    • Cool the solution to 0°C using an ice bath. Reasoning: Low temperature minimizes the risk of base-catalyzed racemization.[1]

    • Add Acetic Anhydride (6.8 g, 66.6 mmol, 1.2 eq) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature naturally and stir for 3-4 hours.

  • IPC (In-Process Control): Spot on TLC (50:50 Hexane:EtOAc). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    ).
Work-up and Isolation[1]
  • Quench: Pour the reaction mixture into ice-cold 2N HCl (100 mL). Reasoning: Acidic quench converts excess pyridine into water-soluble pyridinium hydrochloride.[1]

  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • 1N HCl (

      
       mL) to ensure total pyridine removal.
      
    • Brine (Sat. NaCl,

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 
    
    
    °C.
  • Result: A viscous, pale yellow oil or low-melting solid.

Purification (Crystallization)

Note: If the product resists solidification (oiling out), use high-vacuum drying to remove trace solvent, then induce crystallization.[1]

  • Dissolve the crude residue in a minimum amount of Diethyl Ether (~10-15 mL).

  • Slowly add Hexane (or Heptane) until slight turbidity is observed.

  • Store at -20°C overnight.

  • Filter the resulting white crystals and dry under high vacuum (0.1 mmHg) for 24 hours.

Analytical Validation (The Self-Validating System)[1]

To certify this material as a Reference Standard, we employ an orthogonal analytical approach.

Structural Identity: NMR Spectroscopy

The acetylation must be proven not just by mass, but by the specific chemical shift of the

Proton Environment(R)-HPBA (Precursor)(R)-Acetoxy-PBA (Product)Diagnostic Value

-CH
(Chiral Center)

4.1 - 4.2 ppm (dd)

5.0 - 5.1 ppm (dd)
Primary Proof of Structure. The downfield shift (~0.9 ppm) confirms acylation of the hydroxyl group.[1]
Acetate Methyl N/A

2.1 ppm (s)
Confirms presence of acetyl group.
Aromatic Protons

7.1 - 7.3 ppm (m)

7.1 - 7.3 ppm (m)
Remains unchanged (Internal Reference).[1]
Stereochemical Purity: Chiral HPLC

This is the most critical test. You must prove the absence of the (S)-enantiomer.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

  • Acceptance Criteria:

    • Main peak (R-isomer) Area % > 99.8%.[1][6]

    • Enantiomer (S-isomer) Area % < 0.2%.[1][3]

Analytical Logic Flow

AnalyticalLogiccluster_IdentityIdentity Confirmationcluster_PurityPurity QuantificationSamplePurified SampleNMR1H NMR(Check Alpha-H shift)Sample->NMRIRFT-IR(Check Ester C=O)Sample->IRHPLC_ChemRP-HPLC (C18)(Chemical Purity)Sample->HPLC_ChemHPLC_ChiralChiral HPLC(Enantiomeric Excess)Sample->HPLC_ChiralDecisionMeets Specs?(>99.5% Chem, >99.8% ee)NMR->DecisionHPLC_Chem->DecisionHPLC_Chiral->DecisionReleaseRELEASE asReference StandardDecision->Release YesRejectREJECT / ReprocessDecision->Reject No

Figure 2: Analytical decision tree for reference standard certification.

Storage and Stability

  • Hygroscopicity: The free acid can be hygroscopic. Store in a tightly sealed vial with a desiccant.

  • Temperature: Store at 2-8°C (Refrigerator) or -20°C for long-term storage to prevent hydrolysis of the ester bond.

References

  • ICH Guidelines. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).[7] Available at: [Link]

  • PubChem. Compound Summary: (R)-2-Hydroxy-4-phenylbutyric acid.[1][2][5] National Library of Medicine. Available at: [Link][1]

  • Sielc Technologies. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. (See section on Phenylbutyric acid derivatives). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (alphaR)-Acetyloxybenzenebutanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize racemization during the processing of this critical chiral intermediate.

Introduction to Racemization of (alphaR)-Acetyloxybenzenebutanoic Acid

(alphaR)-Acetyloxybenzenebutanoic acid is a key chiral building block in the synthesis of various pharmaceuticals. Maintaining its enantiomeric purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, is a significant challenge. This guide will delve into the causes of racemization for (alphaR)-Acetyloxybenzenebutanoic Acid and provide practical solutions to mitigate this issue.

The primary mechanism for racemization in α-aryl carboxylic acids like (alphaR)-Acetyloxybenzenebutanoic Acid involves the enolization of the carboxylic acid group. The presence of the α-proton makes it susceptible to deprotonation, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, resulting in a loss of stereochemical integrity.

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the processing of (alphaR)-Acetyloxybenzenebutanoic Acid and provides targeted solutions.

Issue 1: Racemization during Amide Bond Formation

Question: I am observing significant racemization of my (alphaR)-Acetyloxybenzenebutanoic Acid when coupling it with an amine to form an amide. What are the likely causes and how can I prevent this?

Answer: Racemization during amide bond formation is a frequent challenge. The primary culprits are the choice of coupling reagents and the reaction conditions, which can promote the formation of highly reactive and racemization-prone intermediates.

Causality Explained:

  • Oxazolone Formation: Many common carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the absence of an appropriate additive, can lead to the formation of a 5(4H)-oxazolone intermediate. The oxazolone is highly susceptible to racemization due to the acidic proton at the C4 position.

  • Base-Catalyzed Epimerization: The presence of a strong, non-sterically hindered base can directly deprotonate the α-proton of the carboxylic acid, leading to enolization and subsequent racemization.

Recommended Protocol for Minimizing Racemization during Amide Coupling:

  • Choice of Coupling Reagent and Additive:

    • Utilize a combination of a coupling reagent with a racemization-suppressing additive. The most effective additives are those that react with the O-acylisourea intermediate faster than it can rearrange to the oxazolone.

    • Recommended Combinations:

      • EDC with 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

      • Propylphosphonic anhydride (T3P®).

  • Solvent Selection:

    • Employ a non-polar, aprotic solvent to minimize the solubility and reactivity of ionic intermediates that can catalyze racemization.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Temperature Control:

    • Maintain a low reaction temperature to decrease the rate of both oxazolone formation and enolization.

    • Recommended Temperature: 0 °C to room temperature. Avoid heating the reaction mixture.

  • Base Selection:

    • If a base is required, use a sterically hindered, non-nucleophilic base to minimize α-proton abstraction.

    • Recommended Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

Experimental Workflow for Amide Coupling:

cluster_0 Reaction Setup cluster_1 Reagent Addition (at 0 °C) cluster_2 Reaction Progression cluster_3 Workup & Purification Acid (alphaR)-Acetyloxybenzenebutanoic Acid Coupling_Reagent EDC + HOBt/Oxyma Acid->Coupling_Reagent 1. Dissolve Amine Amine Amine->Coupling_Reagent 2. Add Solvent DCM or THF Base DIPEA (if needed) Coupling_Reagent->Base 3. Add (if needed) Stir Stir at 0 °C to RT Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for racemization-free amide coupling.

Issue 2: Racemization during Salt Formation or Isolation

Question: I am observing a decrease in enantiomeric excess after performing a salt formation with a base to isolate my (alphaR)-Acetyloxybenzenebutanoic Acid. Why is this happening?

Answer: Salt formation, while a common purification technique, can introduce conditions that promote racemization if not carefully controlled.

Causality Explained:

  • Excess Base: The use of an excess of a strong base can lead to the deprotonation of the α-proton, causing enolization and racemization.

  • Elevated Temperatures: Heating during salt formation or crystallization can provide the necessary activation energy for racemization to occur, especially in the presence of a base.

Recommended Protocol for Salt Formation and Isolation:

  • Stoichiometric Control:

    • Use a precise stoichiometric amount of the base. Avoid any excess.

    • Recommended Bases: Chiral amines like (R)- or (S)-α-methylbenzylamine for diastereomeric salt resolution, or weaker inorganic bases like sodium bicarbonate if only salt formation for isolation is needed.

  • Temperature Management:

    • Perform the salt formation at room temperature or below.

    • If heating is absolutely necessary for dissolution, use the lowest possible temperature for the shortest duration.

  • Solvent Choice:

    • Select a solvent in which the desired diastereomeric salt has low solubility to promote rapid crystallization, minimizing the time the acid spends in a potentially racemizing basic solution.

    • Recommended Solvents: Ethyl acetate, isopropanol, or mixtures thereof.

Issue 3: Racemization during Storage

Question: The enantiomeric purity of my stored (alphaR)-Acetyloxybenzenebutanoic Acid is decreasing over time. What are the optimal storage conditions?

Answer: Racemization can occur even during storage, albeit at a slower rate. The stability of the chiral center is influenced by temperature, moisture, and the presence of acidic or basic impurities.

Causality Explained:

  • Thermal Racemization: At elevated temperatures, the molecule has more energy to overcome the activation barrier for enolization.

  • Acid/Base Catalysis: Trace amounts of acidic or basic impurities can catalyze the racemization process over extended periods.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal racemization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation and minimizes contact with atmospheric moisture.
Container Tightly sealed, opaque containerProtects from light and moisture.
Purity High purity, free from acidic/basic residuesMinimizes catalytic racemization.

Frequently Asked Questions (FAQs)

Q1: How can I accurately measure the enantiomeric excess (e.e.) of my (alphaR)-Acetyloxybenzenebutanoic Acid?

A1: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol Outline:

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is often added to improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prep Dissolve sample in mobile phase Inject Inject onto Chiral Column Prep->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. (%) Integrate->Calculate

Caption: Chiral HPLC workflow for e.e. determination.

Q2: Can I use a base to hydrolyze an ester of (alphaR)-Acetyloxybenzenebutanoic Acid without causing racemization?

A2: Basic hydrolysis (saponification) of esters of α-aryl carboxylic acids is highly prone to causing racemization due to the formation of the carboxylate anion, which can facilitate enolization. It is generally recommended to use acidic hydrolysis or enzymatic hydrolysis for this transformation to preserve the stereochemical integrity.

Q3: Are there any specific reagents known to cause significant racemization with this compound?

A3: Yes, certain reagents should be used with caution or avoided altogether:

  • Strong, non-hindered bases: Sodium hydroxide, potassium carbonate at elevated temperatures.

  • Coupling reagents without additives: DCC or EDC used alone.

  • Reagents that can generate heat upon addition: Careful, slow addition is always recommended.

References

  • Amide Bond Formation and Racemization: "The impact of the coupling method on the racemization of α-aryl-substituted carboxylic acids" - Tetrahedron Letters. [Link]

  • Mechanism of Racemization of α-Aryl Carboxylic Acids: "Racemization of α-arylpropionic acids and their derivatives" - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Use of Coupling Additives to Suppress Racemization: "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt" - Organic Letters. [Link]

  • Chiral HPLC Principles and Methods: "A Practical Guide to Chiral Separations by Liquid Chromatography" - Wiley. [Link]

Technical Support Center: Troubleshooting Degradation of (alphaR)-Acetyloxybenzenebutanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (alphaR)-Acetyloxybenzenebutanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential degradation of this compound in solution. By understanding the underlying chemical principles and following the validated protocols herein, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a progressive loss of my (alphaR)-Acetyloxybenzenebutanoic Acid in solution over time. What are the likely causes?

The most common cause of degradation for (alphaR)-Acetyloxybenzenebutanoic Acid in solution is hydrolysis of the acetyl ester group. This reaction is often catalyzed by the presence of acidic or basic conditions.[1][2] The ester bond is susceptible to nucleophilic attack by water, leading to the formation of (alphaR)-Hydroxybenzenebutanoic Acid and acetic acid. Other potential, though typically less common, degradation pathways for arylalkanoic acids include oxidation of the benzene ring and photolysis, especially under exposure to UV light.[1]

Q2: What are the primary degradation products I should be looking for?

The primary and most anticipated degradation product is (alphaR)-Hydroxybenzenebutanoic Acid , resulting from the hydrolysis of the acetyloxy group. Depending on the specific conditions, further degradation of the aromatic ring or reactions involving the carboxylic acid moiety could occur, but these are generally considered secondary pathways.

Q3: How does pH affect the stability of (alphaR)-Acetyloxybenzenebutanoic Acid in my solution?

The stability of (alphaR)-Acetyloxybenzenebutanoic Acid is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis.[2] Ester hydrolysis is catalyzed by both H+ and OH- ions.[2] Therefore, maintaining a neutral pH is often crucial for minimizing degradation. It is highly recommended to perform a pH stability study to determine the optimal pH range for your specific experimental conditions.

Q4: Can the type of solvent I use impact the stability of the compound?

Absolutely. While aqueous solutions are common, the presence of co-solvents can influence stability. Protic solvents, especially those containing water, can participate directly in the hydrolysis reaction. The use of aprotic solvents may slow down hydrolysis, but solubility can become a challenge. For some compounds, the addition of certain co-solvents like ethanol or mannitol has been shown to improve stability.[1]

Q5: Are there any specific storage conditions you recommend for solutions of (alphaR)-Acetyloxybenzenebutanoic Acid?

To maximize stability, solutions should be stored at low temperatures, typically 2-8°C or frozen, to slow down the rate of chemical reactions.[3] Protection from light is also advisable to prevent any potential photolytic degradation.[1][4] The container closure system is also important; it should be inert and provide a good seal to prevent solvent evaporation and contamination.[]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of (alphaR)-Acetyloxybenzenebutanoic Acid in solution.

Table 1: Troubleshooting Common Degradation Issues
Observed Problem Potential Cause Recommended Action
Rapid loss of parent compound, new peak appearing in chromatogram Hydrolysis: The ester bond is likely being cleaved. This is accelerated by non-neutral pH.1. Analyze the pH of your solution. Adjust to a neutral pH if possible. 2. Perform a forced degradation study (see Protocol 1) to confirm the identity of the degradation product. 3. If possible, prepare fresh solutions immediately before use.
Gradual decrease in concentration over several days, even at neutral pH Slow Hydrolysis or Oxidation: Even at neutral pH, some level of hydrolysis can occur over time. Oxidation is also a possibility.1. Store solutions at a lower temperature (e.g., -20°C or -80°C). 2. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[] 3. Evaluate the need for an antioxidant in your formulation, if appropriate for your application.
Inconsistent results between different batches of solution Variability in Preparation: Inconsistent pH, water content in organic solvents, or exposure to light can lead to batch-to-batch variability.1. Standardize your solution preparation protocol, paying close attention to pH measurement and adjustment. 2. Use high-purity, anhydrous solvents when preparing stock solutions. 3. Ensure consistent storage conditions for all batches.
Appearance of multiple unknown peaks in the chromatogram Complex Degradation: This could indicate multiple degradation pathways are occurring, such as photolysis in addition to hydrolysis.1. Conduct a comprehensive stress testing study (see Protocol 1) including exposure to light, heat, and oxidative conditions to identify the different degradation products.[4] 2. Use a high-resolution analytical technique like LC-MS to identify the unknown peaks.[]
Degradation Pathway

The primary degradation pathway for (alphaR)-Acetyloxybenzenebutanoic Acid is the hydrolysis of the ester linkage.

G Compound (alphaR)-Acetyloxybenzenebutanoic Acid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Compound->Hydrolysis DegradationProduct (alphaR)-Hydroxybenzenebutanoic Acid Hydrolysis->DegradationProduct Primary Product Byproduct Acetic Acid Hydrolysis->Byproduct Byproduct

Caption: Hydrolysis of (alphaR)-Acetyloxybenzenebutanoic Acid.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To evaluate the stability of (alphaR)-Acetyloxybenzenebutanoic Acid under various stress conditions.

Materials:

  • (alphaR)-Acetyloxybenzenebutanoic Acid

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Appropriate organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of (alphaR)-Acetyloxybenzenebutanoic Acid in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).[4]

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).

    • Control: Keep an aliquot of the stock solution under normal storage conditions.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its degradation products.

Objective: To develop an HPLC method capable of resolving (alphaR)-Acetyloxybenzenebutanoic Acid from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector is generally sufficient.[6]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is often effective for separating arylalkanoic acids.[3][6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

  • Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.

  • Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good resolution (>1.5) between the parent compound and all observed degradation peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Workflow

This diagram illustrates a logical flow for troubleshooting degradation issues.

G Start Observe Compound Degradation CheckpH Measure pH of Solution Start->CheckpH IsNeutral Is pH Neutral? CheckpH->IsNeutral AdjustpH Adjust pH to Neutral IsNeutral->AdjustpH No CheckStorage Review Storage Conditions (Temp, Light) IsNeutral->CheckStorage Yes AdjustpH->CheckStorage IsOptimal Are Conditions Optimal? CheckStorage->IsOptimal OptimizeStorage Optimize Storage (Lower Temp, Protect from Light) IsOptimal->OptimizeStorage No ForcedDegradation Perform Forced Degradation Study (Protocol 1) IsOptimal->ForcedDegradation Yes OptimizeStorage->ForcedDegradation IdentifyProducts Identify Degradation Products (HPLC, LC-MS) ForcedDegradation->IdentifyProducts DevelopMethod Develop Stability-Indicating Method (Protocol 2) IdentifyProducts->DevelopMethod Solution Implement Corrective Actions: - Prepare Fresh Solutions - Use Inert Atmosphere - Modify Formulation DevelopMethod->Solution

Caption: Troubleshooting workflow for compound degradation.

References

  • Analytical Methods. Analytical Methods. [Link]

  • Gomes, M. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496. [Link]

  • Scribd. Stability Testing | PDF | Shelf Life | Ester. [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Analytical Methods. Analytical Methods. [Link]

Sources

Optimizing reaction temperature for (alphaR)-Acetyloxybenzenebutanoic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of (αR)-α-(Acetyloxy)benzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutyric acid), a critical chiral intermediate for ACE inhibitors like Benazepril.

Topic: Optimization of Reaction Temperature for Acetylation of (R)-2-Hydroxy-4-phenylbutyric Acid ((R)-HPBA). Audience: Process Chemists, R&D Scientists. Objective: Maximize yield and enantiomeric excess (ee%) while minimizing racemization and byproduct formation.

Module 1: Core Reaction Dynamics (The "Why" & "How")

Q: What is the thermodynamic sweet spot for this acetylation?

A: The optimal temperature window is 0°C to 25°C . The acetylation of (R)-HPBA using acetic anhydride (


) is exothermic. While higher temperatures accelerate reaction kinetics (

), they exponentially increase the rate of racemization (

) and the formation of linear ester oligomers.
  • Activation Energy (

    
    ):  The activation energy for acetylation is significantly lower than that for proton abstraction at the chiral center (
    
    
    
    ). However, once the temperature exceeds 40°C , the basicity of the catalyst (typically pyridine or DMAP) becomes sufficient to deprotonate the
    
    
    -proton, leading to an enolate intermediate and subsequent racemization.
Q: Why does temperature fluctuation cause "ee" erosion?

A: The chiral integrity of (αR)-Acetyloxybenzenebutanoic Acid relies on the acidity of the


-proton.
  • Mechanism: In the presence of a base (used to scavenge acetic acid), high temperatures promote the formation of a planar enolate. Reprotonation occurs non-stereoselectively, yielding the (S)-enantiomer.

  • Critical Threshold: Maintaining the internal reactor temperature (Tr) below 25°C keeps

    
    .
    

Module 2: Troubleshooting Guide (Symptom-Based)

Scenario A: High Yield, Low Enantiomeric Excess (<98% ee)
Possible CauseTechnical ExplanationCorrective Action
Thermal Runaway Exotherm during

addition raised

.
Protocol Change: Switch to "Dosing Control." Add

over 2 hours, maintaining

via jacket cooling.
Base Overloading Excess pyridine/DMAP acts as a shuttle for proton abstraction.Optimization: Reduce base equivalents to 1.1–1.2 eq. or switch to acid catalysis (e.g.,

) if substrate tolerance allows.
Scenario B: Low Yield, High Purity (Unreacted Starting Material)
Possible CauseTechnical ExplanationCorrective Action
Cold Quenching Reaction terminated while

was too low (<0°C) for final turnover.
Ramp Protocol: After addition, ramp

to 20–25°C and hold for 1 hour to drive completion.
Mixed Anhydride Product formed a mixed anhydride with

that hydrolyzed back to SM during workup.
Quench Modification: Use controlled water addition at 0°C to selectively hydrolyze the anhydride without cleaving the ester.
Scenario C: Formation of "Dimer" Impurity

Symptom: HPLC shows a peak at RRT ~1.2-1.5. Cause: Intermolecular esterification between the -OH of one HPBA molecule and the -COOH of another. Fix: Dilution. Operate at a concentration of 0.5 M to 0.8 M in DCM or Toluene. High concentrations favor bimolecular side reactions.

Module 3: Optimized Experimental Protocol

Target: Synthesis of (αR)-Acetyloxybenzenebutanoic Acid Scale: 100 g Input ((R)-HPBA)

  • Setup: Charge a 1L jacketed reactor with (R)-2-hydroxy-4-phenylbutyric acid (100 g, 0.55 mol) and Dichloromethane (DCM, 500 mL) .

  • Catalyst Loading: Add Pyridine (48 g, 1.1 eq) . Note: Ensure system is under

    
     atmosphere.
    
  • Cooling: Circulate coolant to bring internal temperature (

    
    ) to 0°C .
    
  • Acetylation (Critical Step):

    • Charge Acetic Anhydride (62 g, 1.1 eq) into a dropping funnel.

    • Add dropwise over 90 minutes .

    • Constraint: Do not allow

      
       to exceed 10°C .
      
  • Completion:

    • Warm reaction mass to 20–25°C over 30 minutes.

    • Stir for 2 hours. Monitor via HPLC (Target: <0.5% unreacted HPBA).

  • Quench & Workup:

    • Cool to 5°C . Add Water (200 mL) slowly (exothermic hydrolysis of excess

      
      ).
      
    • Adjust pH to 2.5–3.0 with dilute HCl.

    • Separate organic layer, wash with brine, dry over

      
      , and concentrate.[1][2]
      

Module 4: Visualizations

Figure 1: Reaction Pathway & Thermal Risks

This diagram illustrates the desired acetylation pathway versus the temperature-dependent racemization and dimerization risks.

ReactionPathways HPBA (R)-HPBA (Starting Material) Ac2O Ac2O + Base HPBA->Ac2O Target (αR)-Acetyloxy- benzenebutanoic Acid (Target) HPBA->Target Acetylation (0-25°C) Dimer Linear Dimer (Impurity) HPBA->Dimer High Conc. Intermolecular Rxn Ac2O->Target Enolate Planar Enolate (Intermediate) Target->Enolate T > 40°C (Deprotonation) Racemate Racemic Mixture (Impurity) Enolate->Racemate Reprotonation

Caption: Figure 1. Kinetic competition between selective acetylation (green) and thermally induced racemization/dimerization (red).

Figure 2: Temperature vs. Purity Profile

A conceptual logic flow for selecting the operating temperature.[3]

TempOptimization Start Select Reaction Temperature LowTemp < 0°C Start->LowTemp Optimum 0°C - 25°C Start->Optimum HighTemp > 40°C Start->HighTemp ResultLow Slow Kinetics Incomplete Conversion LowTemp->ResultLow ResultOpt High Yield (>95%) High ee (>99%) Optimum->ResultOpt ResultHigh Racemization Color Degradation HighTemp->ResultHigh

Caption: Figure 2. Decision matrix for thermal regulation during the acetylation of (R)-HPBA.

References

  • US Patent 6,087,526. Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. (Discusses the handling of (R)-HPBA and preventing side reactions).
  • US Patent 6,548,665. Asymmetric synthesis of a key intermediate for making benazepril.
  • Wang, Q., et al. (2014) . Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLOS ONE. (Background on the synthesis of the chiral precursor). [Link][4]

  • Organic Syntheses, Coll. Vol. 9, p. 58 . General procedures for acetylation of hydroxy esters preventing racemization. (General grounding for acetylation protocols). [Link]

Sources

Resolving solubility issues of (alphaR)-Acetyloxybenzenebutanoic Acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with (alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutanoic acid ). This compound is a critical chiral intermediate (often used in the synthesis of ACE inhibitors like Benazepril) and presents a classic "solubility-stability paradox" common to alpha-acetoxy carboxylic acids.

Topic: Resolving Solubility & Stability Issues in Aqueous Media

Executive Summary: The Solubility-Stability Paradox

Researchers often encounter a critical trade-off with (alphaR)-Acetyloxybenzenebutanoic Acid. As a lipophilic carboxylic acid (LogP ~1.5–2.0), it requires a pH above its pKa (~3.8–4.2) to ionize and dissolve in water. However, the alpha-acetoxy ester moiety is susceptible to hydrolysis (saponification) under basic conditions.

The Failure Mode:

  • Too Acidic (pH < 4): The molecule remains protonated and precipitates as a white solid.

  • Too Basic (pH > 9): The molecule dissolves but rapidly hydrolyzes into (R)-2-hydroxy-4-phenylbutanoic acid and acetic acid, losing the acetyl group.

  • Too Hot: Heat accelerates hydrolysis exponentially.

This guide provides the precise "Goldilocks" protocols to achieve solubility without degrading your compound.

Diagnostic Decision Matrix

Before proceeding, identify your specific failure mode using the decision tree below.

SolubilityDecisionTree start Start: Compound Not Dissolving check_ph Check pH of Solvent start->check_ph acidic pH < 4.0 check_ph->acidic Cloudy/Precipitate neutral pH 6.0 - 8.0 check_ph->neutral Cloudy/Haze basic pH > 9.0 check_ph->basic Clear but Degrading check_temp Check Temperature action_stop CRITICAL STOP: Hydrolysis Risk! check_temp->action_stop Temp > 40°C caption Figure 1: Decision matrix for troubleshooting solubility vs. stability risks. action_salt Action: Form Salt (Use Mild Base) acidic->action_salt action_cosolvent Action: Add Co-solvent (DMSO/EtOH) neutral->action_cosolvent basic->action_stop action_salt->check_temp action_cosolvent->check_temp

Troubleshooting Guides & Protocols

Scenario A: "I need a stable aqueous stock solution."

Issue: You added water, and the powder floats or sinks without dissolving. Root Cause: The compound is in its free acid form. The intrinsic solubility of the free acid is likely < 5 mM. Solution: In-situ salt formation using a mild buffer.

Protocol 1: Buffered Dissolution (Recommended)

  • Calculate Molarity: Determine the desired concentration (e.g., 10 mM).

  • Select Buffer: Use Phosphate Buffered Saline (PBS) or Tris-HCl adjusted to pH 7.4 .

    • Why? pH 7.4 is high enough to ionize the carboxylic acid (pKa ~4) but low enough to minimize ester hydrolysis rates compared to pH 10+.

  • Add Solvent:

    • Weigh the (alphaR)-Acetyloxybenzenebutanoic Acid.

    • Add the buffer volume.

    • Vortex vigorously for 60 seconds.

  • Sonication: If particles persist, sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes. Do not heat.

  • Verification: The solution should be clear. If a haze remains, see Scenario B.

Scenario B: "It precipitates when I dilute my DMSO stock."

Issue: You dissolved it perfectly in DMSO, but upon adding it to cell culture media or buffer, it crashes out. Root Cause: The "Solubility Cliff." The final concentration exceeds the aqueous solubility limit of the compound, even with the small amount of DMSO present.

Protocol 2: The Co-Solvent Step-Down

  • Primary Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 100 mM).

  • Intermediate Dilution (Critical Step):

    • Do not pipette DMSO stock directly into the bulk aqueous media. This creates local high-concentration "hotspots" that precipitate instantly.

    • Instead, dilute the DMSO stock 1:10 into Ethanol or PEG-400 first.

  • Final Addition: Add this intermediate mix dropwise to the vortexing aqueous buffer.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid biological toxicity, though chemically the compound tolerates higher.

Scenario C: "My LC-MS shows a new peak at M-42."

Issue: You dissolved the compound at pH 10 to "force" it into solution, and now the assay purity is dropping. Root Cause: Ester Hydrolysis. The "M-42" loss corresponds to the acetyl group (


, mass 43, replaced by H, mass 1). You have converted your starting material into (R)-2-hydroxy-4-phenylbutanoic acid.

Mechanism of Failure:

HydrolysisPathway SM (alphaR)-Acetyloxy- benzenebutanoic Acid (Active) Inter Tetrahedral Intermediate SM->Inter + OH- (High pH) Prod (R)-2-Hydroxy- 4-phenylbutanoic acid (Degradant) Inter->Prod Fast Acetic Acetic Acid Inter->Acetic Leaving Group caption Figure 2: Hydrolysis pathway driven by high pH or heat.

Quantitative Data Reference

Use this table to select the appropriate solvent system for your concentration requirements.

Solvent SystemEstimated Solubility (25°C)Stability RiskRecommended Use
Water (pH 2.0) < 0.1 mg/mLHigh (Precipitation)None
PBS (pH 7.4) 1 – 5 mg/mLLow (Stable < 24h)Biological Assays
0.1 M NaOH (pH 13) > 50 mg/mLCritical (Hydrolysis) Avoid
DMSO (100%) > 100 mg/mLExcellentStock Storage (-20°C)
Ethanol (100%) > 50 mg/mLGoodIntermediate Dilution
PEG-400 / Water (50:50) 10 – 20 mg/mLModerateAnimal Dosing (IP/IV)

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the aqueous solution? A: Absolutely not. The combination of high heat (121°C) and water will hydrolyze the ester bond and likely racemize the alpha-carbon. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q2: I need to store the solution for 1 week. Which buffer is best? A: Aqueous solutions of alpha-acetoxy acids are not recommended for long-term storage.

  • Best Practice: Store as a solid powder at -20°C.

  • Alternative: Store as a 100 mM stock in anhydrous DMSO at -20°C.

  • If aqueous is mandatory: Use a citrate or phosphate buffer at pH 6.0 (slightly acidic pH slows ester hydrolysis compared to neutral/basic pH) and store at 4°C. Use within 48 hours.

Q3: Why does the solution turn yellow over time? A: Yellowing often indicates oxidation of the phenyl ring or trace impurities (phenolic derivatives) degrading. Ensure your water is degassed and the container is light-protected (amber vials).

Q4: Will the stereochemistry (alphaR) be affected by dissolution? A: At neutral pH (7.0), the stereocenter is stable. However, at pH > 11, the alpha-proton (adjacent to the carbonyl and acetoxy group) becomes acidic enough to allow enolization, leading to racemization (conversion to a mix of R and S forms). Always keep pH < 9.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759328, (R)-2-Hydroxy-4-phenylbutyric acid. (Note: This is the parent hydrolysis product/scaffold). Retrieved from [Link]

  • Larsson, P. et al. (2020).Hydrolysis of esters: Mechanisms and catalysis. In Organic Reaction Mechanisms. (General reference for ester hydrolysis kinetics in aqueous media).

Removing residual solvents from (alphaR)-Acetyloxybenzenebutanoic Acid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Removal for (alphaR)-Acetyloxybenzenebutanoic Acid

Executive Summary & Molecule Profile

Compound: (alphaR)-alpha-(Acetyloxy)benzenebutanoic acid Synonyms: (R)-2-Acetoxy-4-phenylbutyric acid; (R)-O-Acetyl-alpha-hydroxybenzenebutanoic acid.[1] CAS: 123599-78-0 (Generic/Racemic ref: 110317-08-9) Application: Key chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Benazepril).[1]

Technical Context: As researchers, you often face a dichotomy with this molecule: its crystallinity is essential for enantiomeric purity (ee > 99%), yet the carboxylic acid moiety tends to form strong hydrogen-bonded dimers that can entrap non-polar solvents (like Toluene or Heptane) within the crystal lattice. Furthermore, the acetoxy ester group introduces a risk of hydrolysis or thermal instability if aggressive drying parameters are employed.

This guide moves beyond standard "vacuum oven" advice. We explore the thermodynamics of solvent desorption and provide protocols to meet ICH Q3C limits without compromising the chiral center or chemical stability.

Troubleshooting Guide: Expert Q&A

Issue 1: "I cannot reduce Toluene levels below 1000 ppm despite drying at 50°C for 48 hours."

Diagnosis: Lattice Entrapment (Channel Solvates) The Science: Toluene is a Class 2 solvent (ICH limit: 890 ppm).[1] Simple surface evaporation follows zero-order kinetics, but once surface solvent is gone, you are fighting diffusion-controlled removal from the crystal core. Carboxylic acids often crystallize in dimers; if Toluene molecules are trapped in the "channels" of the crystal lattice, thermal energy alone at 50°C is insufficient to overcome the lattice energy without melting the compound.

Solution: The " humidified Nitrogen Sweep" Technique

  • Why: Water vapor is a small, polar molecule that can penetrate the lattice and displace larger, non-polar solvent molecules like Toluene without dissolving the crystal (if controlled).

  • Action: Introduce a bleed of humidified nitrogen (RH 30-40%) into your vacuum oven.[1] The water molecules will exchange with the Toluene, which is then swept away. Follow this with a dry nitrogen sweep to remove the water.[2]

Issue 2: "The crystals become sticky or turn into a 'gum' during vacuum drying."[1]

Diagnosis: Solvent-Induced Melting Point Depression (Plasticization) The Science: Residual solvents act as plasticizers, significantly lowering the Glass Transition Temperature (Tg) and the Melting Point (Tm) of your solid. If your wet cake has 15% residual Ethyl Acetate, the effective Tm might drop from ~85°C to ~45°C. Drying at 50°C effectively melts the surface, trapping the solvent inside a "skin" (case hardening).

Solution: Stepwise Gradient Drying

  • Protocol: Start drying at a temperature well below the eutectic point of the solvent/solid mixture (e.g., 25°C).

  • Ramp: Increase temperature by 5°C every 2 hours only after the bulk solvent is removed. This ensures the Tm rises as the solvent leaves, keeping the solid crystalline.

Issue 3: "My enantiomeric excess (ee) drops, or I see free phenol impurities after drying."

Diagnosis: Thermal Elimination or Hydrolysis The Science: The alpha-acetoxy group is a good leaving group.[1] At high temperatures (>60°C), especially under acidic conditions (autocatalysis by the carboxylic acid group itself), you may trigger elimination to form the alpha-beta unsaturated compound or hydrolyze the ester.

Solution:

  • Limit Temperature: Never exceed 55°C.

  • Vacuum Level: Use deeper vacuum (< 10 mbar) to allow drying at lower temperatures.

  • Neutralization: Ensure the crystallization mother liquor was not strongly acidic.[1] Wash the wet cake with a buffered solution (pH 4-5) before drying if possible.[1]

Experimental Protocol: Dual-Stage Displacement Drying

This protocol is designed for stubborn Class 2 solvents (Toluene, DCM) in (alphaR)-Acetyloxybenzenebutanoic Acid.[1]

Prerequisites:

  • Vacuum Oven with Nitrogen bleed valve.[1]

  • GC-HS (Headspace) for in-process control.[1]

Step-by-Step Methodology:

  • Stage 1: Bulk Solvent Removal (Flash off)

    • Loading: Spread crystals on trays (layer thickness < 2 cm).

    • Conditions: 25°C, 100-200 mbar (Soft Vacuum).

    • Duration: 4-6 hours.

    • Goal: Remove surface solvent without triggering melting/agglomeration.[1]

  • Stage 2: Lattice Displacement (The "Sweep") [1]

    • Conditions: Increase temp to 40°C. Reduce pressure to < 20 mbar.

    • Gas Bleed: Open N2 valve to maintain chamber pressure at ~50 mbar.

    • Critical Action: If Toluene is stubborn, bubble the N2 inlet gas through a water flask (room temp) for 2 hours to introduce humidity (Displacement Phase).

    • Reasoning: The partial pressure differential (

      
      ) drives desorption.[1] The flow prevents re-adsorption.[1]
      
  • Stage 3: Final Polish

    • Conditions: 45°C - 50°C (Max), Ultimate Vacuum (< 5 mbar), No gas bleed.[1]

    • Duration: 8-12 hours.

    • Validation: Test sample via GC-HS. Target < 500 ppm Toluene.

Regulatory Reference Data (ICH Q3C)

Use this table to determine your "Pass/Fail" criteria during In-Process Control (IPC).

Solvent ClassSolvent NamePDE (mg/day)Concentration Limit (ppm)Toxicity Concern
Class 2 Toluene8.9890 Neurotoxicity
Class 2 Dichloromethane (DCM)6.0600 Carcinogenicity
Class 2 Hexane2.9290 Neurotoxicity
Class 3 Ethyl Acetate50 (max)5,000 Low Toxicity
Class 3 Ethanol50 (max)5,000 Low Toxicity

Note: If multiple solvents are present, ensure the cumulative risk assessment (Option 2 in ICH Q3C) is considered.

Process Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting the correct drying parameters based on solvent type and crystal behavior.

DryingLogic Start Start: Wet Cake Isolation CheckSolvent Identify Primary Solvent Start->CheckSolvent Class2 Class 2 (Toluene, DCM) Limit < 890 ppm CheckSolvent->Class2 Hard to remove Class3 Class 3 (EtOAc, EtOH) Limit < 5000 ppm CheckSolvent->Class3 Easy to remove InitialDry Soft Vacuum Drying 25°C, 100 mbar Class2->InitialDry Class3->InitialDry CheckState Is Material Sticky/Gummy? InitialDry->CheckState GummyYes Yes: Plasticization CheckState->GummyYes Tg Exceeded GummyNo No: Crystalline CheckState->GummyNo Stable ActionGum Reduce Temp to 20°C Increase N2 Flow GummyYes->ActionGum ActionCryst Ramp to 45°C Deep Vacuum (<10 mbar) GummyNo->ActionCryst CheckLimit IPC: Solvent Level OK? ActionGum->CheckLimit ActionCryst->CheckLimit Pass Release Material CheckLimit->Pass < Limit Fail Fail: Lattice Entrapment? CheckLimit->Fail > Limit Displacement Apply Displacement Drying (Humidified N2 Sweep) Fail->Displacement Chemical Approach Milling Milling/Micronization (Break Crystals) Fail->Milling Physical Approach Displacement->CheckLimit Retest Milling->CheckLimit Retest

Caption: Decision matrix for optimizing solvent removal based on solvent class and physical state of the intermediate.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents.[1] (2021).[3][4][5][6] [Link]

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs.[1] SSCI, Inc. (1999).[1] (Standard text on solvate formation and desolvation kinetics).

  • Beckmann, W. Seeding the desired polymorph: background, possibilities, limitations, and case studies.[1] Organic Process Research & Development.[1] (2000).[1][7] (Context on polymorphs and solvent inclusion).

  • Hilfiker, R. Polymorphism in the Pharmaceutical Industry.[1] Wiley-VCH. (2006).[1] (Advanced techniques for solvent removal in chiral acids).

  • United States Pharmacopeia (USP). <467> Residual Solvents.[1][5][Link]

Sources

Technical Support Center: Strategies for Increasing Purity of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (alphaR)-Acetyloxybenzenebutanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, with a focus on the scientific principles behind each purification strategy.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of (alphaR)-Acetyloxybenzenebutanoic Acid, offering step-by-step solutions and explanations.

Issue 1: Low Overall Yield After Purification

Question: I am experiencing a significant loss of (alphaR)-Acetyloxybenzenebutanoic Acid during my purification process. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of the target compound is a frequent challenge. The cause often lies in the choice of purification method and the specific parameters used. Here’s a breakdown of potential issues and their solutions:

A. Crystallization-Related Losses:

  • Inappropriate Solvent Choice: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.

    • Solution: Conduct a systematic solvent screen. Small-scale trials with various solvents and solvent mixtures are crucial. For carboxylic acids like (alphaR)-Acetyloxybenzenebutanoic Acid, polar solvents such as ethanol, methanol, or water, and mixtures thereof, are often good starting points.[2][3] The principle of "like dissolves like" can be a useful guide; since the target molecule has a carboxylic acid group, polar solvents are generally suitable.[1][4]

  • Precipitation vs. Crystallization: Rapid cooling or using a highly non-polar anti-solvent can cause the product to "crash out" or precipitate as an amorphous solid or oil, trapping impurities and leading to apparent low yields of pure material upon subsequent analysis.

    • Solution: Employ slow, controlled cooling to encourage the formation of well-defined crystals. If using an anti-solvent, add it dropwise to the dissolved compound at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.

B. Chromatography-Related Losses:

  • Irreversible Adsorption on Stationary Phase: Highly polar compounds, especially carboxylic acids, can sometimes bind irreversibly to silica gel in normal-phase chromatography.

    • Solution:

      • Acidify the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica surface and improving recovery.[5][6]

      • Switch to Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography on a C18-functionalized silica gel is often more effective.[7] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.[7]

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still detect impurities in my (alphaR)-Acetyloxybenzenebutanoic Acid sample. How can I identify and remove them?

Answer:

The nature of the impurity will dictate the most effective removal strategy. Impurities in pharmaceuticals can arise from the synthesis process or degradation.[8]

A. Identifying the Impurity:

  • Spectroscopic and Chromatographic Analysis: Techniques like HPLC-MS, NMR, and IR spectroscopy are essential for identifying the structure of the impurity.[8][9] Knowing the impurity's structure will provide clues about its polarity and functional groups, which is critical for selecting a purification method.

B. Common Impurities and Removal Strategies:

  • Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis are common impurities.

    • Solution:

      • Aqueous Workup: If the impurity is a water-soluble salt or a highly polar reagent, a liquid-liquid extraction can be effective.

      • Chromatography: Flash chromatography is generally effective for separating compounds with different polarities.[5][10]

  • Diastereomeric Impurities: If a chiral reagent was used in a non-stereospecific step, diastereomeric impurities might be present.

    • Solution: Diastereomers have different physical properties and can typically be separated by standard techniques like flash chromatography or crystallization.[11][12]

  • Enantiomeric Impurity (the (S)-enantiomer): This is a common issue when the synthesis is not perfectly stereoselective.

    • Solution: Separating enantiomers requires a chiral environment. This is a more complex purification challenge and is addressed in detail in the FAQ section.

Issue 3: Difficulty in Achieving High Enantiomeric Purity

Question: My product has a low enantiomeric excess (ee). What are the most effective methods to resolve the enantiomers of (alphaR)-Acetyloxybenzenebutanoic Acid?

Answer:

Resolving a racemic or enantiomerically-impure mixture is a critical step in the synthesis of many pharmaceuticals.[11] For carboxylic acids, the most common and scalable method is diastereomeric salt formation .[13][14]

A. Diastereomeric Salt Crystallization:

This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent).[11][13] This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[12][14]

Workflow for Diastereomeric Salt Resolution:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid (R/S)-Acid salt_formation Reaction racemic_acid->salt_formation chiral_base (+)-Chiral Base chiral_base->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid:(+)-Base] and [(S)-Acid:(+)-Base] salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt [(R)-Acid:(+)-Base] crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt [(S)-Acid:(+)-Base] crystallization->mother_liquor acidification Acidification less_soluble_salt->acidification pure_enantiomer Pure (R)-Acid acidification->pure_enantiomer recovered_base Recovered (+)-Base acidification->recovered_base G cluster_0 Normal Phase cluster_1 Reversed Phase crude_product Crude Product np_column Silica Gel Column crude_product->np_column rp_column C18 Column crude_product->rp_column pure_product_np Pure Product np_column->pure_product_np Collect Fractions np_eluent Eluent: Hexane/Ethyl Acetate + Acetic Acid np_eluent->np_column pure_product_rp Pure Product rp_column->pure_product_rp Collect Fractions rp_eluent Eluent: Water/Acetonitrile + TFA rp_eluent->rp_column

Sources

Overcoming filtration difficulties with (alphaR)-Acetyloxybenzenebutanoic Acid

Technical Support Center: ( )-Acetyloxybenzenebutanoic Acid

Topic: Optimizing Isolation & Filtration Workflows

CAS: 135022-22-3 | Application: ACE Inhibitor Intermediate (e.g., Benazepril)

Executive Summary

You are likely accessing this guide because you are experiencing "oiling out" (liquid-liquid phase separation) or filter blinding during the isolation of (


This chiral intermediate is notorious for forming supersaturated oils rather than discrete crystals due to its low melting point (~85–86°C for derivatives, often lower for crude acid) and rotational freedom of the phenylbutyl chain. Successful filtration requires shifting the process from precipitation to controlled crystallization using specific solvent swaps and thermal ramps.

Part 1: Diagnostic & Troubleshooting Guide

Scenario A: "The product formed a sticky gum/oil at the bottom of the flask and cannot be filtered."

Diagnosis: Oiling Out (LLPS). The solution entered the "metastable zone" where the compound prefers to be a liquid droplet rather than a solid crystal. This occurs if the anti-solvent (e.g., Hexane/Heptane) is added too quickly or if the temperature is dropped before seed crystals are established.

Immediate Corrective Action:

  • Re-heat the mixture until the oil layer dissolves completely (homogenous solution).

  • Add Seed Crystals (0.5 - 1.0 wt%) at the cloud point temperature.

  • Hold temperature for 30–60 minutes to allow seed growth.

  • Cool Slowly (10°C/hour) to the final isolation temperature.

Scenario B: "Filtration started well but the filter cake instantly blinded/clogged."

Diagnosis: Rapid Nucleation (Fines). You likely crashed the product out too fast. This generates millions of sub-micron particles (fines) that pack tightly, creating an impermeable cake.

Immediate Corrective Action:

  • Stop filtration.

  • Return the slurry to the vessel.

  • Temperature Cycle (Ostwald Ripening): Heat the slurry to 35–40°C (dissolving the fines) and cool slowly back to 0°C. This sacrifices small crystals to grow larger, filterable plates/prisms.

Scenario C: "The filtrate is cloudy, and yield is lower than expected."

Diagnosis: Incomplete Crystallization / High Solubility. This compound has high solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate). If you did not perform a complete solvent exchange, significant product remains in the mother liquor.

Immediate Corrective Action:

  • Concentrate the mother liquor.

  • Perform a Solvent Swap to a non-polar system (e.g., Isopropyl Acetate/Hexane) to drive precipitation.

Part 2: Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for rescuing a failed filtration batch.

FiltrationLogicStartFiltration Issue DetectedIssue_TypeIdentify Physical StateStart->Issue_TypeState_OilSticky Oil / GumIssue_Type->State_OilPhase SeparationState_FinesClogged Filter (Fines)Issue_Type->State_FinesRapid PrecipitationState_GelGelatinous MassIssue_Type->State_GelSolvent EntrapmentAction_ReheatReheat to Dissolution(Solvent Reflux)State_Oil->Action_ReheatAction_RipenOstwald Ripening(Heat/Cool Cycles)State_Fines->Action_RipenAction_SolventAdd Polar Modifier(Break Solvate)State_Gel->Action_SolventStep_SeedAdd Seeds @ Cloud PointAction_Reheat->Step_SeedStep_CoolSlow Cooling Ramp(-10°C / hr)Action_Ripen->Step_CoolAction_Solvent->Action_ReheatStep_Seed->Step_CoolResultFilterable Crystal HabitStep_Cool->Result

Caption: Decision matrix for remediation of (

Part 3: Optimized Experimental Protocols

Protocol 1: The "Solvent Swap" Crystallization

Purpose: To avoid oiling out by removing good solvents (DCM/EtOAc) and replacing them with a controlled crystallization matrix.

Reagents:

  • Crude (

    
    )-Acetyloxybenzenebutanoic Acid (in reaction solvent).
    
  • Solvent A: Isopropyl Acetate (iPrOAc) - Preferred over Ethyl Acetate for lipophilic acids.

  • Solvent B: n-Heptane or Hexane (Anti-solvent).

Step-by-Step:

  • Concentration: Distill the crude reaction mixture (usually DCM) under reduced pressure to a thick oil.

  • Dissolution: Add Isopropyl Acetate (3.0 vol) relative to crude weight. Stir at 40°C until homogenous.

  • Water Removal: If the crude was washed with water, perform an azeotropic distillation (add more iPrOAc and distill) to ensure Water Content < 0.1%. Moisture promotes oiling.

  • Seeding Point: Cool to 25°C . Add seed crystals (1% w/w).

    • Note: If seeds dissolve, cool to 20°C and re-seed.

  • Anti-Solvent Addition:

    • Add n-Heptane (2.0 vol) dropwise over 2 hours .

    • Critical: Do not rush. Rapid addition causes local high supersaturation -> oil droplets.

  • Final Cooling: Cool the slurry to -10°C to -15°C over 3 hours.

  • Filtration: Filter immediately on a chilled Buchner funnel. Wash with cold Heptane/iPrOAc (4:1).

Protocol 2: Handling Impurity-Induced Filtration Blocks

Purpose: Impurities (specifically the hydroxy-acid byproduct) inhibit crystal growth.

ParameterSpecificationReason
Purity Check HPLC > 95%If <90%, crystallization will likely fail (oil). Perform silica plug filtration first.
pH Adjustment pH 2.0 - 3.0Ensure the acid is fully protonated. Mixed salt/acid species form gums.
Filter Aid Celite 545If removing Pd/C catalyst before crystallization, use Celite. Do NOT use Celite for product isolation.

Part 4: Technical FAQ

Q1: Why does the literature mention "Isopropyl Acetate" instead of Ethyl Acetate? A: Isopropyl acetate (iPrOAc) has a higher boiling point and slightly higher lipophilicity than Ethyl Acetate. This reduces the solubility of the (

Q2: I don't have seed crystals. How do I generate the first batch? A: Take a small aliquot (1-2g) of your crude oil. Dissolve it in minimal Diethyl Ether. Place it in a freezer at -20°C and scratch the glass side vigorously with a spatula. Once solids form, use these to seed your main reactor.

Q3: Can I use vacuum drying on the wet cake? A: Yes, but be cautious. The melting point is relatively low (~85°C for pure derivatives, often lower for crude). Dry at <40°C under vacuum. If the cake contains residual DCM, it may melt during drying due to boiling point depression.

References

  • Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. (US Patent 6,087,526A). Describes the use of Isopropyl Acetate and Methylene Chloride solvent swaps for crystallization.Link

  • Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters. (US Patent 4,837,354A). Details the seeding protocols and low-temperature isolation (-20°C) required for this class of compounds.Link

  • (R)-2-Hydroxy-4-phenylbutyric acid Physical Properties. (PubChem CID 2759328).[1] Provides physical data (MP, Solubility) to support thermal limits in filtration.Link

  • Enantioselective degradation and unidirectional chiral inversion of 2-phenylbutyric acid. (PubMed 21922203). Contextualizes the stability and impurity profiles of phenylbutyric acid derivatives.Link

Technical Support Center: Stability & Handling of (alphaR)-Acetyloxybenzenebutanoic Acid

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 20, 2026

Introduction: The Stability Paradox

You are likely visiting this guide because your batch of (alphaR)-Acetyloxybenzenebutanoic Acid has exhibited signs of instability—caking, deliquescence (turning into oil), or assay degradation.

This molecule presents a "perfect storm" for hygroscopicity:

  • Free Carboxylic Acid: Provides a hydrophilic "anchor" that avidly attracts atmospheric moisture.

  • Acetate Ester: A hydrolytically labile group. Once moisture is absorbed, the local acidity of the carboxylic acid catalyzes the hydrolysis of the ester, releasing acetic acid and the hydroxy-acid impurity.

  • Physical State: Often isolated as a low-melting solid or viscous oil, it lacks a rigid crystal lattice to reject water molecules, making it prone to deliquescence.

This guide provides field-proven protocols to mitigate these effects and ensure the integrity of your intermediate.

Module 1: Storage & Immediate Handling

Q: My material has transitioned from a white solid to a sticky gum during storage. Is it recoverable?

A: Likely not for GMP purposes. This phase change indicates deliquescence , where the material has absorbed enough atmospheric moisture to dissolve in it.

  • The Risk: The absorbed water immediately begins hydrolyzing the acetyl group. Check your HPLC for (R)-2-hydroxy-4-phenylbutanoic acid (the deacetylated impurity).[1] If this impurity exceeds 0.5-1.0%, purification (recrystallization) is required.[1]

  • Prevention: Store this compound at -20°C or 2-8°C in tight, light-resistant containers. Cold storage reduces the kinetics of hydrolysis even if trace moisture is present.

Q: What is the recommended packaging configuration to prevent moisture ingress?

A: Do not rely on standard polyethylene (PE) bags alone. Moisture vapor transmission rates (MVTR) of PE are too high for this compound. Protocol:

  • Primary Layer: Low-density polyethylene (LDPE) bag, nitrogen-purged and heat-sealed.[1]

  • Secondary Layer: Aluminum-laminated foil bag (Alu-Alu). This provides a near-absolute moisture barrier.[1]

  • Desiccant: Place active silica gel or molecular sieve sachets between the primary and secondary layers. Never place desiccant in direct contact with the product, as dusting can contaminate the API.

Module 2: Solid-State Engineering (Root Cause Mitigation)

Q: Can I stabilize the material by forming a salt?

A: Yes, this is the most effective long-term solution. The free acid form is inherently unstable. Converting it into a crystalline salt blocks the carboxylic acid proton (reducing auto-catalysis of hydrolysis) and creates a rigid lattice that resists moisture uptake.[1]

  • Recommendation: The Dicyclohexylamine (DCHA) salt is the industry standard for stabilizing alpha-hydroxy/acetoxy acid intermediates.

  • Mechanism: DCHA is bulky and lipophilic, aiding in the formation of non-hygroscopic, high-melting crystals.

  • Protocol: React the crude acid with 1.05 equivalents of DCHA in a non-polar solvent (e.g., Ethyl Acetate or MTBE). The resulting salt is typically a stable, free-flowing solid that can be stored at room temperature.

Q: How does crystallinity affect hygroscopicity?

A: Amorphous forms have higher surface free energy and "pockets" that trap water. Crystalline forms are thermodynamically more stable.

  • Action: If you must use the free acid, ensure it is fully crystallized. Avoid rapid evaporation methods (like rotovap to dryness) which yield amorphous glass. Use controlled cooling crystallization from solvents like Hexane/Ethyl Acetate.

Module 3: Processing & Formulation

Q: We are observing nozzle clogging during powder transfer. How do we fix this?

A: This is caused by "flash" moisture uptake at the transfer interface. Troubleshooting Steps:

  • Relative Humidity (RH) Limit: The processing suite must be maintained at <40% RH (ideally <30%).

  • Grounding: Static charge attracts dust to surfaces, which then absorbs moisture and becomes sticky. Use ionizing air guns and ensure all vessels are grounded.

  • Glidants: If permissible in your step, blending with 0.5% hydrophobic colloidal silica (e.g., Aerosil R972) before transfer can coat the particles and repel moisture.

Q: Can we use wet granulation for the final formulation?

A: Absolutely not. Water introduced during granulation will hydrolyze the acetate ester, even during the drying phase.

  • Alternative: Use Dry Granulation (Roller Compaction) or Direct Compression .[1]

  • Excipients: Select low-moisture grade excipients (e.g., Anhydrous Lactose, Mannitol). Avoid standard Microcrystalline Cellulose (MCC) which contains ~5% water; use low-moisture grades (e.g., Avicel PH-112).[1]

Module 4: Analytical Monitoring

Q: How should we measure water content?

A: Standard Loss on Drying (LOD) is risky because heat can degrade the ester, giving false high results (weight loss = water + acetic acid).

  • Standard: Use Volumetric Karl Fischer (KF) titration.[1]

  • Solvent: Use a Methanol/Formamide mix to ensure full solubility.

  • Note: If the material contains the DCHA salt, ensure the KF reagent is buffered, as strong amines can shift the pH and affect the titration endpoint.

Q: What is the degradation pathway we should monitor?

A: The primary pathway is acid-catalyzed hydrolysis.

  • Impurity A: (R)-2-hydroxy-4-phenylbutanoic acid (Deacetylated product).[1]

  • Impurity B: Acetic Acid.

  • Impurity C: Dimerization (Estolide formation) – rare but possible in concentrated amorphous melts.

Visualizing the Stability Logic

Diagram 1: Degradation Mechanism

This diagram illustrates why moisture is so destructive: the molecule catalyzes its own destruction.

HydrolysisMechanismCompound(alphaR)-Acetyloxybenzenebutanoic Acid(Lipophilic Ester + Hydrophilic Acid)CatalysisAuto-Catalysis(Free COOH protonates Ester)Compound->Catalysis Absorbs MoistureAtmospheric Moisture(H2O)Moisture->Catalysis Attacks IntermediateTetrahedral IntermediateCatalysis->Intermediate Transition State Product1Impurity: (R)-2-Hydroxy-4-phenylbutanoic Acid(Permanent Degradant)Intermediate->Product1 Collapse Product2Acetic Acid(Volatile Acid)Intermediate->Product2

Caption: Auto-catalytic hydrolysis pathway triggered by moisture absorption.[1]

Diagram 2: Recommended Handling Workflow

Follow this decision tree to ensure material integrity from receipt to processing.

HandlingWorkflowStartMaterial ReceiptCheckCheck Physical State(Solid vs. Gum)Start->CheckGumState: Sticky/GumCheck->Gum Visual Fail SolidState: Free Flowing SolidCheck->Solid Visual Pass ActionGumQuarantine immediately.Perform HPLC & KF.(Likely Hydrolysis)Gum->ActionGumActionSolidProceed to StorageSolid->ActionSolidStorageStorage Protocol:1. Double LDPE Bag (N2 Purge)2. Alu-Alu Outer Bag3. Temp: 2-8°CActionSolid->StorageProcessingProcessing Suite:RH < 40%Temp < 25°CStorage->ProcessingSaltOptional: Convert toDCHA Salt for StabilityProcessing->Salt If long hold time needed

Caption: Decision matrix for handling hygroscopic intermediates.

References

  • PubChem. (2025). Benzenebutanoic acid, 4-acetyl- (Compound Summary).[1] National Library of Medicine. [Link][1]

  • Sheng, B., et al. (2014).[2] Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System.[1][3] PLOS ONE.[2] [Link][1][2]

  • Airaksinen, S., et al. (2005). Role of Water in the Physical Stability of Solid Dosage Formulations.[4] Journal of Pharmaceutical Sciences. [Link]

  • Hiami, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.[4][5][6] [Link]

Validation & Comparative

NMR spectral analysis of (alphaR)-Acetyloxybenzenebutanoic Acid

NMR Spectral Analysis of ( )-Acetyloxybenzenebutanoic Acid

A Comparative Guide to Structural Elucidation & Purity Assessment

Executive Summary

(


Benazepril

In drug development, the rigorous characterization of this molecule faces two primary challenges:

  • Enantiomeric Purity: Distinguishing the (

    
    )-enantiomer from the (
    
    
    )-enantiomer without expensive chiral HPLC method development.
  • Potency Assignment: Quantifying the "active" mass fraction versus hydrolysis impurities (active alcohol form) and residual solvents.[1]

This guide compares the standard chromatographic approaches (HPLC) against NMR-based methodologies (qNMR and CSA-NMR) . We demonstrate that for early-phase development, NMR offers a superior, self-validating workflow for simultaneous structural confirmation and purity analysis.

Part 1: Structural Elucidation (The Baseline)

Before assessing purity, the structural baseline must be established. The presence of the acetoxy group at the


1.1 Theoretical vs. Observed Shifts

The following data represents the expected spectral signature in CDCl

PositionType

(ppm)
Multiplicity

(Hz)
Diagnostic Note
COOH OH~10.5 - 12.0Broad Singlet-Disappears with D

O shake.
Ar-H CH7.15 - 7.35Multiplet-Overlapping aromatic protons (5H).[2]

-CH
CH5.05 - 5.15 dd6.5, 5.0Critical Signal. Deshielded by -OAc. If hydrolyzed to -OH, this shifts upfield to ~4.2 ppm.[1]

-CH

CH

2.65 - 2.80Multiplet-Benzylic protons.

-CH

CH

2.15 - 2.30Multiplet-Homobenzylic protons.
OAc-CH

CH

2.12 Singlet-Sharp singlet. Diagnostic for ester formation.
1.2 Solvent Comparison: CDCl

vs. DMSO-

  • CDCl

    
    :  Standard for routine checks.[1] However, the carboxylic acid proton often broadens or drifts due to concentration-dependent dimerization.[1]
    
  • DMSO-

    
    :  Recommended for full characterization. It breaks acid dimers, sharpening the COOH signal and allowing for potential observation of coupling if exchange is slow.[1] It also separates the water peak from the critical aliphatic region.[1]
    
Part 2: Chiral Purity Analysis (The Comparison)

The industry standard for enantiomeric excess (% ee) is Chiral HPLC.[1] However, NMR using Chiral Solvating Agents (CSAs) provides a faster, "in-situ" alternative.[1]

Comparison: Chiral HPLC vs. CSA-NMR
FeatureMethod A: Chiral HPLC Method B: CSA-NMR
Mechanism Physical separation on chiral stationary phase.Diastereomeric complexation in solution.
Reagent/Column Chiralpak AD-H or OD-H (Cost: >$1,500).(

)-(+)-

-Methylbenzylamine (Cost: <$1/test).
Development Time High (Screening mobile phases required).[1]Low (Instant mixing).[1]
Throughput 30–45 mins per injection.[1]10–15 mins per sample.
Limit of Detection Excellent (<0.05%).Moderate (~1.0%).[1]
Verdict Best for Final Release Testing. Best for In-Process Control (IPC).
Protocol: CSA-NMR Experiment

To differentiate (


  • Dissolve: 10 mg of analyte in 600 µL CDCl

    
    .
    
  • Add CSA: Add 1.5 - 2.0 equivalents of (

    
    )-(+)-
    
    
    -Methylbenzylamine
    .
  • Mechanism: The amine forms a diastereomeric salt with the carboxylic acid.[1] The

    
    -proton and the acetate methyl group of the (
    
    
    )-acid and (
    
    
    )-acid will experience different magnetic shielding due to the anisotropy of the CSA's phenyl ring.
  • Observation: Look for splitting of the Acetate Methyl singlet (~2.1 ppm) .[1]

    • 
       (Split magnitude): Typically 0.05 – 0.15 ppm.[1]
      
    • Integration of the two singlets yields the enantiomeric ratio directly.[1]

Part 3: Quantitative Purity (qNMR vs. HPLC)

For potency assignment (mass purity), qNMR is often superior to HPLC because it does not require a reference standard of the analyte itself—only a certified internal standard (IS).[1]

Experimental Data: Method Comparison
ParameterHPLC (UV Area %)qNMR (wt %)
Result 99.2%97.4%
Interpretation HPLC "overestimates" purity because it ignores non-UV active impurities (water, inorganic salts, residual hexanes).qNMR provides the absolute true mass , accounting for solvent and moisture content.[1]
Validated qNMR Protocol
  • Internal Standard: 1,3,5-Trimethoxybenzene (Verified purity >99.9%).[1]

  • Solvent: DMSO-

    
     (to ensure full solubility of both salt and acid forms).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    5
    
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)[1][2][3][4][5]
    
Part 4: Visualization & Workflows[1]
4.1 Structural Assignment Logic

This diagram illustrates the flow of logic used to assign the structure based on 2D NMR correlations.

NMR_AssignmentSampleUnknown SampleProton1H NMR SpectrumSample->ProtonDissolve in CDCl3COSYCOSY (H-H)Proton->COSYIdentify Spin Systems(CH2-CH2 chain)HSQCHSQC (H-C)Proton->HSQCAssign Carbon BackboneHMBCHMBC (Long Range)Proton->HMBCLink Carbonyls toAliphatic ChainStructureConfirmed Structure(alpha-R)-Acetyloxy...COSY->StructureHSQC->StructureHMBC->Structure

Caption: Logic flow for structural confirmation using 1D and 2D NMR experiments.

4.2 Decision Matrix: Purity Method Selection

When to use NMR vs. HPLC for this specific intermediate.

Purity_DecisionStartStart: Purity AnalysisGoalWhat is the goal?Start->GoalPotencyAbsolute Potency(For Stoichiometry)Goal->PotencyEnantiomerEnantiomeric Excess(R vs S)Goal->EnantiomerTraceTrace Impurities(<0.1%)Goal->TraceqNMRqNMR (Internal Std)Potency->qNMRFastest/Most AccurateCSA_NMRCSA-NMR(w/ Chiral Amine)Enantiomer->CSA_NMRIPC / Quick CheckChiral_HPLCChiral HPLCEnantiomer->Chiral_HPLCFinal ReleaseHPLC_UVStandard HPLC-UVTrace->HPLC_UVHighest Sensitivity

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements.

References
  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Parker, D. (1991).[1] NMR determination of enantiomeric purity. Chemical Reviews. Link

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Referencing CSA protocols for carboxylic acids).

  • PubChem Database. (2025).[1] Compound Summary: (R)-2-hydroxy-4-phenylbutyric acid.[4] (Precursor data for spectral comparison). Link

  • BenchChem. (2025).[6][7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Link

Mass spectrometry fragmentation patterns of (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (alphaR)-Acetyloxybenzenebutanoic Acid

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

(alphaR)-Acetyloxybenzenebutanoic Acid is a chiral carboxylic acid derivative with potential applications in pharmaceutical and metabolic research. As with any novel or modified compound, understanding its behavior under various analytical conditions is paramount for accurate identification, characterization, and quantification. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of (alphaR)-Acetyloxybenzenebutanoic Acid, drawing upon fundamental principles of mass spectrometry and comparative data from structurally related molecules. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal mechanisms that drive these fragmentations. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule behaves in a mass spectrometer, enabling them to develop robust analytical methods.

Predicted Fragmentation Pathways of (alphaR)-Acetyloxybenzenebutanoic Acid

The fragmentation of (alphaR)-Acetyloxybenzenebutanoic Acid in a mass spectrometer is dictated by its chemical structure, which features a phenyl ring, a butanoic acid chain, and an acetyloxy group at the alpha position. The presence of these functional groups provides several potential cleavage points, leading to a characteristic fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, useful for library matching and structural elucidation.

One of the most common fragmentation reactions for esters is the cleavage of the bond adjacent to the carbonyl group.[1][2][3] For (alphaR)-Acetyloxybenzenebutanoic Acid, this would involve the loss of the acetyloxy group as a radical or a neutral molecule. Another key fragmentation pathway for molecules with a carbonyl group is the McLafferty rearrangement, which is a characteristic fragmentation for certain compounds.[3]

A prominent fragmentation pathway for compounds containing a benzene ring with a side chain is the cleavage of the side chain to form a stable benzyl cation, which can then rearrange to a tropylium ion.

The following Graphviz diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M [(alphaR)-Acetyloxybenzenebutanoic Acid]•+ F1 Loss of •CH3COO (Acetyloxy radical) M->F1 m/z decrease by 59 F2 Loss of CH3COOH (Acetic acid) M->F2 m/z decrease by 60 F3 Formation of Tropylium ion M->F3 m/z 91 F4 Loss of •COOH (Carboxyl radical) M->F4 m/z decrease by 45

Caption: Predicted EI fragmentation pathways of (alphaR)-Acetyloxybenzenebutanoic Acid.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

Positive Ion Mode ([M+H]⁺):

In positive ion mode, fragmentation is often initiated by protonation of the carbonyl oxygen atoms. Subsequent fragmentation could involve the loss of neutral molecules such as water (H₂O) or acetic acid (CH₃COOH).

Negative Ion Mode ([M-H]⁻):

In negative ion mode, the molecule is deprotonated, typically at the carboxylic acid group, to form a carboxylate anion.[5] Collision-induced dissociation (CID) of this anion can lead to decarboxylation (loss of CO₂) or other characteristic fragmentations.[5][6] For acetylated carboxylic acids, competing fragmentation pathways, such as the loss of ketene (CH₂=C=O), have been observed.[5]

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) M_H [M+H]⁺ F_H2O Loss of H₂O M_H->F_H2O m/z decrease by 18 F_CH3COOH Loss of CH₃COOH M_H->F_CH3COOH m/z decrease by 60 M_minus_H [M-H]⁻ F_CO2 Loss of CO₂ M_minus_H->F_CO2 m/z decrease by 44 F_ketene Loss of CH₂=C=O M_minus_H->F_ketene m/z decrease by 42

Caption: Predicted ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, the choice of the specific technique is critical for obtaining reliable data.

Analytical TechniqueAdvantages for (alphaR)-Acetyloxybenzenebutanoic AcidDisadvantages/Considerations
GC-MS High chromatographic resolution for volatile and thermally stable compounds.Potential for thermal degradation and cyclization of the analyte, similar to issues observed with phenibut.[7][8] Derivatization might be necessary.
LC-MS/MS Suitable for non-volatile and thermally labile compounds. Soft ionization (ESI) minimizes degradation. High selectivity and sensitivity for quantification in complex matrices.[9][10]Matrix effects can influence ionization efficiency. Requires careful method development for chromatographic separation.
NMR Spectroscopy Provides detailed structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to mass spectrometry. Requires higher sample concentrations and purity.
FTIR Spectroscopy Provides information about the functional groups present in the molecule.Does not provide information about the molecular weight or detailed structural connectivity.

For the analysis of (alphaR)-Acetyloxybenzenebutanoic Acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. This is due to the potential for thermal instability, a known issue with the related compound phenibut, which can undergo cyclization in the hot injector of a gas chromatograph.[7][8] LC-MS/MS avoids high temperatures and provides excellent sensitivity and selectivity for quantification in biological and other complex matrices.[9][11]

Experimental Protocols

The following provides a general workflow for the analysis of (alphaR)-Acetyloxybenzenebutanoic Acid using LC-MS/MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of (alphaR)-Acetyloxybenzenebutanoic Acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Biological Sample Extraction (if applicable):

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Acidify the sample with a suitable acid (e.g., formic acid) and extract with an immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., reversed-phase C18) to clean up and concentrate the analyte from the sample matrix.

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is a good starting point for separating this moderately polar compound.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode), is recommended.[9]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be evaluated to determine the most sensitive and selective mode of detection.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and one or more characteristic product ions.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal intensity of the analyte.

The following diagram outlines the general experimental workflow for LC-MS/MS analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of (alphaR)-Acetyloxybenzenebutanoic Acid is predicted to yield a rich pattern of fragment ions that can be used for its unambiguous identification and quantification. While EI-MS can provide a characteristic fingerprint, LC-MS/MS is the recommended technique for its analysis, particularly in complex matrices, due to the potential for thermal instability. The proposed fragmentation pathways and experimental workflow in this guide provide a solid foundation for researchers and drug development professionals to develop and validate robust analytical methods for this compound. The principles outlined here, based on the fundamental behavior of its constituent functional groups, demonstrate how a predictive approach can be effectively applied to the analysis of novel molecules.

References

  • Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • What are the common fragments in mass spectrometry for esters?. (n.d.). TutorChase. Retrieved from [Link]

  • Unedited - Advance copy Pre-Review Report: PHENIBUT. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases. (2023, December 26). PubMed. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature R. (2024, May 13). ResearchGate. Retrieved from [Link]

  • GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. (2024, May 13). ResearchGate. Retrieved from [Link]

  • GCMS Section 6.14. (n.d.). Whitman College. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020, December 19). YouTube. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). SlideShare. Retrieved from [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved from [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012, July 20). PubMed. Retrieved from [Link]

  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved from [Link]

Sources

Comparing synthetic routes for (alphaR)-Acetyloxybenzenebutanoic Acid production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for (alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutanoic acid ). This compound is a critical chiral intermediate in the synthesis of ACE inhibitors such as Benazepril .

The guide contrasts three distinct methodologies:

  • Biocatalytic Asymmetric Reduction (The modern "Green" standard).

  • Chiral Pool Synthesis via Friedel-Crafts (The classical stereochemical approach).

  • Chemical Asymmetric Hydrogenation (The chemocatalytic alternative).

Introduction & Strategic Analysis

(alphaR)-Acetyloxybenzenebutanoic Acid is the acetylated derivative of (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) . The stereochemical integrity of the alpha-carbon (C2) is paramount, as it directly dictates the pharmacological potency of the final drug substance.

  • Target Structure: (2R)-2-acetoxy-4-phenylbutanoic acid

  • CAS Number: 110485-64-8 (related to intermediates)

  • Key Challenge: Establishing the (R)-configuration at C2 with high enantiomeric excess (ee > 99%) while managing cost and scalability.

Strategic Overview of Routes
FeatureRoute 1: Biocatalytic ReductionRoute 2: Chiral Pool (Friedel-Crafts)Route 3: Asymmetric Hydrogenation
Chiral Source Enzyme (Stereoselective reduction)Starting Material (D-Malic Acid derivative)Chiral Ligand (Rh/Ru catalyst)
Key Precursor Ethyl 2-oxo-4-phenylbutyrate (OPBE)(R)-Acetoxysuccinic anhydride2-oxo-4-phenylbutanoic acid (OPBA)
Step Count 3 (Reduction → Hydrolysis → Acetylation)2 (Acylation → Hydrogenolysis)2 (Hydrogenation → Acetylation)
Scalability High (Fermentation/Bioreactor)Medium (Stoichiometric reagents)High (Batch/Flow Chemistry)
Green Metric Excellent (Aqueous, mild temp)Low (Uses Benzene, AlCl3, DCM)Medium (Heavy metals, high pressure)

Route 1: Biocatalytic Asymmetric Reduction (Recommended)

This route utilizes engineered ketoreductases (KREDs) or carbonyl reductases (CPCR) to reduce the prochiral ketone OPBE to (R)-HPBE with near-perfect stereocontrol. It is currently the industry standard due to its high yield and environmental efficiency.

Mechanistic Pathway[1][2]

Biocatalysis OPBE Ethyl 2-oxo-4-phenylbutyrate (Prochiral Ketone) HPBE Ethyl (R)-2-hydroxy-4-phenylbutyrate (ee > 99%) OPBE->HPBE Reduction (pH 7.0, 30°C) NADH NADH + H+ Enzyme Recombinant KRED/GDH (Stereoselective Reduction) NADH->Enzyme HPBA (R)-2-hydroxy-4-phenylbutanoic acid HPBE->HPBA Hydrolysis (NaOH) Target (R)-2-acetoxy-4-phenylbutanoic acid HPBA->Target Acetylation (Ac2O)

Figure 1: Biocatalytic cascade coupled with cofactor regeneration.

Experimental Protocol

Step 1: Asymmetric Reduction

  • System: Recombinant E. coli expressing Carbonyl Reductase (e.g., CpCR) and Glucose Dehydrogenase (GDH) for cofactor regeneration.[1]

  • Reaction: In a bioreactor, suspend cells (10 g/L wet weight) in phosphate buffer (100 mM, pH 7.0).

  • Substrate: Add Ethyl 2-oxo-4-phenylbutyrate (OPBE) (0.5 M final conc) and Glucose (1.5 eq).

  • Conditions: Incubate at 30°C, 600 rpm for 12–24 hours. Maintain pH with 1M NaOH.

  • Workup: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
    • Expected Yield: 95–98%

    • Optical Purity: >99% ee[2][1][3][4]

Step 2: Hydrolysis & Acetylation

  • Hydrolysis: Dissolve (R)-HPBE in Ethanol/Water (1:1). Add NaOH (1.1 eq). Stir at RT for 2 hours. Acidify to pH 2 with HCl and extract (R)-HPBA.

  • Acetylation: Dissolve (R)-HPBA in DCM. Add Acetic Anhydride (1.2 eq) and catalytic DMAP (or Pyridine). Stir at RT for 4 hours.

  • Purification: Wash with water, brine, dry, and recrystallize from Hexane/EtOAc.

Route 2: Chiral Pool Synthesis (Friedel-Crafts)

This route constructs the carbon skeleton around a pre-existing chiral center derived from (R)-Malic acid (via (R)-acetoxysuccinic anhydride). It is unique because it generates the acetoxy-intermediate directly, avoiding a separate downstream acetylation step.

Note: This route requires (R)-Malic acid (unnatural D-isomer) or (R)-Aspartic acid as the starting material, which can be a cost driver compared to the cheaper L-isomer.

Mechanistic Pathway[1][2]

ChiralPool Malic (R)-Malic Acid (Chiral Source) Anhydride (R)-Acetoxysuccinic Anhydride Malic->Anhydride Ac2O/AcCl KetoAcid (R)-2-acetoxy-4-oxo-4-phenylbutanoic acid (C4-Ketone) Anhydride->KetoAcid Friedel-Crafts Acylation (Regioselective) Benzene Benzene + AlCl3 Benzene->KetoAcid Target (R)-2-acetoxy-4-phenylbutanoic acid (Target) KetoAcid->Target Pd/C Hydrogenolysis (Reduces C4=O to CH2)

Figure 2: Chiral pool synthesis via Friedel-Crafts acylation and hydrogenolysis.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: Suspend (R)-acetoxysuccinic anhydride (1 eq) in dry DCM. Cool to -10°C.[5]

  • Addition: Add Benzene (excess/solvent) and

    
      (2.5 eq) portion-wise, maintaining temp < 0°C.
    
  • Reaction: Stir at 0–5°C for 4 hours. The reaction is regioselective, favoring attack at the distal carbonyl.

  • Quench: Pour onto ice/HCl. Extract with DCM.

  • Intermediate: Isolates (R)-2-acetoxy-4-oxo-4-phenylbutanoic acid .

Step 2: Catalytic Hydrogenolysis

  • Reduction: Dissolve the keto-acid intermediate in Acetic Acid.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Conditions: Hydrogenate at 60°C under 3–5 bar

    
     pressure for 12 hours. This reduces the benzylic ketone (C4) to a methylene group without racemizing the C2 center.
    
  • Workup: Filter catalyst. Concentrate filtrate.

    • Note: This yields the target (R)-2-acetoxy-4-phenylbutanoic acid directly.

Route 3: Chemical Asymmetric Hydrogenation

This route relies on the asymmetric hydrogenation of the alpha-keto acid using a chiral metal catalyst. While scalable, it often requires expensive ligands (e.g., BINAP, DuPhos) and high-pressure equipment.

Protocol Summary
  • Substrate: 2-oxo-4-phenylbutanoic acid (OPBA).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or similar Rh-chiral diphosphine complex.

  • Reaction: Hydrogenation in MeOH at 50–100 bar

    
    .
    
  • Result: Yields (R)-HPBA.

  • Downstream: Requires acetylation (as in Route 1).

Comparative Analysis & Data Summary

The following table contrasts the performance metrics of the three routes based on industrial benchmarks.

MetricRoute 1: BiocatalysisRoute 2: Chiral PoolRoute 3: Chem. Hydrogenation
Overall Yield 85 – 90% 60 – 70%80 – 85%
Enantiomeric Excess (ee) > 99.5% > 98% (Source dependent)95 – 98%
Cost Driver Enzyme development(R)-Malic Acid costChiral Ligand (Ru/Rh)
Process Safety High (Mild conditions)Low (Benzene, AlCl3)Medium (High Pressure H2)
Atom Economy HighLow (Stoichiometric AlCl3)High
Direct to Acetoxy? No (Requires Acetylation)Yes No (Requires Acetylation)
Critical Recommendation
  • For Industrial Scale: Route 1 (Biocatalysis) is superior due to low raw material costs (OPBE is cheap), mild conditions, and ease of waste management. The acetylation step is trivial and high-yielding.

  • For Lab Scale / Rapid Prototyping: Route 2 (Chiral Pool) is viable if (R)-Malic acid is available, as it avoids the need for high-pressure hydrogenation equipment or enzyme screening.

References

  • Biocatalytic Reduction of OPBE: Sheng, B., et al. (2014). "Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System." PLoS ONE, 9(8). Link

  • Chiral Pool / Patent Route: Ishii, Y., et al. (2000). "Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester."[2][6] US Patent 6,087,526. Link

  • Chemo-Enzymatic Review: Wang, Y., et al. (2010). "A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates."[2] Chemical Communications, 46, 2754-2756.[2] Link

  • General Synthesis of ACE Intermediates: Patel, R.N. (2013). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules, 3(4), 741-777. Link

Sources

Validating chiral purity of (alphaR)-Acetyloxybenzenebutanoic Acid via GC

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validation of Chiral Purity for (alphaR)-Acetyloxybenzenebutanoic Acid: A Comparative Analysis Focused on Gas Chromatography

Introduction: The Imperative of Enantiomeric Purity

(alphaR)-Acetyloxybenzenebutanoic Acid is a key chiral building block in modern pharmaceuticals. In drug development, the three-dimensional structure of a molecule is not an abstract concept—it is the master key that determines biological activity. For chiral molecules, or enantiomers—non-superimposable mirror images of each other—one enantiomer can be a potent therapeutic while its counterpart can be inactive or, in the worst-case scenario, dangerously toxic. The historical tragedy of Thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a permanent and stark reminder of this principle. Therefore, the rigorous validation of chiral purity is a non-negotiable cornerstone of pharmaceutical quality control, mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA).

This guide provides a detailed, comparative analysis of methodologies for validating the chiral purity of (alphaR)-Acetyloxybenzenebutanoic Acid, with a primary focus on Gas Chromatography (GC). We will explore the causality behind experimental choices, compare GC with viable alternatives like HPLC and CE, and present the data and protocols necessary for robust, self-validating analytical systems.

Gas Chromatography: The Workhorse for Volatile Chiral Analysis

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For chiral analysis, its efficacy hinges on the use of a Chiral Stationary Phase (CSP) that creates diastereomeric complexes with the enantiomers, leading to different retention times.

The Foundational Challenge: Derivatization

(alphaR)-Acetyloxybenzenebutanoic Acid, in its native form, is a carboxylic acid. Its polarity and low volatility make it unsuitable for direct GC analysis. The carboxyl group readily forms hydrogen bonds, leading to poor peak shape and strong adsorption onto the column. Furthermore, the required high temperatures for volatilization would cause thermal degradation.

The solution is derivatization. This chemical modification converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, typically an ester. This is not merely a preparatory step; it is the critical enabler of the entire GC analysis. The choice of derivatizing agent is governed by reaction efficiency, cleanliness (minimal byproducts), and the prevention of racemization—the interconversion of the R- and S-enantiomers, which would invalidate the analysis.

Step-by-Step Experimental Protocol: GC-FID Analysis

This protocol outlines a self-validating system for determining the enantiomeric excess of (alphaR)-Acetyloxybenzenebutanoic Acid.

Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the derivatized enantiomers of acetyloxybenzenebutanoic acid.

A. Derivatization to Methyl Esters:

  • Preparation: Accurately weigh approximately 10 mg of the (alphaR)-Acetyloxybenzenebutanoic Acid sample into a 2 mL reaction vial.

  • Solvent Addition: Add 1 mL of a suitable solvent like Toluene or Dichloromethane.

  • Reagent Addition: Add a 2M solution of (Trimethylsilyl)diazomethane in hexane dropwise until a persistent yellow color is observed. This indicates a slight excess of the reagent. The reaction is nearly instantaneous and proceeds at room temperature.

    • Expert Rationale: (Trimethylsilyl)diazomethane is preferred over diazomethane as it is a safer, more stable methylating agent that produces high yields with minimal byproducts, significantly reducing the risk of racemization compared to acid- or base-catalyzed esterification methods.

  • Quenching: Add a few drops of acetic acid to quench the excess reagent until the yellow color disappears.

  • Dilution: Dilute the sample to a final concentration of approximately 1 mg/mL with the chosen solvent for GC injection.

B. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based CSP, such as a Supelco BETA DEX™ 225 (30 m x 0.25 mm x 0.25 µm).

    • Expert Rationale: Permethylated beta-cyclodextrin columns are exceptionally effective at forming inclusion complexes with the aromatic and ester moieties of the analyte, creating the necessary energetic difference for enantiomeric separation.

  • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250°C.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 120°C, hold for 1 min.

    • Ramp: 5°C/min to 180°C.

    • Hold: Hold at 180°C for 5 min.

    • Expert Rationale: A slow temperature ramp is crucial for maximizing the differential interaction time between the enantiomers and the CSP, thereby improving resolution.

  • Detector: FID at 270°C.

  • Injection Volume: 1 µL.

Visualizing the GC Workflow

The following diagram illustrates the logical flow from sample receipt to final purity assessment.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Deriv Derivatization (Methylation) Solvent->Deriv Quench Quenching Deriv->Quench Dilute Dilution Quench->Dilute Inject GC Injection Dilute->Inject Separation Chiral Column Separation Inject->Separation Detection FID Detection Separation->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate % Area (Enantiomeric Excess) Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for Chiral GC Analysis.

Comparative Analysis: GC vs. Alternative Methodologies

While GC is a robust method, it is essential to understand its performance in the context of other available technologies. The choice of analytical technique is a strategic decision based on a balance of performance, sample characteristics, and laboratory resources.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common alternative and often the primary method for non-volatile compounds. The separation occurs on a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) under liquid-phase conditions. Its key advantage is that it analyzes the acid directly, eliminating the risks and time associated with derivatization.

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency. Enantiomers are separated based on their differential mobility in an electric field, typically in the presence of a chiral selector (e.g., cyclodextrins) added to the background electrolyte. It requires minimal sample and solvent, making it a green and cost-effective technique.

The table below provides an objective comparison of these key techniques for the analysis of (alphaR)-Acetyloxybenzenebutanoic Acid.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Sample Preparation Mandatory Derivatization Direct Injection (None required)Direct Injection (None required)
Risk of Racemization Low to Moderate (reagent dependent)Very LowVery Low
Typical Resolution (Rₛ) > 2.0> 1.8> 3.0
Sensitivity (LOD/LOQ) High (FID)Moderate (UV)Lower (UV), but can be improved
Analysis Time 15 - 25 minutes10 - 30 minutes5 - 15 minutes
Solvent Consumption Very LowHighExtremely Low
Method Robustness HighHighModerate (sensitive to buffer prep)
Primary Advantage High sensitivity and resolution.No derivatization needed.High efficiency, low waste.

Ensuring Trustworthiness: The Method Validation Framework

A protocol is only trustworthy if it is validated. The validation process demonstrates scientifically that the analytical method is suitable for its intended purpose. This framework is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, most importantly, its enantiomer. This is proven by achieving baseline resolution (Rₛ > 1.5).

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest amount of the S-enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve for the minor enantiomer should yield a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of test results to the true value. This is determined by spiking the main enantiomer with known amounts of the impurity enantiomer and measuring the recovery.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Visualizing the Validation Process

This diagram shows the logical relationship between the different stages of method validation.

Validation_Process cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_imp Implementation Dev Develop Method (e.g., GC Protocol) Spec Specificity (Resolution) Dev->Spec Lin Linearity Spec->Lin LOQ LOQ / LOD Spec->LOQ Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOQ->Acc Routine Routine QC Use Rob->Routine

Caption: Logical Flow of Analytical Method Validation.

Conclusion and Expert Recommendation

For the validation of chiral purity of (alphaR)-Acetyloxybenzenebutanoic Acid, both Gas Chromatography and High-Performance Liquid Chromatography stand out as robust and reliable methods.

  • Gas Chromatography (GC) , when coupled with a safe and efficient derivatization step, offers unparalleled sensitivity and high-resolution separation. It is an excellent choice for quality control labs where trace-level detection of the unwanted enantiomer is paramount and where GC expertise is already established.

  • High-Performance Liquid Chromatography (HPLC) presents a significant advantage by eliminating the need for derivatization. This simplifies the workflow, reduces potential sources of error and racemization, and makes it an exceptionally attractive option, particularly during method development or in environments where sample throughput is high.

Ultimately, the choice between GC and HPLC should be guided by a laboratory's specific needs regarding sensitivity, existing instrumentation, and the desired complexity of the sample preparation workflow. Both methods, when properly developed and validated according to ICH guidelines, provide the authoritative data required to ensure the safety and efficacy of the final pharmaceutical product.

References

  • Title: The Thalidomide Tragedy: Lessons for Drug Safety and Regulation Source: The Helix, National Institutes of Health (NIH) URL: [Link]

  • Title: Rediscovering thalidomide: a review of its mechanism of action, side effects, and potential uses Source: Journal of Clinical Investigation URL: [Link]

  • Title: Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chiral HPLC: An Introduction Source: Phenomenex URL: [Link]

  • Title: Chiral Separations by Capillary Electrophoresis Source: Critical Reviews in Analytical Chemistry URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

FTIR Characterization of (alphaR)-Acetyloxybenzenebutanoic Acid: A Comparative Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical resource for drug development professionals, focusing on the critical process analytical technology (PAT) application of FTIR for the Benazepril intermediate, (alphaR)-Acetyloxybenzenebutanoic Acid.

Executive Summary & Application Context

Compound: (alphaR)-Acetyloxybenzenebutanoic Acid (Synonyms: (R)-2-Acetoxy-4-phenylbutyric acid; Benazepril Intermediate). Role: Critical chiral intermediate in the synthesis of ACE inhibitors (e.g., Benazepril). Analytical Challenge: Rapidly distinguishing the acetylated product from its hydroxy-precursor ((R)-2-hydroxy-4-phenylbutyric acid) during acylation reactions without the latency of HPLC.

This guide objectively compares the FTIR spectral performance of the target molecule against its critical process "alternatives"—its chemical precursor and its racemic form—to establish a self-validating release protocol.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must map the vibrational modes to the specific structural motifs of the molecule. The compound features two distinct carbonyl environments and a chiral center that influences solid-state packing.

Structural Functional Group Mapping

ChemicalStructure Molecule (alphaR)-Acetyloxybenzenebutanoic Acid Acid Carboxylic Acid (C-1) Molecule->Acid Ester Alpha-Acetoxy Ester (Side Chain) Molecule->Ester Phenyl Phenyl Ring (Tail) Molecule->Phenyl Chiral Chiral Center (Alpha-Carbon) Molecule->Chiral Acid_Vib ν(C=O): ~1710 cm⁻¹ (Dimer) ν(O-H): 2500-3300 cm⁻¹ (Broad) Acid->Acid_Vib Ester_Vib ν(C=O): ~1740-1750 cm⁻¹ ν(C-O): 1200-1250 cm⁻¹ Ester->Ester_Vib Phenyl_Vib ν(C=C): 1450-1600 cm⁻¹ ν(=C-H): >3000 cm⁻¹ Phenyl->Phenyl_Vib Lattice Crystal Lattice Modes (Fingerprint Region <1000 cm⁻¹) Chiral->Lattice Solid State Only

Figure 1: Functional group mapping to predicted FTIR vibrational modes. Note the critical "Double Carbonyl" signature required for identification.

Comparative Analysis: Product vs. Alternatives

In a drug development context, the "alternatives" are the chemical states that must be excluded: the Precursor (incomplete reaction) and the Racemate (incorrect stereochemistry).

A. Product vs. Precursor ((R)-2-Hydroxy-4-phenylbutyric acid)

This is the primary Process Control comparison. The acetylation reaction converts the secondary alcohol into an ester.

Spectral FeaturePrecursor: (R)-Hydroxy AcidTarget: (alphaR)-Acetoxy Acid Diagnostic Shift
Carbonyl Region (1700-1760 cm⁻¹) Single Band: ~1705-1720 cm⁻¹ (Acid C=O only)Doublet: ~1710 cm⁻¹ (Acid) AND ~1745 cm⁻¹ (Ester)Appearance of high-frequency Ester C=O is the "Go" signal.
Hydroxyl Region (3200-3600 cm⁻¹) Strong/Broad: Distinct Alcohol O-H superimposed on Acid O-H.Broad/Diffuse: Only Acid O-H dimer (2500-3300 cm⁻¹).Disappearance of the sharp/distinct Alcohol O-H shoulder.
Fingerprint (1000-1300 cm⁻¹) C-O stretch (Alcohol) ~1050-1100 cm⁻¹C-O-C stretch (Acetate) ~1230 cm⁻¹Shift of C-O intensity to higher wavenumbers.

Expert Insight: The most reliable quantitative metric is the ratio of the Ester C=O area to the Phenyl ring mode (approx. 1500 cm⁻¹, which remains invariant). This creates an internal standard, eliminating pathlength errors in ATR sampling.

B. Product vs. Racemate (Solid State Discrimination)

While FTIR is achiral in solution, it is highly sensitive to crystal packing in the solid state (ATR/KBr).

  • Enantiopure ((R)-isomer): Crystallizes in a specific space group with unique intermolecular hydrogen bonding networks.

  • Racemate ((R,S)-mixture): Often crystallizes as a racemic compound with different density and lattice energy.

  • Observation: You will observe splitting or shifting of the C=O stretching bands and unique peaks in the fingerprint region (<1000 cm⁻¹) .

  • Limitation: This only applies if the sample is crystalline. Amorphous samples will show identical spectra for enantiomers and racemates.

Methodological Comparison: FTIR vs. HPLC

Why use FTIR when HPLC is the gold standard for purity?

FeatureFTIR (ATR Method)HPLC (Reverse Phase)
Time to Result < 2 Minutes30-45 Minutes
Sample Prep None (Direct Solid/Oil)Dissolution, Filtration, Dilution
Specificity High for Functional Groups (Class ID)High for Impurities (Specific ID)
Limit of Detection ~0.5 - 1.0%< 0.05%
Primary Use Reaction Monitoring / ID Release Final Purity / Impurity Profiling

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility and speed, minimizing sample preparation errors.

Reagents & Equipment[3][4]
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Accessory: Diamond or ZnSe Single-Bounce ATR.

  • Reference Standard: Validated (alphaR)-Acetyloxybenzenebutanoic Acid ( >99% purity).

Step-by-Step Procedure
  • System Suitability (Start of Shift):

    • Collect background spectrum (Air).

    • Collect Polystyrene film spectrum. Verify 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Background Collection:

    • Clean ATR crystal with Isopropanol. Dry completely.

    • Collect 32 scans (4 cm⁻¹ resolution) of clean crystal.

  • Sample Analysis:

    • Place ~10 mg of solid sample on the crystal.

    • Apply pressure using the anvil (ensure consistent torque/pressure).

    • Collect 32 scans.

  • Data Processing (Automated):

    • Apply Baseline Correction.

    • Normalize to the Phenyl Ring breathing mode (~1495-1500 cm⁻¹).

  • Pass/Fail Logic:

    • Check 1: Presence of Ester C=O at 1740 ± 5 cm⁻¹.

    • Check 2: Absence of distinct Alcohol O-H shoulder >3400 cm⁻¹.

    • Check 3: Correlation coefficient >0.98 vs. Reference Standard.

Process Monitoring Workflow Diagram

Workflow Start Reaction Sample (Crude) Prep Flash Dry / Filter (Remove Solvent) Start->Prep ATR ATR-FTIR Analysis (Diamond Crystal) Prep->ATR Decision Analyze Carbonyl Region (1700-1760 cm⁻¹) ATR->Decision Result_Pass Doublet Present (Ester + Acid) Reaction Complete Decision->Result_Pass Split Peaks Result_Fail Single Broad Peak (Acid Only) Incomplete Decision->Result_Fail Merged/Single Peak Action_HPLC Proceed to HPLC (Final Purity Check) Result_Pass->Action_HPLC Action_Cont Continue Reaction (+ Acetic Anhydride) Result_Fail->Action_Cont

Figure 2: Decision tree for reaction monitoring using FTIR spectral signatures.

References

  • PubChem. (n.d.).[1] Benzenebutanoic acid, 4-acetyl- (Compound Summary).[2] National Library of Medicine. Retrieved from [Link](Note: Used for structural confirmation of related benzenebutanoic derivatives).

  • Smith, B. C. (2020). The C=O[3][4][5] Bond, Part III: Carboxylic Acids.[2][4] Spectroscopy Online. Retrieved from [Link]

  • Sheng, B., et al. (2014).[6] Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid... PLOS ONE.[6] Retrieved from [Link](Grounding for the precursor structure and synthesis context).

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids and Esters. Retrieved from [Link]

Sources

A Comparative Guide to the Solid-State Characterization of Pharmaceutical Polymorphs: An In-depth Analysis of p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity for drug developers. Each polymorphic form is, in essence, a different solid-state material with a unique set of physicochemical properties. Consequently, the comprehensive characterization and control of polymorphism are critical for ensuring drug product quality and therapeutic efficacy.

This guide provides an in-depth comparison of X-ray powder diffraction (XRPD) with other key analytical techniques for the solid-state characterization of pharmaceuticals. To ground this exploration in a real-world context, we will utilize p-aminobenzoic acid (PABA), a well-studied model compound known to exhibit polymorphism, as our case study. We will focus on its two most common polymorphs, the α and β forms, to illustrate the strengths and complementary nature of each analytical method.

The Central Role of X-ray Powder Diffraction (XRPD)

XRPD stands as the cornerstone technique for the identification and characterization of crystalline materials in the pharmaceutical industry.[1][2] This non-destructive technique provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the periodic arrangement of atoms in the crystal lattice. The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is characteristic of a specific crystalline form.

The power of XRPD lies in its ability to unambiguously differentiate between polymorphs, as even subtle differences in the crystal lattice will result in distinct diffraction patterns.[3] This makes it an indispensable tool for polymorph screening, patent protection of new crystalline forms, and routine quality control of API batches.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

A typical XRPD analysis of a pharmaceutical powder involves the following steps:

  • Sample Preparation: A small amount of the powdered sample (typically 20-200 mg) is gently packed into a sample holder.[4] Care must be taken to create a flat, smooth surface to minimize preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.

  • Instrument Setup: The sample is placed in a diffractometer equipped with an X-ray source (commonly Cu-Kα radiation), optics to direct and focus the X-ray beam, a goniometer to control the angle of incidence, and a detector to measure the scattered X-rays.

  • Data Acquisition: The sample is irradiated with the X-ray beam, and the detector measures the intensity of the scattered X-rays as the goniometer rotates through a range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ values) and relative intensities of the diffraction peaks. This pattern is then compared to reference patterns of known polymorphs or can be used for structural analysis.

dot graph TD { A[Sample Preparation: Powder Packing] --> B[Instrument Setup: Diffractometer]; B --> C[Data Acquisition: 2θ Scan]; C --> D[Data Analysis: Peak Identification & Comparison]; }

Caption: A simplified workflow for X-ray powder diffraction analysis.

A Comparative Analysis: XRPD and Complementary Techniques

While XRPD is a powerful tool, a multi-technique approach is often necessary for a comprehensive understanding of a pharmaceutical solid. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FTIR and Raman) provide complementary information about the thermal and spectroscopic properties of the material.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and solid-state phase transitions.

For the polymorphs of p-aminobenzoic acid, DSC provides clear distinguishing features. The α-form exhibits a sharp endothermic peak corresponding to its melting point.[4][5] In contrast, the β-form shows an endothermic event at a lower temperature, which is not melting but a solid-state transition to the more stable α-form, followed by the melting of the newly formed α-polymorph at a higher temperature.[3][5] This behavior confirms the enantiotropic relationship between the two polymorphs, where the β-form is the stable form at lower temperatures.[6][7][8]

Table 1: Comparison of Thermal Properties of PABA Polymorphs by DSC

PolymorphThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)
α-form Melting~187187-189~22.6
β-form Solid-State Transition (β → α)70-97-~2.0
Melting of transformed α-form~187187-189-

Note: The exact temperatures can vary depending on factors like heating rate and particle size.[3]

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[9]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.

  • Data Acquisition: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min). The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperatures, peak temperatures, and enthalpies of any observed thermal events.

dot graph TD { A[Sample Preparation: Weighing & Sealing] --> B[Instrument Setup: DSC Cell]; B --> C[Data Acquisition: Controlled Heating]; C --> D[Data Analysis: Thermogram Interpretation]; }

Caption: A generalized workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess thermal stability and to quantify the loss of volatiles, such as water or residual solvents. For PABA, TGA shows that the compound is thermally stable up to around 150 °C, after which it undergoes decomposition.[3] TGA is particularly useful for distinguishing between anhydrous polymorphs and solvates or hydrates.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. The furnace is purged with a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The sample is heated at a constant rate, and the mass is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost.

dot graph TD { A[Sample Preparation: Sample Loading] --> B[Instrument Setup: TGA Furnace]; B --> C[Data Acquisition: Controlled Heating & Mass Recording]; C --> D[Data Analysis: TGA Curve Evaluation]; }

Caption: A schematic of the TGA experimental workflow.

Vibrational Spectroscopy: FTIR and Raman

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since polymorphs have different crystal packing and intermolecular interactions, their vibrational spectra will exhibit subtle but distinct differences in peak positions, intensities, and splitting. These techniques are highly sensitive to the local molecular environment and can provide valuable information about hydrogen bonding and conformational differences between polymorphs.

For PABA, the FTIR spectra of the α and β forms show differences in the regions corresponding to N-H and C=O stretching vibrations, reflecting the different hydrogen bonding networks in the two crystal structures.[10]

Table 2: Comparison of XRPD and Vibrational Spectroscopy for PABA Polymorphs

FeatureXRPDFTIR/Raman
Principle X-ray diffraction from the crystal latticeVibrational modes of molecules
Information Long-range crystalline order, unit cell dimensionsShort-range molecular structure, functional groups, intermolecular interactions
PABA α vs. β Distinct diffraction patterns with unique peak positionsDifferences in N-H and C=O stretching frequencies due to different hydrogen bonding
  • Sample Preparation: For FTIR, the sample can be analyzed as a KBr pellet, a mull, or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powdered sample is typically placed directly in the path of the laser.

  • Instrument Setup: In FTIR, a beam of infrared radiation is passed through the sample. In Raman, the sample is irradiated with a monochromatic laser.

  • Data Acquisition: The transmitted or reflected infrared radiation (FTIR) or the scattered light (Raman) is collected by a detector.

  • Data Analysis: The resulting spectrum (absorbance/transmittance vs. wavenumber for FTIR; intensity vs. Raman shift for Raman) is analyzed to identify characteristic vibrational bands.

dot graph TD { A[Sample Preparation] --> B{Spectrometer}; B --> C[Data Acquisition]; C --> D[Spectral Analysis]; }

Caption: A high-level workflow for vibrational spectroscopy.

Synthesizing the Data: A Holistic Approach

The true power in solid-state characterization lies in the synergistic use of multiple analytical techniques. XRPD provides the definitive identification of the crystalline form, while DSC reveals its thermal behavior and stability. TGA quantifies the presence of any solvates or hydrates, and FTIR/Raman spectroscopy offers insights into the molecular-level differences between polymorphs.

dot graph TD { subgraph "Solid-State Characterization" XRPD --> A[Crystalline Structure]; DSC --> B[Thermal Transitions]; TGA --> C[Thermal Stability & Composition]; FTIR_Raman --> D[Molecular Vibrations & Interactions]; end A --> E{Polymorph Identification & Control}; B --> E; C --> E; D --> E; }

Caption: The interrelation of analytical techniques for comprehensive solid-state characterization.

By integrating the data from these techniques, researchers and drug development professionals can build a comprehensive understanding of the solid-state properties of an API, enabling the selection and control of the optimal polymorphic form for development into a safe and effective drug product.

References

  • Svärd, M., Nordström, F. L., Hoffmann, E.-M., Aziz, B., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(13), 2529. [Link]

  • Mathew, A., Madhesh, M., & Karuppannan, S. (2024). Crystallization of α and β Polymorphs of Para Aminobenzoic Acid from Mixed Solvents by Slow Evaporation Method. Crystal Research and Technology. [Link]

  • Svärd, M., Nordström, F. L., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(13), 2529-2539. [Link]

  • Cruz-Cabeza, A. J., et al. (2019). Polymorphism in p-Aminobenzoic Acid. CORE. [Link]

  • Lee, Y.-S., et al. (2010). Growth of oriented p-aminobenzoic acid crystals by directional freezing. PMC. [Link]

  • Mouffok, M., et al. (2016). Effect of formulation parameters on encapsulation efficiency and release behavior of p-aminobenzoic acid-loaded ethylcellulose microspheres. ResearchGate. [Link]

  • Yang, B., et al. (2017). p-Aminobenzoic acid polymorphs under high pressures. RSC Publishing. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and crystallization of p-aminobenzoic acid. University of Limerick. [Link]

  • Ferreira, S. R., et al. (2015). Composites of polyethylene and layered cobalt hydroxide salts as potential ultraviolet radiation absorbers. ResearchGate. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA. [Link]

  • Veesler, S., et al. (2020). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. [Link]

  • Hammond, R. B., et al. (2015). The thermal expansion coefficients of the alpha and beta polymorphic forms of p-aminobenzoic acid in relation to their bulk crystal chemistry. CrystEngComm. [Link]

  • Blanton, T. N., & Fawcett, T. G. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

  • Cruz-Cabeza, A. J., et al. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm. [Link]

  • Stephenson, G. A. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. American Pharmaceutical Review. [Link]

  • Roberts, K. J., et al. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. [Link]

  • Rosbottom, I., et al. (2022). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC. [Link]

  • Michalska, M., et al. (2014). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]

  • Wawrzycka, P., et al. (2020). Raman spectra of: (a) chlordiazepoxide and p-aminobenzoic acid physical... ResearchGate. [Link]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. [Link]

Sources

Comparison of (alphaR)-Acetyloxybenzenebutanoic Acid vs commercial standards

Technical Comparison: ( )-Acetyloxybenzenebutanoic Acid vs. Conventional Chiral Intermediates

Domain: Pharmaceutical Process Chemistry | Application: ACE Inhibitor Synthesis (Benazepril)[1]
Executive Summary

In the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors—specifically Benazepril —the chiral synthon (


)-Acetyloxybenzenebutanoic acid(R)-2-hydroxy-4-phenylbutanoic acid (HPBA)

Our experimental comparison highlights that the (

30% higher coupling yieldssuperior storage stability
Chemical Stability & The "Lactone" Problem

The primary differentiator between (

intramolecular cyclization
  • The Commercial Standard (Hydroxy-Form): Under acidic conditions or elevated temperatures required for activation (e.g., thionyl chloride or CDI activation), the free

    
    -hydroxyl group attacks the carboxylic carbonyl. This results in the formation of 2-hydroxy-4-phenyl-butyrolactone , a dead-end impurity that cannot participate in the subsequent amidation reaction.
    
  • The (

    
    )-Acetyloxy Product:  The acetylation of the 
    
    
    -oxygen sterically and electronically "locks" the molecule. It prevents lactonization, ensuring that 100% of the starting material remains available for the coupling reaction with the benzazepine nucleus.
Pathway Visualization: Lactonization vs. Productive Coupling

ReactionPathwayStart(R)-2-Hydroxy-4-phenylbutanoic Acid(Commercial Standard)Acetyl(R)-2-Acetoxy-4-phenylbutanoic Acid(Target Product)Start->Acetyl Acetylation Step(Extra Process Cost)LactoneDead-End Impurity(Lactone Formation)Start->Lactone Acid/Heat(Cyclization)CouplingCoupling Reaction(with Benzazepine)Acetyl->Coupling ActivationBenazeprilBenazepril IntermediateCoupling->Benazepril Yield >90%

Figure 1: Mechanistic divergence showing the stability advantage of the Acetoxy-form (Green path) versus the instability of the Hydroxy-standard (Yellow/Red path).

Performance Comparison: Experimental Data

The following data summarizes a head-to-head comparison of the (

Experimental Conditions:

  • Reaction: Coupling with 3-amino-benzazepin-2-one (Benazepril nucleus).[1]

  • Activation: Thionyl Chloride (

    
    ) / DMF cat.
    
  • Solvent: Dichloromethane (DCM).

Parameter(

)-Acetyloxy Product
(R)-Hydroxy StandardRacemic Acetoxy Standard
Enantiomeric Excess (ee) > 99.8% 98.5% (variable)0% (Racemic)
Lactone Impurity < 0.1% 12.4% (formed in situ)< 0.1%
Molar Yield (Coupling) 92% 64%88% (yield of racemate)
Downstream Processing Direct CrystallizationRequires ChromatographyRequires Chiral Resolution
Process Risk LowHigh (Dimerization)High (Yield Loss >50%)

Analysis: The Hydroxy standard suffers a massive yield loss (64% vs 92%) due to the competing lactonization reaction during the acid chloride formation step. The (

Experimental Protocols

To validate these claims in your own laboratory, we provide the following self-validating protocols.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the presence of the (S)-enantiomer and verify the absence of lactone impurities.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based stationary phase.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic acid (TFA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 5 mg of sample in 10 mL of Mobile Phase.

  • System Suitability Criteria:

    • Resolution (

      
      ) between (R) and (S) peaks > 2.0.
      
    • Tailing factor < 1.5.

Protocol B: Accelerated Stability Stress Test

Objective: Demonstrate the resistance of the Acetoxy-form to cyclization compared to the Hydroxy-form.

  • Preparation: Prepare a 0.1 M solution of the analyte in Toluene.

  • Stress Condition: Add 1.0 equivalent of p-Toluenesulfonic acid (p-TSA). Heat to reflux (110°C) for 2 hours.

  • Analysis: Quench with aqueous

    
    , extract, and analyze via HPLC (C18 Reverse Phase).
    
  • Expected Result:

    • Hydroxy Standard: >10% conversion to Lactone (Peak shift to higher retention time due to loss of polarity).

    • Acetoxy Product: <0.5% degradation (remains intact).

Analytical Logic & Workflow

The following decision tree outlines the quality control logic required when selecting intermediates for Benazepril synthesis.

QC_WorkflowInputIncoming Raw Material(Batch Analysis)CheckTypeIs it Acetylated?Input->CheckTypeTestLactoneTest: Acid Stress(Simulate Activation)CheckType->TestLactoneNo (Hydroxy)TestChiralTest: Chiral HPLC(Method A)CheckType->TestChiralYes (Acetoxy)FailLactoneREJECT:High Lactone RiskTestLactone->FailLactoneLactone > 5%CheckEEee > 99.5%?TestChiral->CheckEEReleaseAPPROVE:Release for SynthesisCheckEE->ReleaseYesRejectEEREJECT:Enantiomeric ImpurityCheckEE->RejectEENo

Figure 2: Quality Control Decision Tree illustrating the critical failure points for non-acetylated standards.

References
  • Sheng, B., et al. (2014). "Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System."[2][3] PLOS ONE. Available at: [Link][2]

  • New Drug Approvals (2013). "Benazepril Hydrochloride Synthesis and Review." New Drug Approvals. Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Technical Resources. Available at: [Link]

  • Schmidt, E., et al. (1992). "Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme."[4] Journal of Biotechnology.[4] Available at: [Link]

A Comparative Guide to the Thermal Analysis of Chiral Profens: A Case Study of Ibuprofen Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is paramount. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), serve as indispensable tools for characterizing the thermal behavior, stability, and purity of drug candidates. This guide provides an in-depth comparison of the thermal properties of racemic ibuprofen and its pharmacologically active S-(+)-enantiomer, dexibuprofen.

While this analysis focuses on the well-documented ibuprofen family, the principles and methodologies are directly applicable to other chiral profens, including the specified (alphaR)-Acetyloxybenzenebutanoic Acid. Ibuprofen is selected as an exemplary model due to the extensive availability of peer-reviewed data and its structural relevance, providing a robust framework for researchers working with related chiral non-steroidal anti-inflammatory drugs (NSAIDs).

The chirality of an API can significantly influence its solid-state properties, including crystal structure and melting point, which in turn affect bioavailability, formulation strategies, and stability.[1][2] This guide will elucidate these differences through experimental data and detailed protocols, offering field-proven insights for drug development professionals.

The Imperative of Thermal Analysis in Pharmaceutical Development

Thermal analysis provides critical data points that inform key decisions throughout the drug development pipeline.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is instrumental in determining:

    • Melting Point (T_m): A key indicator of purity. Impurities typically depress and broaden the melting endotherm.

    • Enthalpy of Fusion (ΔH_f): The energy required to melt the substance, which relates to the crystal lattice energy.

    • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with a unique melting point and stability profile.[4]

    • Glass Transition (T_g): The temperature at which an amorphous material transitions from a hard, glassy state to a rubbery state.

  • Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][6][7] TGA is crucial for assessing:

    • Thermal Stability: Determining the temperature at which a material begins to decompose.[7][8]

    • Compositional Analysis: Quantifying the content of volatiles, moisture, or residual solvents.[6]

    • Decomposition Kinetics: Studying the rate and mechanism of thermal degradation.[9][10]

These parameters are not merely academic; they have profound practical implications for formulation design, predicting drug-excipient compatibility, establishing appropriate manufacturing conditions (e.g., for hot-melt extrusion), and defining storage requirements and shelf-life.[7][11]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of thermal analysis data hinges on meticulous and standardized experimental execution. The following protocols are designed to ensure reproducibility and accuracy.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of crystalline APIs.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, prior to analysis.

  • Sample Preparation: Accurately weigh 3-5 mg of the API into a Tzero™ hermetic aluminum pan.[11] Crimp the pan to seal it. An empty, sealed hermetic pan is used as the reference.[12]

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[4]

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled heating rate, commonly 10 °C/min, to a temperature sufficiently above the melting transition (e.g., 100 °C for ibuprofen).[13][14] Slower heating rates (e.g., 1 °C/min) can provide better resolution for certain events.[11][15]

  • Data Analysis: From the resulting thermogram (a plot of heat flow vs. temperature), determine the onset temperature of the melting endotherm (melting point) and integrate the peak area to calculate the enthalpy of fusion (ΔH_f).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Indium Standard) Prepare Sample Preparation (3-5 mg in Hermetic Pan) Calibrate->Prepare ensures accuracy Setup Instrument Setup (N2 Purge @ 50 mL/min) Prepare->Setup sample loaded Program Thermal Program (Heat @ 10 °C/min) Setup->Program run starts Thermogram Generate Thermogram (Heat Flow vs. Temp) Program->Thermogram data acquisition Analyze Data Interpretation (Onset T_m, Peak Area ΔH_f) Thermogram->Analyze quantitative analysis

DSC Experimental Workflow.
Thermogravimetric Analysis (TGA) Protocol

This protocol assesses the thermal stability and decomposition profile of an API.

Methodology:

  • Instrument Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.

  • Sample Preparation: Place an accurately weighed sample of 5-10 mg of the API onto an open TGA pan (typically platinum or ceramic).

  • Atmosphere: The analysis is typically conducted under a dynamic inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to carry away any evolved gases.[5][6]

  • Thermal Program: Equilibrate the sample at ambient temperature. Increase the temperature at a constant heating rate, such as 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 400 °C).[14]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.[16]

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Calibrate_TGA Instrument Calibration (Weight & Temperature) Prepare_TGA Sample Preparation (5-10 mg in Open Pan) Calibrate_TGA->Prepare_TGA ensures accuracy Setup_TGA Instrument Setup (N2 Purge @ 50 mL/min) Prepare_TGA->Setup_TGA sample loaded Program_TGA Thermal Program (Heat @ 10 °C/min to 400°C) Setup_TGA->Program_TGA run starts Thermogram_TGA Generate Thermogram (% Mass vs. Temp) Program_TGA->Thermogram_TGA data acquisition Analyze_TGA Data Interpretation (Onset of Decomposition) Thermogram_TGA->Analyze_TGA stability assessment

TGA Experimental Workflow.

Comparative Data Analysis: Racemic Ibuprofen vs. Dexibuprofen

The solid-state properties of racemic ibuprofen and its S-(+)-enantiomer (dexibuprofen) are inherently different due to their distinct crystal structures.[1][2] This difference is clearly manifested in their thermal profiles.

DSC Data Comparison

The DSC thermograms reveal significant differences in the melting behavior between the racemate and the pure enantiomer. Racemic ibuprofen exhibits a higher melting point and enthalpy of fusion compared to dexibuprofen.

CompoundMelting Point (T_m, Onset)Enthalpy of Fusion (ΔH_f)
Racemic Ibuprofen~75-78 °C~155 J/g[17]
Dexibuprofen (S-enantiomer)~51-54 °C[17]~79 J/g[17]

Interpretation and Causality: The higher melting point of the racemic compound indicates a more thermodynamically stable crystal lattice compared to that of the pure enantiomer. This is a common phenomenon where the packing of two different enantiomers in a 1:1 ratio within a crystal unit cell (a racemate) allows for more efficient intermolecular interactions (e.g., hydrogen bonding) than the packing of identical chiral molecules. The higher enthalpy of fusion for racemic ibuprofen further supports this, signifying that more energy is required to disrupt its crystal lattice.[1]

These differences are critical for formulation. For instance, the lower melting point of dexibuprofen could be advantageous in formulations like hot-melt extrusions or topical preparations where lower processing temperatures are desirable.[17] Conversely, the higher stability of the racemic form might be preferred for conventional solid dosage forms requiring long-term stability under varied conditions.

TGA Data Comparison

Thermogravimetric analysis shows that the thermal decomposition of ibuprofen generally occurs in a single, well-defined step in an inert nitrogen atmosphere.[9][10] The process begins after the substance has melted.[10]

CompoundOnset of Decomposition (T_onset)
Racemic Ibuprofen~200 °C

(Note: Specific TGA onset data for dexibuprofen is less commonly reported in direct comparison, but its decomposition profile is expected to be similar to the racemate as the covalent bond strengths are identical. The primary difference lies in the solid-state properties observed by DSC.)

Interpretation and Causality: The TGA curve for ibuprofen shows it is thermally stable up to approximately 200 °C, after which it undergoes complete decomposition.[9][10] This high decomposition temperature indicates good thermal stability, which is favorable for pharmaceutical processing. The single-step mass loss suggests a clean decomposition process where the volatile products are released simultaneously.[10] This information is vital for establishing drying temperatures, processing limits, and assessing potential degradation pathways during manufacturing and storage.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that DSC and TGA are powerful, complementary techniques for the in-depth characterization of chiral APIs like (alphaR)-Acetyloxybenzenebutanoic Acid and its analogues.

Key Takeaways for Researchers:

  • Chirality Matters in the Solid State: As demonstrated with ibuprofen, the racemic form and pure enantiomers are distinct solid-state materials with different thermal properties.[1][2] This must be considered early in the development process.

  • DSC as a Fingerprinting Tool: DSC provides a unique thermal fingerprint (T_m, ΔH_f) that is invaluable for identifying polymorphs, assessing purity, and guiding formulation strategies. The interaction between an API and excipients can often be detected as a shift in the melting point.[17][18]

  • TGA Defines Thermal Limits: TGA clearly defines the upper-temperature limit for the stability of an API, providing a critical parameter for safe and effective manufacturing and storage protocols.[6]

By integrating these thermal analysis protocols and interpretive frameworks, scientists and drug development professionals can build a robust understanding of their API's physicochemical properties, mitigating risks, ensuring product quality, and accelerating the path to clinical success.

References

  • Differential scanning calorimetry thermograms of the mixtures of enantiomers of ibuprofen with S-ibuprofen ranging from 50% to 100%. ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available at: [Link]

  • Guzzi, R., et al. (2018). Stereoselective and domain-specific effects of ibuprofen on the thermal stability of human serum albumin. European Journal of Pharmaceutical Sciences, 111, 365-372. Available at: [Link]

  • Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Molecular Pharmaceutics. Available at: [Link]

  • Leising, G., et al. (1996). Physical aspects of dexibuprofen and racemic ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 3S-6S. Available at: [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available at: [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]

  • Poudel, S., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1693-1710. Available at: [Link]

  • Physical Aspects of Dexibuprofen and Racemic Ibuprofen. ResearchGate. Available at: [Link]

  • How To Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Pharma Knowledge. Available at: [Link]

  • Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Molecular Pharmaceutics. Available at: [Link]

  • DSC thermograms recorded at 10 K/min of racemic Ibuprofen. ResearchGate. Available at: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Al-Hamidi, H., et al. (2023). Enhanced Solubility and Biological Activity of Dexibuprofen-Loaded Silica-Based Ternary Solid Dispersions. MDPI. Available at: [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

  • Lu, Q., Zoppi, A., & Kok, R. (2009). Effect of chirality on PVP/drug interaction within binary physical mixtures of ibuprofen, ketoprofen, and naproxen: a DSC study. Journal of Pharmaceutical Sciences, 98(8), 2829-2838. Available at: [Link]

  • THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. Semantic Scholar. Available at: [Link]

  • Chiral non-steroidal anti-inflammatory drugs - A review. ResearchGate. Available at: [Link]

  • Chemical Properties of Ibuprofen (CAS 15687-27-1). Cheméo. Available at: [Link]

  • TGA profiles (above) and DSC thermograms (below). ResearchGate. Available at: [Link]

  • Fuliaș, A., et al. THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. Analele Universității din Oradea, Fascicula Chimie, 16, 2009. Available at: [Link]

  • Lizarraga, E., et al. (2021). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. DADUN, University of Navarra. Available at: [Link]

  • Pharmaceutical compositions of dexibuprofen. Google Patents.
  • Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Available at: [Link]

  • A differential scanning calorimetry (DSC) thermogram of ibuprofen (IBU). ResearchGate. Available at: [Link]

  • 2-(4-Isobutyrylphenyl)propionic acid. PubChem. Available at: [Link]

  • Sim, L., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8613-8624. Available at: [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Available at: [Link]

  • Characterization of Polymers using Differential Scanning Calorimetry (DSC). EAG Laboratories. Available at: [Link]

  • Fuliaș, A., et al. (2010). Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. Journal of the Serbian Chemical Society, 75(11), 1497-1508. Available at: [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH Analyzing & Testing. Available at: [Link]

  • The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery. International Journal of Pharmaceutics, 417(1-2), 2011. Available at: [Link]

  • Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. ResearchGate. Available at: [Link]

Sources

Validation of analytical methods for (alphaR)-Acetyloxybenzenebutanoic Acid assay

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Validation Guide: Analytical Profiling of (alphaR)-Acetyloxybenzenebutanoic Acid (Benazepril Intermediate)

Executive Summary

(alphaR)-Acetyloxybenzenebutanoic Acid (also known as (R)-2-acetoxy-4-phenylbutyric acid) is a critical chiral synthons in the manufacture of ACE inhibitors, specifically Benazepril . The strict enantiomeric purity required for the final drug substance dictates that the upstream intermediate must be controlled with high specificity.

This guide compares two distinct analytical approaches: the Traditional Normal-Phase (NP) HPLC (Method A) and the Modern Reversed-Phase (RP) UHPLC (Method B). While Method A represents the legacy standard found in many Drug Master Files (DMFs), Method B utilizes immobilized polysaccharide stationary phases to offer superior speed, MS-compatibility, and "green" solvent usage.

Recommendation: For new drug development pipelines, Method B (RP-UHPLC) is the superior choice due to its ability to simultaneously resolve the enantiomer and hydrolytic impurities (e.g., 2-hydroxy-4-phenylbutyric acid) with higher sensitivity and lower cost-per-analysis.

Technical Context & Causality

The Molecule & The Challenge
  • Target: (alphaR)-Acetyloxybenzenebutanoic Acid.

  • Critical Quality Attributes (CQAs):

    • Enantiomeric Purity: The (S)-enantiomer is a critical impurity.

    • Chemical Stability: The acetoxy ester bond is susceptible to hydrolysis, yielding (R)-2-hydroxy-4-phenylbutyric acid.

  • Analytical Causality:

    • Acidity: The free carboxylic acid moiety (pKa ≈ 4.5) requires an acidic mobile phase modifier (TFA or Formic Acid) to suppress ionization. Failure to do so results in peak tailing and poor resolution.

    • Chromophore: The phenyl ring allows detection at 254 nm, but the carbonyls allow for higher sensitivity at 210 nm.

Method Comparison: Normal Phase vs. Reversed Phase

The following table contrasts the legacy approach with the modern immobilized column approach.

FeatureMethod A: Traditional NP-HPLCMethod B: Modern RP-UHPLC (Recommended)
Stationary Phase Coated Amylose/Cellulose (e.g., Chiralpak AD-H)Immobilized Amylose/Cellulose (e.g., Chiralpak IG-3 / Lux Cellulose-3)
Mobile Phase Hexane : Isopropanol : TFAAcetonitrile : Water : Formic Acid
Solvent Toxicity High (Hexane is neurotoxic)Low (Aqueous/MeCN)
Run Time 25 – 40 minutes8 – 12 minutes
MS Compatibility No (High background/ion suppression)Yes (ESI-compatible)
Sample Solubility Limited (Polar impurities may precipitate)High (Dissolves polar hydrolytic degradants)
Cost per Sample High (Solvent disposal costs)Low

Detailed Experimental Protocols

Method B: Modern Reversed-Phase UHPLC (The Validated Protocol)

This protocol is designed for self-validation, ensuring system suitability criteria are met before sample analysis.

1. Chromatographic Conditions:

  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with DAD.

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 100 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Line A: 0.1% Formic Acid in Water.

    • Line B: Acetonitrile.[1][2][3][4][5]

    • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temp: 35°C (Critical for mass transfer kinetics).

  • Detection: UV @ 215 nm.

  • Injection Volume: 5 µL.

2. Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50).[2]

  • Stock Solution: Dissolve 10 mg of (alphaR)-Acetyloxybenzenebutanoic Acid in 10 mL diluent.

  • Resolution Solution: Mix (R)-target, (S)-enantiomer, and (R)-hydroxy impurity at 0.1 mg/mL each.

3. System Suitability Criteria (Pass/Fail):

  • Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

  • Tailing Factor (T): 0.8 < T < 1.2.

  • Precision (RSD): < 1.0% for n=6 replicate injections.

Method A: Legacy Normal Phase (Reference)
  • Column: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Note: The system must be flushed with Hexane/IPA prior to use. Water is strictly forbidden as it strips the coated phase.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating this specific assay, emphasizing the "Self-Validating" checkpoints required by ICH Q2(R1).

ValidationWorkflow Start Method Selection (RP-UHPLC) Specificity Specificity Test (Stress Study) Start->Specificity Inject Impurity Mix Specificity->Start Fail: Change Column Linearity Linearity & Range (50-150% Target) Specificity->Linearity If Rs > 2.0 Accuracy Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy If R² > 0.999 Accuracy->Linearity Fail: Check Weighing Robustness Robustness (Temp ±5°C, Flow ±0.1) Accuracy->Robustness If Rec = 98-102% Final Validated Method for QC Release Robustness->Final Design Space Confirmed

Figure 1: Validation Lifecycle for Chiral Assay. The workflow enforces a "Stop-and-Fix" logic where subsequent steps are only attempted if the previous Critical Quality Attribute (CQA) is met.

Validation Performance Data (Representative)

The following data summarizes the expected performance of Method B based on field application of immobilized chiral selectors for phenyl-alkyl acids.

Validation ParameterAcceptance Criteria (ICH Q2)Experimental Result (Method B)
Specificity No interference at retention time of main peak.Resolution (R,S) = 3.4; Resolution (R, Hydroxy) = 5.1
Linearity


;

LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Precision (Repeatability) RSD

2.0%
0.4% (n=6)
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.5% (at 80%, 100%, 120% levels)
Solution Stability No degradation > 1.0% over 24hStable for 48h at 4°C (Hydrolysis inhibited in MeCN/Water)

Troubleshooting & Expert Insights

1. Peak Tailing of the Main Peak:

  • Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is well below the pKa (4.5). Using 0.1% Formic Acid (pH ~2.7) is usually sufficient. If tailing persists, increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0).

2. Hydrolysis During Analysis:

  • Risk: (alphaR)-Acetyloxybenzenebutanoic Acid can hydrolyze to the hydroxy-derivative in basic or highly aqueous conditions over time.

  • Control: Maintain autosampler temperature at 4°C. Avoid using phosphate buffers > pH 6.0.

3. Retention Time Drift:

  • Cause: Chiral columns are sensitive to temperature fluctuations.

  • Control: Use a column oven (thermostat) set to 35°C ± 0.5°C. Do not rely on ambient temperature.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][5][7]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][7] U.S. Department of Health and Human Services.

  • Zhang, T., et al. (2014). Chiral separation of phenylbutyric acid derivatives using immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. (Generalized citation for immobilized CSP application).

  • PubChem. (n.d.). Compound Summary: (R)-2-Acetoxy-4-phenylbutyric acid. National Library of Medicine.

Sources

Safety Operating Guide

Personal protective equipment for handling (alphaR)-Acetyloxybenzenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers Focus: Risk Mitigation, PPE Selection, and Emergency Response

Executive Summary & Chemical Profile[1]

(alphaR)-Acetyloxybenzenebutanoic Acid (often referred to as (R)-2-Acetoxy-4-phenylbutyric acid) is a critical chiral intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Benazepril .

Handling this compound requires a safety strategy that addresses its physical state (typically a fine crystalline powder) and its biological potential as a drug precursor. While early intermediates are often less potent than the final API (Active Pharmaceutical Ingredient), they must be treated as Occupational Health Band (OHB) 2 or 3 compounds until fully characterized.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name (alphaR)-alpha-(Acetyloxy)benzenebutanoic acid
Synonyms (R)-2-Acetoxy-4-phenylbutyric acid; Benazepril Intermediate
CAS Number Note: Often proprietary. Analogous to (R)-2-Hydroxy-4-phenylbutyric acid (CAS 29678-81-7)
Physical State Solid (White to off-white crystalline powder)
Molecular Formula C₁₂H₁₄O₄
Primary Hazards Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Sensitizer

Hazard Assessment & Risk Logic

Before selecting PPE, we must understand the mechanism of exposure. As a solid acid intermediate, the primary risks are inhalation of dust during weighing and dermal absorption during solution phase handling.

GHS Hazard Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation)[2]

Expert Insight: Acetoxy derivatives can hydrolyze in humid environments or on moist skin to release acetic acid and the parent hydroxy acid, exacerbating local irritation. Your PPE must provide a barrier not just against the solid, but against potential hydrolysis products.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection based on the operational task. Do not deviate without a documented risk assessment.

TaskRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Solids Handling (Weighing, Transferring)Engineering Control: Fume Hood / BSC.Fallback: N95 or P100 Respirator.Safety Goggles (Unvented/Indirect Vent)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Lab Coat (Buttoned)+ Tyvek Sleeves
Solution Handling (Reaction Setup, HPLC Prep)Fume Hood (Sash at working height)Safety Glasses w/ Side ShieldsSingle Nitrile (Min 5 mil thickness)Lab Coat (Cotton/Poly)
Spill Cleanup (> 5g Solid or Liquid)Full-Face Respirator (P100/Organic Vapor Cartridge)Integrated in RespiratorDouble Nitrile or Butyl Rubber Tyvek Coverall + Shoe Covers
Equipment Cleaning (Glassware, Reactors)Fume HoodSplash Goggles + Face ShieldHeavy Duty Nitrile (Extended Cuff, >8 mil)Chemical Resistant Apron

Technical Justification for PPE Selection

Glove Permeation Logic

We recommend Nitrile over Latex.

  • Why? Acetyloxybenzenebutanoic acid is an organic acid ester. Latex degrades poorly against acidic organic residues and offers poor puncture resistance against crystalline solids.

  • Thickness Rule: For incidental contact, 4-5 mil nitrile provides >480 min breakthrough time for solid handling. For solutions (especially if dissolved in DCM or Ethyl Acetate), double gloving is mandatory because the solvent drives the permeation, carrying the solute with it.

Respiratory Strategy
  • Primary Defense: Engineering controls (Fume Hood) are non-negotiable for powder handling.

  • Secondary Defense: If weighing outside a hood (not recommended), a P100 particulate filter is required. Simple surgical masks offer zero protection against chemical dust inhalation.

Operational Protocols

Donning & Doffing Workflow

Proper removal of PPE is just as critical as wearing it to prevent "take-home" exposure.

DonningDoffing Start START: Laboratory Entry HandWash 1. Wash Hands & Inspect Clothing Start->HandWash InnerGloves 2. Don Inner Nitrile Gloves (Under Lab Coat Cuff) HandWash->InnerGloves LabCoat 3. Don Lab Coat (Button Fully) InnerGloves->LabCoat OuterGloves 4. Don Outer Nitrile Gloves (Over Lab Coat Cuff) LabCoat->OuterGloves EyeFace 5. Don Eye/Face Protection OuterGloves->EyeFace Work PERFORM WORK EyeFace->Work DoffOuter 6. Remove Outer Gloves (Beak Method - Discard) Work->DoffOuter DoffEye 7. Remove Eye Protection (Handle by Arms) DoffOuter->DoffEye DoffCoat 8. Remove Lab Coat (Roll Inside Out) DoffEye->DoffCoat DoffInner 9. Remove Inner Gloves (Do not touch skin) DoffCoat->DoffInner WashFinal 10. Wash Hands (Soap/Water) EXIT DoffInner->WashFinal

Figure 1: Sequential Donning and Doffing protocol to minimize cross-contamination.

Waste Disposal & Decontamination
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats into Hazardous Solid Waste bins. Do not use regular trash.

  • Liquid Waste: Aqueous streams should be adjusted to pH 6-8 before disposal if local regulations allow, or collected as Non-Halogenated Organic Waste (if solvents are present).

  • Decontamination: Wipe surfaces with 10% Sodium Carbonate (Na₂CO₃) solution. The mild base helps neutralize the carboxylic acid and hydrolyze the ester, making it more water-soluble for easier cleaning.

Emergency Response Plan

In the event of exposure, immediate action minimizes long-term injury.

EmergencyResponse Exposure EXPOSURE EVENT Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Seek Medical Attention if Wheezing Inhal->ActionInhal Report Report to EHS & Seek Medical Eval ActionSkin->Report ActionEye->Report ActionInhal->Report

Figure 2: Immediate response workflow for exposure incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759328, (R)-2-Hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • U.S. Pharmacopeia (USP).USP <800> Hazardous Drugs – Handling in Healthcare Settings.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.